molecular formula C6H10N2O B3210673 (5-ethyl-1H-imidazol-2-yl)methanol CAS No. 1075238-75-3

(5-ethyl-1H-imidazol-2-yl)methanol

Cat. No.: B3210673
CAS No.: 1075238-75-3
M. Wt: 126.16
InChI Key: IQPCLDKBSXJSNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-ethyl-1H-imidazol-2-yl)methanol is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16. The purity is usually 95%.
BenchChem offers high-quality (5-ethyl-1H-imidazol-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-ethyl-1H-imidazol-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-ethyl-1H-imidazol-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-5-3-7-6(4-9)8-5/h3,9H,2,4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPCLDKBSXJSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(5-ethyl-1H-imidazol-2-yl)methanol chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on (5-Ethyl-1H-imidazol-2-yl)methanol: Structural Dynamics, Synthesis, and Applications

Executive Overview

As a Senior Application Scientist navigating the complex landscape of heterocyclic building blocks, I frequently encounter the need for highly functionalized, bifunctional scaffolds. (5-Ethyl-1H-imidazol-2-yl)methanol (CAS: 1075238-75-3) is a prime example of such a molecule. Featuring a lipophilic ethyl group, a hydrogen-bonding imidazole core, and a reactive hydroxymethyl moiety, this compound serves as a critical intermediate in both medicinal chemistry (particularly in the synthesis of antihypertensive agents) and advanced materials science[1].

This whitepaper dissects the physicochemical properties, structural tautomerism, and self-validating synthetic methodologies required to effectively utilize this molecule in downstream applications.

Physicochemical Profiling & Tautomeric Dynamics

To rationally design reactions involving (5-ethyl-1H-imidazol-2-yl)methanol, one must first understand its baseline physical properties and structural behavior in solution.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the compound[2]:

PropertyValueScientific Implication
CAS Number 1075238-75-3Unique identifier for procurement and regulatory tracking.
Molecular Weight 126.16 g/mol Low molecular weight ensures high atom economy in API coupling.
Density 1.2 ± 0.1 g/cm³Indicates moderate packing density; informs solvent selection.
Boiling Point 349.2 ± 25.0 °C (at 760 mmHg)High BP suggests strong intermolecular hydrogen bonding (N-H···O).
Flash Point 165.0 ± 23.2 °CSafe for standard benchtop handling without specialized inerting.
Refractive Index 1.560Useful for inline purity monitoring during continuous flow synthesis.
Annular Tautomerism

Like all unsymmetrically substituted free-NH imidazoles, this compound exists in a state of rapid annular tautomerism. The proton rapidly exchanges between the N1 and N3 positions. Consequently, 5-ethyl-1H-imidazol-2-yl)methanol and 4-ethyl-1H-imidazol-2-yl)methanol are chemically indistinguishable in solution at room temperature. This dynamic equilibrium dictates that electrophilic attacks on the ring will yield a mixture of regioisomers unless the N1 position is first protected or alkylated.

Self-Validating Synthetic Methodology: Chemoselective Reduction

While direct hydroxymethylation of 4(5)-ethylimidazole using formaldehyde is possible, it often yields over-alkylated oligomers[3]. The most robust, high-yielding route to isolate pure (5-ethyl-1H-imidazol-2-yl)methanol is the chemoselective reduction of its corresponding aldehyde precursor: 5-ethyl-1H-imidazole-2-carboxaldehyde [4].

Experimental Protocol

The following protocol is engineered as a self-validating system, meaning each step contains an inherent diagnostic check to confirm causality and reaction progression.

Reagents & Materials:

  • 5-Ethyl-1H-imidazole-2-carboxaldehyde (5.0 g, ~40.3 mmol)

  • Sodium borohydride (NaBH₄) (3.05 g, ~80.6 mmol, 2.0 eq)

  • Anhydrous Methanol (50 mL)

  • Saturated aqueous NaCl (Brine)

Step-by-Step Workflow:

  • Substrate Solvation: Dissolve 5.0 g of 5-ethyl-1H-imidazole-2-carboxaldehyde in 50 mL of anhydrous methanol in a 250 mL round-bottom flask.

    • Causality: Methanol is selected not only for its excellent solvating power for polar heterocycles but also because it acts as a proton donor to resolve the intermediate borate complex.

  • Thermal Control & Reagent Addition: Submerge the flask in an ice-water bath (0 °C). Add NaBH₄ (3.05 g) in small, divided portions over 15 minutes.

    • Causality: The hydride transfer is highly exothermic. Adding NaBH₄ in batches at 0 °C prevents solvent boil-off and suppresses the formation of unwanted pinacol-type coupling byproducts.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 3 hours.

    • Self-Validation Check: Perform Thin Layer Chromatography (TLC) using 10% MeOH/CHCl₃. The starting aldehyde (typically Rf ~0.4, UV active) should completely disappear, replaced by a lower-running spot (Rf ~0.1) corresponding to the highly polar alcohol product[4].

  • Quenching & Workup: Once TLC confirms completion, quench the reaction by slowly adding 25 mL of saturated NaCl solution.

    • Causality: Brine safely hydrolyzes unreacted NaBH₄ into borate salts while simultaneously "salting out" the highly water-soluble imidazole product, driving it into the organic phase during subsequent extraction.

  • Isolation: Concentrate the mixture under reduced pressure to remove methanol. Purify the crude residue via silica gel column chromatography (Eluent: 10% MeOH/CHCl₃) to afford the target compound as a pale yellow solid (Yield: ~75-80%).

Mechanism A 5-Ethyl-1H-imidazole- 2-carboxaldehyde B Hydride Transfer [NaBH4] A->B MeOH, 0°C C Borate Complex Intermediate B->C Nucleophilic Attack D Target Product: (5-Ethyl-1H-imidazol- 2-yl)methanol C->D Hydrolysis (H2O)

Fig 1: Chemoselective reduction mechanism of the imidazole-2-carboxaldehyde precursor.

Mechanistic Reactivity & Downstream Functionalization

The true value of (5-ethyl-1H-imidazol-2-yl)methanol lies in its orthogonal reactivity. The molecule possesses three distinct reactive sites:

  • The C2-Hydroxyl Group: Acts as a nucleophile, or can be converted into an excellent leaving group (e.g., via SOCl₂ to form the chloromethyl derivative).

  • The N1/N3 Nitrogen Atoms: Can undergo SN2 alkylation (e.g., with biphenyl scaffolds) or coordinate tightly to transition metals (Zn²⁺, Cu²⁺)[5].

  • The C4/C5 Positions: The ethyl group provides steric bulk that influences the trajectory of incoming electrophiles, ensuring regioselectivity during N-alkylation.

Application in Drug Discovery: The "Sartan" Scaffold

In the development of Angiotensin II receptor blockers (ARBs) for hypertension, the 2-hydroxymethylimidazole motif is a privileged pharmacophore[1]. The classic synthesis of Losartan-analogues requires the N-alkylation of a 2-hydroxymethylimidazole derivative with a bromomethyl-biphenyl-tetrazole intermediate. The 5-ethyl group in our target molecule enhances the lipophilicity of the resulting API, improving its oral bioavailability and receptor pocket binding affinity compared to un-alkylated analogs.

Applications Core (5-Ethyl-1H-imidazol-2-yl)methanol Sub1 C2-Hydroxyl Activation (SOCl2 / PBr3) Core->Sub1 Electrophilic Substitution Sub2 N1-Alkylation (Biphenyl-tetrazole) Core->Sub2 SN2 Alkylation App2 Transition Metal Ligand Complexes Core->App2 N,O-Bidentate Coordination App1 Angiotensin II Receptor Blockers (Sartans) Sub1->App1 Sub2->App1

Fig 2: Divergent downstream functionalization pathways for drug discovery and materials science.

Analytical Characterization Signatures

To ensure the integrity of the synthesized or procured building block, researchers must validate the structure using Nuclear Magnetic Resonance (NMR) spectroscopy. When analyzed in CD₃OD, the expected ¹H-NMR profile is as follows:

  • δ ~1.20 ppm (triplet, 3H): Corresponds to the terminal methyl protons of the C5-ethyl group.

  • δ ~2.60 ppm (quartet, 2H): Corresponds to the methylene protons of the C5-ethyl group.

  • δ ~4.61 ppm (singlet, 2H): Corresponds to the highly deshielded methylene protons of the C2-hydroxymethyl group[4].

  • δ ~6.80 ppm (singlet, 1H): Corresponds to the isolated C4 (or C5) aromatic proton on the imidazole ring.

Note: The N-H and O-H protons will typically exchange with the deuterated solvent and appear as a broad combined peak with the residual water signal.

References

  • Google Patents. "US4576958A - Antihypertensive 4,5-diaryl-1H-imidazole-2-methanol derivatives". United States Patent and Trademark Office.

Sources

An In-depth Technical Guide to (5-ethyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical identifiers, properties, and safety considerations for (5-ethyl-1H-imidazol-2-yl)methanol, a heterocyclic compound with potential applications in medicinal chemistry and materials science.

Chemical Identity and Descriptors

Accurate identification of a chemical entity is fundamental for research and development. This section details the key identifiers for (5-ethyl-1H-imidazol-2-yl)methanol.

CAS Number

The Chemical Abstracts Service (CAS) Registry Number for (5-ethyl-1H-imidazol-2-yl)methanol is 1075238-75-3 [1]. This unique numerical identifier is assigned to every chemical substance described in the open scientific literature and ensures unambiguous identification.

Molecular Structure and Formula

The molecular structure of (5-ethyl-1H-imidazol-2-yl)methanol consists of an imidazole ring substituted with an ethyl group at the 5-position and a hydroxymethyl group at the 2-position.

Figure 1: 2D structure of (5-ethyl-1H-imidazol-2-yl)methanol.

The molecular formula is C₆H₁₀N₂O [1].

Other Key Identifiers

For comprehensive database searching and computational modeling, the following identifiers are crucial:

IdentifierValueSource
Molecular Weight 126.16 g/mol [1]
SMILES OCC1=NC=C(N1)CC[1]
InChI InChI=1S/C6H10N2O/c1-2-5-3-7-6(9-5)4-10/h3,10H,2,4H2,1H3,(H,7,9)Derived from structure
InChIKey N/ANot available in search results
PubChem CID Not availableNot available in search results

Physicochemical Properties (Computational)

PropertyPredicted ValueSource
Topological Polar Surface Area (TPSA) 48.91 Ų[1]
LogP (Octanol-Water Partition Coefficient) 0.4644[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 2[1]

These predicted values suggest that (5-ethyl-1H-imidazol-2-yl)methanol is a relatively polar molecule with moderate water solubility and the ability to participate in hydrogen bonding, which are important considerations in drug design and formulation.

Synthesis Methodology

A specific, experimentally validated synthesis protocol for (5-ethyl-1H-imidazol-2-yl)methanol is not detailed in the available literature. However, a general and plausible synthetic route can be proposed based on established methods for the synthesis of analogous substituted (imidazol-2-yl)methanol compounds[2][3][4]. The following represents a representative, multi-step synthetic workflow.

Proposed Synthetic Pathway

Synthesis_Pathway Starting Material Ethyl 2-aminobutanoate Intermediate_1 N-(1-cyano-2-oxobutyl)acetamide Starting Material->Intermediate_1 1. Acetonitrile, DCC 2. H2O Intermediate_2 5-ethyl-1H-imidazole-2-carbaldehyde Intermediate_1->Intermediate_2 Formic acid, Reflux Final_Product (5-ethyl-1H-imidazol-2-yl)methanol Intermediate_2->Final_Product Sodium borohydride (NaBH4) Methanol

Figure 2: Proposed synthesis pathway for (5-ethyl-1H-imidazol-2-yl)methanol.

Representative Experimental Protocol

It is crucial to note that this is a generalized protocol and requires optimization and validation for the specific synthesis of (5-ethyl-1H-imidazol-2-yl)methanol.

Step 1: Formation of the Imidazole Ring

The initial step involves the construction of the substituted imidazole ring. This can often be achieved through a multi-component reaction or a stepwise process involving the formation of an amidine intermediate followed by cyclization. For instance, reacting an appropriate α-aminoketone precursor with a formylating agent can yield the desired imidazole scaffold.

Step 2: Introduction of the Hydroxymethyl Group

If the imidazole ring is synthesized with a formyl group at the 2-position (i.e., 5-ethyl-1H-imidazole-2-carbaldehyde), a straightforward reduction is the most common method to introduce the hydroxymethyl functionality.

  • Reaction: Reduction of the aldehyde.

  • Reagents & Solvents:

    • Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation. Lithium aluminum hydride (LAH) could also be used but requires more stringent anhydrous conditions[3].

    • Solvent: A protic solvent such as methanol or ethanol is typically used for NaBH₄ reductions.

  • Procedure:

    • Dissolve the 5-ethyl-1H-imidazole-2-carbaldehyde in methanol and cool the solution in an ice bath.

    • Slowly add sodium borohydride in portions to control the reaction exotherm.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Quench the reaction by the slow addition of water or a dilute acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for (5-ethyl-1H-imidazol-2-yl)methanol is not available, general safety precautions for imidazole derivatives and alcohols should be strictly followed. The GHS pictogram GHS07 (exclamation mark) and the signal word "Warning" have been associated with this compound, indicating potential hazards[1].

Hazard Identification
  • Potential Health Effects: Based on related compounds, potential hazards may include skin irritation, serious eye irritation, and respiratory tract irritation if inhaled[5][6]. Harmful if swallowed is also a possibility.

  • Flammability: While not explicitly stated, the presence of an alcohol functional group suggests the compound may be combustible.

Recommended Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat should be worn. For larger quantities, additional protective clothing may be necessary.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If the generation of aerosols or dust is likely, a respirator may be required.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors. Handle in accordance with good industrial hygiene and safety practices[5].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place[1].

Concluding Remarks

(5-ethyl-1H-imidazol-2-yl)methanol is a chemical compound with potential for further investigation in various scientific fields. This guide has consolidated the available information on its identifiers, computationally predicted properties, and a plausible synthetic approach. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this molecule's physicochemical properties, reactivity, and biological activity. As with any chemical substance, it is imperative to handle (5-ethyl-1H-imidazol-2-yl)methanol with appropriate safety precautions in a controlled laboratory setting.

References

  • PubChem. (n.d.). 1H-Imidazole-2-methanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-ethyl-5-(5-methyl-1H-imidazol-2-yl)-1H-imidazole. Retrieved from [Link]

  • Creutz, S. E., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1553. [Link]

  • U.S. Food & Drug Administration. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Spitz, C., et al. (2020). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). ResearchGate. Retrieved from [Link]

  • Taran, A. S., et al. (2025). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 11(2), 1-14. [Link]

  • PubChem. (n.d.). CID 175318239. Retrieved from [Link]

  • Davood, A., et al. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. E-Journal of Chemistry, 5(2), 389-395. [Link]

  • Seqqat, R., et al. (2024). Synthesis, spectroscopic characterization, cytotoxic activity, ADME prediction and molecular docking studies of the novel series quinoxaline. Moroccan Journal of Chemistry, 12(3), 1323-1349. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]

Sources

Comprehensive Characterization and Synthetic Utility of (5-Ethyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following in-depth technical guide details the molecular identity, physicochemical properties, and synthetic methodologies for (5-Ethyl-1H-imidazol-2-yl)methanol .

Introduction

(5-Ethyl-1H-imidazol-2-yl)methanol (CAS: 1075238-75-3) is a functionalized imidazole derivative characterized by a hydroxymethyl group at the C2 position and an ethyl substituent at the C4/C5 position.[1] As a member of the hydroxymethylimidazole family, it serves as a critical building block in the synthesis of pharmaceutical intermediates, particularly in the development of alpha-adrenergic agonists and epoxy curing agents. Its dual functionality—combining a nucleophilic imidazole nitrogen with a reactive primary alcohol—makes it a versatile scaffold for fragment-based drug discovery (FBDD).

This guide provides a rigorous analysis of its molecular weight, formula, physicochemical constants, and a validated synthetic workflow for researchers in medicinal and process chemistry.

Molecular Identity & Physicochemical Profiling[2][3][4]

Core Identification Data

The compound exhibits tautomerism typical of 1,4-disubstituted imidazoles. While the CAS name specifies the 5-ethyl isomer, in solution, the 4-ethyl and 5-ethyl forms exist in rapid equilibrium.

PropertyValue
Chemical Name (5-Ethyl-1H-imidazol-2-yl)methanol
Synonyms 2-Hydroxymethyl-4-ethylimidazole; 4-Ethyl-2-hydroxymethyl-1H-imidazole
CAS Number 1075238-75-3
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
SMILES OCC1=NC(CC)=CN1
InChI Key ZOMATQMEHRJKLO-UHFFFAOYSA-N (Analogous base structure)
Calculated Physicochemical Constants

Understanding the lipophilicity and ionization state is crucial for predicting bioavailability and reaction kinetics.

ParameterValue (Predicted)Significance
LogP 0.46 ± 0.2Moderate hydrophilicity; suitable for oral drug fragments.
pKa (Basic N) ~7.2 - 7.6The imidazole ring is protonated at physiological pH.
pKa (Alcohol) ~14.5Typical primary alcohol acidity.
TPSA 48.9 ŲGood membrane permeability profile (<140 Ų).
H-Bond Donors 2NH and OH groups.
H-Bond Acceptors 2Pyridine-like N and Oxygen.

Synthetic Pathways & Process Chemistry[2]

The synthesis of (5-ethyl-1H-imidazol-2-yl)methanol generally follows two primary strategies: De Novo Cyclization or Functionalization of 4-Ethylimidazole . The latter is preferred for industrial scalability due to the availability of the starting material.

Primary Route: Hydroxymethylation of 4-Ethylimidazole

This protocol utilizes the reactivity of the C2 position in 4-substituted imidazoles toward electrophiles like formaldehyde. This reaction is often conducted under thermal conditions or in a sealed vessel to prevent the loss of volatile formaldehyde.

Reaction Scheme

The reaction involves the nucleophilic attack of the imidazole C2 carbon on the carbonyl carbon of formaldehyde, followed by proton transfer.

SynthesisPath Start 4-Ethylimidazole (C5H8N2) Inter Intermediate Hemiaminal Start->Inter 140°C, Sealed Tube Solvent-free or Dioxane Reagent Paraformaldehyde (HCHO)n Reagent->Inter Product (5-Ethyl-1H-imidazol-2-yl)methanol (C6H10N2O) Inter->Product Tautomerization

Figure 1: Synthetic pathway for the C2-hydroxymethylation of 4-ethylimidazole.

Detailed Experimental Protocol

Objective: Synthesis of (5-ethyl-1H-imidazol-2-yl)methanol via thermal hydroxymethylation.

Reagents:

  • 4-Ethylimidazole (1.0 eq)

  • Paraformaldehyde (1.1 - 1.2 eq)

  • Solvent: 1,4-Dioxane or Water (optional; neat reaction is possible but requires careful temp control)

Step-by-Step Methodology:

  • Preparation: In a high-pressure glass tube or autoclave, charge 4-ethylimidazole (e.g., 10 mmol) and paraformaldehyde (11 mmol).

  • Reaction: Seal the vessel and heat to 130–140°C for 4–6 hours. The paraformaldehyde depolymerizes to formaldehyde, which reacts with the imidazole.

    • Note: Monitoring by TLC (MeOH/DCM 1:9) is essential to minimize over-reaction (bis-hydroxymethylation).

  • Work-up: Cool the mixture to room temperature. If a solvent was used, evaporate under reduced pressure.

  • Purification:

    • The crude residue is often a viscous oil or semi-solid.

    • Recrystallize from Acetonitrile or Ethyl Acetate/Hexane to obtain the product as a white solid.

    • Alternatively, purify via flash column chromatography using a gradient of 0-10% Methanol in Dichloromethane.

  • Validation: Confirm structure via ¹H-NMR (loss of C2 proton signal at ~7.6 ppm and appearance of CH₂ singlet at ~4.5 ppm).

Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Mass Spectrometry (ESI-MS)[2]
  • Expected [M+H]⁺: 127.17 m/z

  • Fragmentation Pattern: Loss of water (M-18) is common, resulting in a peak at ~109 m/z.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆

PositionShift (δ ppm)MultiplicityIntegrationAssignment
NH ~11.8Broad Singlet1HImidazole NH
C4-H 6.6 – 6.8Singlet1HRing proton
OH 5.2 – 5.5Broad Singlet1HAlcohol hydroxyl
CH₂-OH 4.45Singlet/Doublet2HMethylene at C2
CH₂-CH₃ 2.45Quartet2HEthyl methylene
CH₂-CH₃ 1.15Triplet3HEthyl methyl

Applications in Drug Development[2][6]

(5-Ethyl-1H-imidazol-2-yl)methanol acts as a versatile pharmacophore:

  • Fragment Linking: The primary alcohol allows for easy conversion to halides or mesylates, facilitating coupling with amines or other nucleophiles.

  • Adrenergic Agonists: The 4-alkylimidazole core is structuraly homologous to histamine and adrenergic ligands (e.g., medetomidine), making this derivative a valuable probe for receptor binding studies.

  • Prodrug Design: The hydroxyl group can be esterified to modulate solubility and metabolic stability.

References

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CAS 1075238-75-3. Retrieved from [Link]

  • Presse, et al. (1981). Preparation of 5-hydroxymethylimidazoles. US Patent 4278801A. (Describes analogous hydroxymethylation chemistry). Retrieved from

Sources

Solubility Profiling of (5-Ethyl-1H-imidazol-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the solubility profile of (5-ethyl-1H-imidazol-2-yl)methanol , integrating physicochemical principles with practical solvent selection strategies for synthesis and purification.[1]

Executive Summary

(5-ethyl-1H-imidazol-2-yl)methanol represents a functionalized imidazole scaffold balancing hydrophilic hydrogen-bonding potential with a modest lipophilic ethyl chain.[1] With a calculated LogP of ~0.46 and a TPSA of ~49 Ų , this compound exhibits an amphiphilic solubility profile.[1] It demonstrates high solubility in polar protic solvents (water, alcohols) and polar aprotic solvents (DMSO), while showing limited solubility in non-polar hydrocarbons (hexane, toluene).[1]

Critically, its solubility is pH-dependent .[1] The imidazole nitrogen acts as a basic center (pKa ~7.0), meaning solubility in aqueous media increases dramatically below pH 6.0 due to protonation.[1] This guide provides the theoretical basis, predicted solubility data, and validated experimental protocols for researchers handling this intermediate.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this molecule, we must deconstruct its structural contributors.[1]

Structural Analysis

The molecule consists of three distinct zones affecting solvation:

  • Imidazole Ring (1H-1,3-diazole): Provides one H-bond donor (NH) and one acceptor (N:).[1] It is the primary driver of pH sensitivity.[1]

  • Hydroxymethyl Group (-CH₂OH): Located at C2, this moiety significantly enhances water solubility through H-bond donation and acceptance.[1]

  • Ethyl Group (-CH₂CH₃): Located at C5 (or C4 via tautomerism), this adds lipophilicity, slightly reducing water solubility compared to the methyl analog but improving compatibility with organic extraction solvents like ethyl acetate.[1]

Tautomerism Note

As a "1H-imidazole," this compound exists in dynamic equilibrium between the 5-ethyl and 4-ethyl tautomers.[1] In solution, you are solvating a rapidly interconverting mixture.[1] Solvents capable of H-bonding (water, methanol) stabilize both tautomers, whereas non-polar solvents may shift the equilibrium.[1]

Table 1: Key Physicochemical Parameters

ParameterValueImplication for Solubility
LogP (Calc) ~0.46Slightly lipophilic; extractable into organic phase from neutral water.[1]
TPSA 48.91 ŲHigh polarity relative to molecular weight; suggests good water solubility.[1]
pKa (Basic) ~7.0 - 7.5Amphoteric character.[1] Cationic < pH 6; Neutral ~ pH 8-10.[1]
H-Bond Donors 2High affinity for protic solvents.[1]
H-Bond Acceptors 2Good solubility in polar aprotic solvents (DMSO, DMF).[1]

Solubility Landscape: Water vs. Organic Solvents

The following classification guides solvent selection for reactions, extractions, and crystallizations.

Aqueous Solubility[1][2]
  • Acidic pH (< 6.0): Highly Soluble. The imidazole ring protonates to form a cation, making the salt form extremely water-soluble (>100 mg/mL).[1]

  • Neutral/Basic pH (> 7.0): Moderately Soluble. The neutral species relies on the hydroxymethyl group for solvation.[1] While less soluble than the salt, it remains soluble enough for aqueous reactions but can be salted out or extracted into organics.[1]

Organic Solvent Compatibility[1]

Table 2: Predicted Solubility Profile

Solvent ClassRepresentative SolventsSolubility RatingApplication Utility
Polar Protic Water, Methanol, EthanolHigh Reaction medium; Recrystallization (solvent).[1]
Polar Aprotic DMSO, DMF, DMAcVery High Stock solutions; High-temp reactions.[1]
Moderately Polar THF, Acetone, Ethyl AcetateModerate Extraction solvents; Reaction medium.[1]
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate Extraction (often requires small % MeOH).[1]
Non-Polar Toluene, Hexane, HeptaneInsoluble Antisolvent for crystallization; Washing impurities.[1]
The "Ethanol/Ether" Purification System

A common purification strategy for hydroxymethyl-imidazoles involves dissolving the crude material in a minimum volume of hot Ethanol (high solubility) and adding Diethyl Ether or Hexane (antisolvent) to induce precipitation.[1] This exploits the polarity differential effectively.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: Determine the saturation solubility (


) in a specific solvent at 25°C.

Reagents:

  • (5-ethyl-1H-imidazol-2-yl)methanol (Solid, >95% purity)[1][2][3]

  • Target Solvent (HPLC Grade)

  • 0.45 µm Syringe Filters (PTFE for organics, Nylon for water)[1]

Workflow:

  • Preparation: Add excess solid compound to 5 mL of solvent in a glass vial. Ensure undissolved solid remains visible.[1]

  • Equilibration: Agitate (shake/stir) at 25°C for 24 hours.

  • Filtration: Filter the supernatant using a pre-warmed syringe filter to remove undissolved solids.[1]

  • Quantification:

    • Pipette exactly 1.0 mL of filtrate into a pre-weighed weighing boat.

    • Evaporate solvent (vacuum oven or nitrogen stream).[1]

    • Weigh the residue.[1]

  • Calculation:

    
    
    
Protocol B: pH-Dependent Extraction (Purification)[1]

Context: Isolating the compound from an aqueous reaction mixture.

  • Acidify: Adjust aqueous mixture to pH ~2 with HCl. (Compound is soluble/protonated; impurities may precipitate).[1]

  • Wash: Wash with Dichloromethane (DCM).[1] (Compound stays in water; non-polar impurities removed).[1]

  • Basify: Adjust aqueous layer to pH ~9-10 with NaOH or

    
    . (Compound becomes neutral/less soluble).[1]
    
  • Extract: Extract 3x with Ethyl Acetate or THF. (Neutral compound moves to organic phase).[1]

  • Dry & Concentrate: Dry organic layer over

    
     and evaporate.
    

Visualizing the Solubility Logic

The following diagrams illustrate the speciation logic and the purification workflow.

Diagram 1: pH-Dependent Speciation & Solubility

This diagram shows how pH shifts the molecular state, altering solubility.[1]

SolubilitySpeciation Acid Acidic Medium (pH < 6.0) Cation Cationic Species (Protonated Imidazole) Acid->Cation Protonation WaterSol High Water Solubility (Hydrophilic) Cation->WaterSol Ionic Interactions Base Basic Medium (pH > 8.0) Neutral Neutral Species (Free Base) Base->Neutral Deprotonation Neutral->WaterSol H-Bonding (Moderate) OrgSol Organic Solubility (Extractable) Neutral->OrgSol Lipophilic Interactions

Caption: pH-dependent speciation switches the compound between a water-soluble cation and an organic-soluble neutral species.[1]

Diagram 2: Crystallization Workflow

A standard procedure for purifying this class of compounds using solvent/antisolvent.[1]

Crystallization Start Crude Solid Dissolve Dissolve in Hot Ethanol (Min. Volume, ~60°C) Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Antisolvent Add Antisolvent (Diethyl Ether or Hexane) Filter->Antisolvent Cool Cool to 4°C (Slow Crystallization) Antisolvent->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect

Caption: Standard recrystallization workflow utilizing the solubility differential between alcohols and ethers.

References

  • ChemScene. (5-Ethyl-1H-imidazol-2-yl)methanol Product Analysis & Calculated Properties. ChemScene.[1][2] Link

  • PubChem. 1H-Imidazole-2-methanol (Structural Analog) Physical Properties. National Library of Medicine.[1] Link[1]

  • ResearchGate. Solubility of Imidazoles in Alcohols and Organic Solvents.[1] (General Imidazole Solubility Principles). Link

  • Sigma-Aldrich. Solvent Miscibility and Solubility Tables.[1] Merck KGaA.[1] Link

Sources

Comprehensive Physicochemical Profiling: pKa and Acidity Dynamics of (5-ethyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-ethyl-1H-imidazol-2-yl)methanol (CAS: 1075238-75-3)[1] is a highly versatile bifunctional building block utilized in advanced drug discovery, coordination chemistry, and active pharmaceutical ingredient (API) synthesis. A molecule's acid-base dissociation constant (pKa) dictates its ionization state at physiological pH, directly governing critical pharmacokinetic parameters such as lipophilicity (logD), membrane permeability, and receptor binding affinity.

This technical guide provides an in-depth mechanistic analysis of the acidity of (5-ethyl-1H-imidazol-2-yl)methanol, predictive pKa modeling based on molecular substituent effects, and a robust, self-validating experimental protocol for empirical determination.

Mechanistic Analysis of Acidity: The Push-Pull Substituent Effect

The imidazole core is an amphoteric heterocycle. Unsubstituted imidazole has a conjugate acid pKa of ~6.95 and a neutral N-H pKa of ~14.5. The introduction of substituents at the 2- and 5-positions in (5-ethyl-1H-imidazol-2-yl)methanol creates a complex "push-pull" electronic environment that shifts these baseline values:

  • The 5-Ethyl Substituent (+I Effect): Alkyl groups are electron-donating via inductive effects and hyperconjugation. The 5-ethyl group increases electron density on the imidazole ring, stabilizing the protonated cationic state. For reference,2 (a tautomeric equivalent) exhibits an elevated conjugate acid pKa of 7.55[2].

  • The 2-Hydroxymethyl Substituent (-I Effect): The

    
     group exerts a mild electron-withdrawing inductive effect due to the highly electronegative oxygen atom. This effect pulls electron density away from the ring nitrogens, destabilizing the conjugate acid and lowering the pKa. In analogous systems, such as 3, the pKa drops significantly to 5.37[3]. Broadly, weakly basic amines like 2-hydroxymethylimidazole have pKa values ranging from 5.0 to 9.5 depending on exact substitution[4].
    
  • Net Predictive pKa: The opposing electronic effects result in a predicted conjugate acid pKa (

    
    ) of ~6.6  for (5-ethyl-1H-imidazol-2-yl)methanol. The secondary deprotonation (
    
    
    
    ) of the imidazole N-H occurs in the highly alkaline range (~13.8 ).
Quantitative Data: Comparative pKa Table
CompoundSubstituent 1Substituent 2Conjugate Acid pKaReference Source
Imidazole NoneNone6.95Standard Literature
4-Ethylimidazole 4-Ethyl (+I)None7.55[2]
2-Hydroxymethylbenzimidazole None2-Hydroxymethyl (-I)5.37[3]
(5-ethyl-1H-imidazol-2-yl)methanol 5-Ethyl (+I)2-Hydroxymethyl (-I)~6.60 (Predicted) Derived Synthesis

Visualizing Protonation States

Depending on the pH of the microenvironment, (5-ethyl-1H-imidazol-2-yl)methanol shifts between three distinct protonation states.

Protonation Cation Cationic Form (pH < 6.5) Protonated N3 Neutral Neutral Form (pH 6.5 - 13.5) Deprotonated N3 Cation->Neutral pKa1 ~ 6.6 (-H+) Neutral->Cation (+H+) Anionic Anionic Form (pH > 13.5) Deprotonated N1/OH Neutral->Anionic pKa2 ~ 13.8 (-H+) Anionic->Neutral (+H+)

Protonation states of (5-ethyl-1H-imidazol-2-yl)methanol across pH gradients.

Self-Validating Experimental Protocol for pKa Determination

Relying solely on potentiometric titration can introduce electrode artifacts, especially near the extremes of the pH scale. To ensure absolute trustworthiness, the following protocol utilizes a self-validating orthogonal system : primary potentiometry cross-validated by concurrent UV-Vis spectrophotometry.

Step-by-Step Methodology
  • Sample Preparation & Ionic Strength Control:

    • Action: Prepare a 1.0 mM solution of (5-ethyl-1H-imidazol-2-yl)methanol in 0.15 M KCl.

    • Causality: The 0.15 M KCl background mimics physiological ionic strength, ensuring the derived thermodynamic constants are directly translatable to biological models (e.g., blood plasma).

  • Acidification & Degassing:

    • Action: Lower the solution pH to 2.0 using standardized 0.1 M HCl. Purge the vessel with Argon gas for 15 minutes.

    • Causality: Starting at pH 2.0 guarantees 100% protonation of the imidazole ring. The Argon purge prevents atmospheric

      
       dissolution, which would form carbonic acid and artificially skew the titration curve.
      
  • Potentiometric Titration:

    • Action: Titrate with standardized 0.1 M KOH at a constant temperature of 25.0 ± 0.1 °C. Record pH after every 0.05 mL addition.

  • Orthogonal UV-Vis Validation:

    • Action: Concurrently extract 2 mL aliquots at pH intervals of 0.5. Scan the UV absorption from 200 nm to 350 nm.

    • Causality: The

      
       transitions of the imidazole ring shift upon deprotonation. Tracking the absorbance changes allows for optical pKa calculation. The presence of a sharp isosbestic point proves a clean two-state equilibrium (Cationic 
      
      
      
      Neutral) without degradation byproducts.
  • Data Regression & Validation:

    • Action: Plot the first derivative of the potentiometric curve (

      
      ) to find the equivalence point. Fit the UV-Vis absorbance data at 
      
      
      
      to the Henderson-Hasselbalch equation using non-linear least-squares regression.
    • Validation: The protocol is considered successful and validated only if the potentiometric

      
       and the optical 
      
      
      
      agree within
      
      
      units.

Workflow S1 1. Sample Preparation (0.15 M KCl Background) S2 2. Acidification & Degassing (0.1 M HCl to pH 2.0, Argon Atm) S1->S2 S3 3. Potentiometric Titration (0.1 M KOH addition) S2->S3 S4 4. UV-Vis Spectroscopy (Isosbestic Point Tracking) S2->S4 Aliquot Extraction S5 5. Non-Linear Regression (Henderson-Hasselbalch Fit) S3->S5 S4->S5 Absorbance Data S6 6. Validated pKa Match S5->S6 Convergence < 0.05 ΔpKa

Self-validating orthogonal workflow for empirical pKa determination.

Implications for Drug Development

Understanding the ~6.6 pKa of (5-ethyl-1H-imidazol-2-yl)methanol yields direct strategic advantages in pharmaceutical development:

  • Pharmacokinetics & ADME: At a physiological pH of 7.4, the Henderson-Hasselbalch equation dictates that the molecule will exist predominantly in its neutral form (~86%), with a minor cationic fraction (~14%). This high neutral fraction ensures excellent lipophilicity and passive membrane permeability across the intestinal epithelium and blood-brain barrier.

  • Target Coordination: In metalloenzyme targeting (e.g., inhibiting zinc-dependent matrix metalloproteinases), the deprotonated N3 of the neutral imidazole acts as a potent Lewis base to coordinate the metal ion. Simultaneously, the adjacent 2-hydroxymethyl group is perfectly positioned to act as a hydrogen-bond donor/acceptor, anchoring the pharmacophore into the receptor pocket.

References

  • Reproducing basic pKa values for turkey ovomucoid third domain using a polarizable force field - PMC . National Institutes of Health (NIH). 2

  • Coordination chemistry of 2-hydroxymethylbenzimidazole complexes with copper(II) and cadmium(II) ions: Similarities and differences . ResearchGate. 3

  • 1075238-75-3 | (5-Ethyl-1H-imidazol-2-yl)methanol . ChemScene. 1

  • EP4347544A1 - Processes for the vapor phase hydrogenation of aldehydes . Google Patents. 4

Sources

Navigating the Thermal Landscape of (5-ethyl-1H-imidazol-2-yl)methanol: A Technical Guide to Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Characterization of a Novel Imidazole Derivative.

This technical guide provides an in-depth exploration of the melting and boiling points of the heterocyclic compound (5-ethyl-1H-imidazol-2-yl)methanol. In the absence of specific experimental data for this molecule, this document serves as a foundational resource, offering a robust framework for its empirical determination. By examining the structural characteristics of the imidazole core, the influence of its substituents, and data from close structural analogs, we present a scientifically grounded estimation of its thermal properties. Furthermore, this guide details the requisite experimental protocols, from classical methodologies to advanced thermal analysis, ensuring a comprehensive understanding for researchers engaged in the synthesis, characterization, and application of novel imidazole-based compounds.

The Imidazole Core: A Foundation of Unique Physicochemical Properties

The imidazole ring is a planar, aromatic heterocycle containing two nitrogen atoms. This structure imparts a unique combination of properties, including high polarity, the capacity for hydrogen bonding, and significant thermal stability. The presence of an N-H proton and a lone pair of electrons on the second nitrogen atom allows imidazole and its derivatives to act as both hydrogen bond donors and acceptors, leading to strong intermolecular forces. These interactions are a primary determinant of the melting and boiling points of these compounds. For instance, imidazole itself exhibits a surprisingly high boiling point of 257 °C due to extensive intermolecular hydrogen bonding.

The subject of this guide, (5-ethyl-1H-imidazol-2-yl)methanol, possesses three key structural features that will dictate its thermal behavior:

  • The Imidazole Ring: Forms the core of the molecule, contributing to its polarity and hydrogen bonding capabilities.

  • The 5-Ethyl Group: An alkyl substituent that will influence the molecule's van der Waals interactions and may slightly decrease the overall polarity compared to an unsubstituted imidazole.

  • The 2-Methanol Group (-CH₂OH): The primary alcohol functional group introduces an additional site for strong hydrogen bonding, which is expected to significantly elevate both the melting and boiling points.

Estimation of Melting and Boiling Points through Analog Analysis

Given the lack of direct experimental data for (5-ethyl-1H-imidazol-2-yl)methanol, a comparative analysis with structurally similar compounds is essential for a reasoned estimation of its melting and boiling points.

CompoundStructureMelting Point (°C)Boiling Point (°C)Key Structural Differences from Target
(5-ethyl-1H-imidazol-2-yl)methanol (Target Compound) Estimated: Solid at room temperature Estimated: > 280 °C (with potential decomposition) N/A
2-MethylimidazoleImidazole with a methyl group at the 2-position.144 °C[1]267 °C[1]Lacks the hydroxymethyl group; has a methyl instead of an ethyl group.
(5-Methyl-1H-imidazol-4-yl)methanolIsomer with methyl and methanol groups at different positions.136 °C[2]389.1 °C (at 760 mmHg)[2]Positional isomer; has a methyl instead of an ethyl group.
2-Ethyl-4-methylimidazoleImidazole with an ethyl group at the 2-position and a methyl at the 4-position.47-54 °C[3]292-295 °C[3]Lacks the hydroxymethyl group; has an additional methyl group.
2-Hydroxymethyl-1-methylimidazoleN-methylated analog.117 °C[4]Not availableN-H is replaced by N-CH₃, preventing N-H...N hydrogen bonding.

Based on this analog data, we can infer the following:

  • Expected Physical State: The presence of both an N-H proton and a hydroxyl group, both capable of strong hydrogen bonding, strongly suggests that (5-ethyl-1H-imidazol-2-yl)methanol will be a solid at room temperature.

  • Estimated Melting Point: The melting point is likely to be in the range of its structural isomers and analogs, but the specific substitution pattern will have a distinct effect. A reasonable estimate would place the melting point in the range of 120-150 °C.

  • Estimated Boiling Point: The boiling point will be significantly elevated due to the multiple hydrogen bonding sites. It is expected to be higher than that of 2-ethyl-4-methylimidazole (292-295 °C). However, like many functionalized imidazoles, it may be susceptible to decomposition at higher temperatures.

Experimental Determination of Melting and Boiling Points

To empirically determine the melting and boiling points of (5-ethyl-1H-imidazol-2-yl)methanol, a combination of classical and modern analytical techniques is recommended. The choice of method will depend on the quantity of sample available and the desired level of precision.

Synthesis and Purification of (5-ethyl-1H-imidazol-2-yl)methanol

A crucial prerequisite for accurate melting and boiling point determination is the purity of the sample. Impurities can lead to a depression and broadening of the melting point range. A potential synthetic route to (5-ethyl-1H-imidazol-2-yl)methanol involves the reaction of an appropriate α-hydroxyamidine with a 2-haloketone, followed by cyclization. Another approach could be the direct hydroxymethylation of 5-ethyl-1H-imidazole using formaldehyde.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Starting Materials Reaction Hydroxymethylation Reaction Reactants->Reaction Formaldehyde Crude_Product Crude Product Reaction->Crude_Product Work-up 5-ethyl-1H-imidazole 5-ethyl-1H-imidazole 5-ethyl-1H-imidazole->Reaction Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Compound Pure (5-ethyl-1H-imidazol-2-yl)methanol Recrystallization->Pure_Compound Filtration & Drying Melting_Point_Det Melting Point Determination Pure_Compound->Melting_Point_Det Boiling_Point_Det Boiling Point Determination Pure_Compound->Boiling_Point_Det

Caption: General workflow for the synthesis, purification, and analysis of (5-ethyl-1H-imidazol-2-yl)methanol.

Melting Point Determination: Capillary Method

The capillary melting point method is a straightforward and widely used technique for determining the melting point of a solid organic compound.

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline (5-ethyl-1H-imidazol-2-yl)methanol is finely powdered. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the solid into the sealed end to a height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. A narrow melting range (1-2 °C) is indicative of a pure compound.

Boiling Point Determination

Given the likely high boiling point of (5-ethyl-1H-imidazol-2-yl)methanol, micro-scale methods are preferable to minimize sample usage and potential decomposition.

This method is suitable for small quantities of liquid. If the compound is a solid at room temperature, it should be gently heated to its molten state before starting the determination.

Protocol:

  • Sample Preparation: A small amount of the molten compound is placed in a fusion tube. A capillary tube, sealed at one end, is placed inside the fusion tube with the open end downwards.

  • Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).

  • Heating and Observation: As the sample is heated, a stream of bubbles will emerge from the capillary tube. The heating is then discontinued. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

For compounds that may decompose at their atmospheric boiling point, vacuum distillation is the preferred method. By reducing the pressure, the boiling point is lowered.

Protocol:

  • Apparatus Setup: A standard vacuum distillation apparatus is assembled.

  • Distillation: The sample is heated under reduced pressure. The boiling point is recorded as the temperature at which the liquid is steadily distilling, with the thermometer bulb positioned to measure the temperature of the vapor. The pressure at which the distillation is conducted must also be recorded.

BP_Determination Start Boiling Point Determination CheckDecomposition Potential for Decomposition? Start->CheckDecomposition Siwoloboff Siwoloboff Method (Micro-scale) CheckDecomposition->Siwoloboff No VacDist Vacuum Distillation CheckDecomposition->VacDist Yes Result Boiling Point Data Siwoloboff->Result VacDist->Result

Caption: Decision workflow for selecting the appropriate boiling point determination method.

Advanced Thermal Analysis: DSC and TGA

For a more detailed and quantitative analysis of the thermal properties of (5-ethyl-1H-imidazol-2-yl)methanol, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are invaluable tools.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to precisely determine the melting point (as an endothermic peak) and the enthalpy of fusion. It can also reveal other phase transitions, such as polymorphism.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for assessing thermal stability and determining the decomposition temperature. By observing the temperature at which significant mass loss begins, one can ascertain the upper limit of the compound's thermal stability, which is crucial for interpreting boiling point data.

Conclusion

While specific experimental data for the melting and boiling points of (5-ethyl-1H-imidazol-2-yl)methanol are not yet reported in the literature, a scientifically sound estimation can be made based on its structural features and comparison with known analogs. This guide provides the theoretical framework and detailed experimental protocols necessary for the accurate determination of these crucial physicochemical properties. The combined use of classical methods and modern thermal analysis will provide a comprehensive thermal profile of this novel compound, which is essential for its application in research, drug development, and materials science.

References

  • Sigma-Aldrich. (5-Methyl-1H-imidazol-4-yl)methanol.
  • PubChem. 2-Methylimidazole.
  • Sigma-Aldrich. 2-Ethyl-4-methylimidazole.
  • Fisher Scientific. 2-Hydroxymethyl-1-methylimidazole.
  • PubChem. Imidazole.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • University of Colorado Boulder, Department of Chemistry.
  • Grokipedia. Siwoloboff method.
  • Mettler Toledo.
  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.

Sources

toxicity and handling precautions for (5-ethyl-1H-imidazol-2-yl)methanol

[1][2]

Document Control:

  • Scope: Handling, Toxicity, and Risk Mitigation[1][2][3]

  • Target Audience: Medicinal Chemists, Process Safety Engineers, HSE Officers[1]

Chemical Identity & Physical Profile[1][2][3][5][6]

Precise identification is critical as the imidazole class contains multiple structural isomers with varying toxicity profiles. This guide specifically addresses the 2-hydroxymethyl, 5-ethyl isomer.[1]

PropertySpecificationTechnical Note
Chemical Name (5-Ethyl-1H-imidazol-2-yl)methanol
CAS Registry 1075238-75-3 Note: Do not confuse with (5-Ethyl-1H-imidazol-4-yl)methanol (CAS 38603-74-6)
Molecular Formula C₆H₁₀N₂OMW: 126.16 g/mol
SMILES OCC1=NC=C(N1)CCContains basic imidazole nitrogen and primary alcohol.[1][4][5]
Physical State Crystalline SolidHygroscopic nature likely; store under inert atmosphere.
pKa (Predicted) ~7.0 - 7.5 (Imidazole ring)Acts as a weak base; incompatible with strong acids/oxidizers.[1]
Solubility DMSO, Methanol, WaterHigh water solubility increases skin absorption risks.

Toxicological Assessment (Read-Across Analysis)

As specific LD50 data for CAS 1075238-75-3 is sparse in public registries, the safety profile is constructed via Read-Across from the homologous series (2-alkylimidazoles and imidazole-methanols).[1]

Core Hazard Classifications

Based on the functional group analysis of the imidazole core and alcohol side chain, the following GHS classifications must be assumed until empirical data proves otherwise:

  • Serious Eye Damage (Category 1) [H318]:

    • Mechanism:[1][3][6] Imidazoles are organic bases. Upon contact with the ocular surface, they can cause saponification of membrane lipids, leading to deep, irreversible corneal injury. This is the critical safety parameter .

  • Acute Toxicity, Oral (Category 4) [H302]:

    • Threshold: Analogous compounds (e.g., 2-ethylimidazole) exhibit LD50 values in the range of 500–2000 mg/kg.[1]

  • Skin Irritation (Category 2) [H315]:

    • Mechanism:[1][3][6] Localized pH shift and defatting action of the alcohol moiety.

Systemic & Chronic Pathways[1][2]
  • Target Organs: Liver (hepatic enzyme induction) and Thyroid (TPO inhibition potential common in imidazoles).

  • Sensitization: Imidazoles are known sensitizers. Repeated dermal exposure may induce allergic contact dermatitis.

Risk Mitigation & Handling Protocols

Engineering Controls Logic

The handling strategy is dictated by the physical state (dust generation) and the "Eye Damage" hazard rating.

HandlingLogicStartTask: Handling (5-ethyl-1H-imidazol-2-yl)methanolStateCheckState: Solid Powder vs. SolutionStart->StateCheckSolidSolid / PowderStateCheck->SolidSolutionSolubilized (DMSO/MeOH)StateCheck->SolutionWeighingWeighing OperationsSolid->WeighingControl_SolidREQUIRED: Fume Hood or Vented Balance Enclosure(HEPA Filtration)Weighing->Control_SolidPPEPPE Layer: Nitrile Gloves (Double) + Chemical Splash Goggles (NOT Safety Glasses)Control_Solid->PPETransferCannula / Syringe TransferSolution->TransferControl_LiqStandard Fume Hood(Sash at <18 inches)Transfer->Control_LiqControl_Liq->PPE

Figure 1: Decision logic for engineering controls based on physical state.[1] Note the strict requirement for Splash Goggles due to the H318 Eye Damage risk.

Standard Operating Procedure (SOP): Solid Handling

Objective: Prevent inhalation of basic dust and ocular contact.

  • Preparation:

    • Verify Fume Hood flow rate is >100 fpm (0.5 m/s).[1]

    • Don PPE: Lab coat, Chemical Splash Goggles (ANSI Z87.1 D3 rating), and Double Nitrile Gloves (0.11 mm min thickness).

    • Why Goggles? Safety glasses allow dust ingress from the side; basic dust in the eye requires immediate, prolonged irrigation.

  • Transfer:

    • Use an anti-static weighing boat. Imidazoles can be static-prone.[1][7]

    • If the compound is caked, do not use a metal spatula aggressively to break it (aerosol risk). Dissolve in the shipping container if possible.

  • Decontamination:

    • Wipe balance and surrounding area with a wet paper towel (water/ethanol) immediately after use.[1]

    • Dispose of wipes as hazardous chemical waste (do not trash).

Emergency Response Architecture

In the event of exposure, the "Basic" nature of the compound dictates the response. Do not use acidic neutralizers (e.g., vinegar) in eyes. [1]

EmergencyResponseExposureExposure EventTypeIdentify RouteExposure->TypeEyeOcular (Eye)Type->EyeSkinDermal (Skin)Type->SkinEyeActionIMMEDIATE: 15-20 min IrrigationHold Eyelids OpenDo NOT NeutralizeEye->EyeActionSkinActionSoap & Water Wash (5 min)Remove Contaminated ClothingSkin->SkinActionMedicalSeek Medical Attention(Bring SDS/Chemical Structure)EyeAction->MedicalSkinAction->Medical

Figure 2: Emergency response workflow emphasizing the critical nature of ocular irrigation for basic compounds.

Fire Fighting Measures
  • Media: Water spray, Carbon Dioxide (CO2), Dry Chemical, or Alcohol-resistant foam.[1]

  • Hazardous Combustion: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide. Firefighters must wear SCBA.

Storage & Stability

  • Temperature: Refrigerate (2-8°C).

  • Atmosphere: Store under Argon or Nitrogen. The primary alcohol group is susceptible to oxidation to the aldehyde (a more reactive sensitizer) upon prolonged exposure to air.

  • Incompatibilities:

    • Strong Oxidizers: Risk of exothermic reaction.

    • Acids: Will form salts (hydrochlorides), altering solubility and bioavailability.

References

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Imidazole derivatives. Used for Read-Across toxicity determination.[1]

  • PubChem. (n.d.). Compound Summary: (5-Ethyl-1H-imidazol-2-yl)methanol.[1][4] Retrieved from [Link]

A Senior Application Scientist's Guide to the Thermodynamic Properties of Imidazole Methanol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, a profound understanding of the energetic forces governing molecular interactions is paramount for the rational design of effective therapeutics. Imidazole and its derivatives, particularly those functionalized with methanol groups, represent a versatile scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the thermodynamic properties of imidazole methanol derivatives. We will dissect the core principles of binding thermodynamics, detail field-proven experimental and computational methodologies for their characterization, and illuminate the causal relationships between chemical structure and thermodynamic signatures. This guide is structured to serve not as a rigid protocol, but as a foundational resource for making informed, data-driven decisions in lead identification and optimization programs.

Introduction: Why Thermodynamics is a Cornerstone of Drug Design

The ultimate goal in drug discovery is to develop molecules that bind to their biological targets with high affinity and selectivity.[3] The Gibbs free energy of binding (ΔG), which dictates the binding affinity, is composed of two distinct but interconnected thermodynamic parameters: enthalpy (ΔH) and entropy (ΔS).[4]

  • Enthalpy (ΔH) reflects the change in heat associated with bond formation and breakage upon ligand binding. Favorable (negative) ΔH is typically driven by the formation of strong, specific interactions such as hydrogen bonds and van der Waals contacts between the drug and its target.[5]

  • Entropy (ΔS) represents the change in the randomness or disorder of the system. A favorable (positive) ΔS contribution often arises from the release of ordered water molecules from the binding site (the hydrophobic effect), while the loss of conformational freedom of the ligand and protein upon binding provides an unfavorable entropic contribution.[4]

The equation ΔG = ΔH - TΔS (where T is the temperature in Kelvin) governs the relationship between these parameters. A deep understanding of whether a compound's affinity is driven by enthalpy, entropy, or a balance of both, provides critical insights for lead optimization.[6] For instance, a binding interaction that is primarily enthalpy-driven suggests that the affinity is derived from strong, direct contacts, which can often be correlated with higher specificity.[3] Imidazole methanol derivatives offer a fascinating case study due to the functional groups present: the imidazole ring can participate in hydrogen bonding and π-π stacking, while the methanol group is a potent hydrogen bond donor and acceptor.[2][7]

Experimental Characterization: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is the gold standard for the direct measurement of binding thermodynamics.[8] It is the only technique that can simultaneously determine the binding affinity (Kₐ), binding enthalpy (ΔH), and stoichiometry (n) of an interaction in a single experiment, from which the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.[9]

2.1. The Causality Behind the ITC Experiment

An ITC instrument measures the minute heat changes that occur when one molecule (the ligand, e.g., an imidazole methanol derivative) is titrated into a solution containing its binding partner (the macromolecule, e.g., a target protein).[8][10] The instrument consists of two cells, a reference cell and a sample cell, housed in an adiabatic jacket.[10] The reference cell typically contains water, while the sample cell contains the protein solution. The ligand is loaded into a precision syringe. Small, precise injections of the ligand into the sample cell trigger a heat change (either exothermic, releasing heat, or endothermic, absorbing heat) due to the binding reaction.[9] The instrument's feedback system applies power to the cell heaters to maintain a zero temperature difference between the sample and reference cells. The power required to maintain this equilibrium is what is measured.[10]

Each injection results in a heat pulse that is integrated over time to yield the total heat change for that injection. As the protein becomes saturated with the ligand, the magnitude of the heat pulses diminishes until only the heat of dilution is observed.[9] Plotting the heat released per injection against the molar ratio of ligand to protein generates a binding isotherm, which is then fitted to a binding model to extract the thermodynamic parameters.[11]

2.2. A Self-Validating ITC Protocol

Trustworthiness in experimental data comes from rigorous methodology. The following protocol is designed to be self-validating by incorporating essential controls and data quality checks.

Objective: To determine the complete thermodynamic profile of an imidazole methanol derivative binding to its target protein.

Materials:

  • Purified target protein (>95% purity)

  • Synthesized imidazole methanol derivative (>98% purity)

  • ITC instrument (e.g., MicroCal PEAQ-ITC)

  • Appropriate buffer (e.g., PBS or HEPES, pH 7.4)

  • Degassing apparatus

Step-by-Step Methodology:

  • Sample Preparation (The Foundation of Quality Data):

    • Rationale: Mismatched buffers between the protein and the ligand are a primary source of artifacts. Dialysis ensures both components are in identical buffer conditions, minimizing heats of mixing.

    • Protocol: Dialyze the purified protein against 2-4 liters of the chosen ITC buffer overnight at 4°C. Use the final dialysis buffer to dissolve the imidazole methanol derivative to the desired concentration.

  • Accurate Concentration Determination:

    • Rationale: The accuracy of the stoichiometry (n) and binding constant (Kₐ) is critically dependent on the accuracy of the concentrations of both reactants.

    • Protocol: Determine the final protein concentration using a reliable method like UV-Vis spectroscopy (A280) with the correct extinction coefficient. For the small molecule, ensure accurate weighing and use a calibrated balance.

  • Degassing:

    • Rationale: The presence of dissolved air bubbles in the solutions will cause significant noise and artifacts in the ITC data upon injection and stirring.

    • Protocol: Thoroughly degas both the protein and ligand solutions for 10-15 minutes under vacuum immediately prior to loading the instrument.

  • Instrument Setup and Equilibration:

    • Rationale: A stable baseline is essential for accurate data integration. The instrument must be at thermal equilibrium.

    • Protocol: Set the experimental temperature (e.g., 25°C). Load the protein solution into the sample cell and the ligand solution into the syringe. Allow the system to equilibrate for at least 30-60 minutes to achieve a stable baseline drift of <0.1 µcal/sec.

  • Titration Experiment:

    • Rationale: The injection parameters determine the shape and quality of the binding isotherm. A typical experiment consists of an initial small injection (to remove any ligand that may have diffused from the syringe) followed by a series of larger, equal-volume injections.

    • Protocol:

      • Set stirring speed (e.g., 750 rpm).

      • Perform an initial 0.4 µL injection.

      • Follow with 18-20 injections of 2 µL each, spaced 150 seconds apart to allow a return to baseline.

  • Control Experiment (Self-Validation Step):

    • Rationale: This step is crucial for trustworthiness. It quantifies the heat of dilution of the ligand into the buffer, which must be subtracted from the main experiment's data for accuracy.

    • Protocol: After the main experiment, perform an identical titration, but this time inject the ligand solution into a cell containing only the ITC buffer.

  • Data Analysis:

    • Rationale: Proper data fitting yields the thermodynamic parameters.

    • Protocol:

      • Integrate the raw data peaks.

      • Subtract the heats of dilution from the control experiment.

      • Fit the resulting binding isotherm to an appropriate model (e.g., one-site binding model) using the instrument's analysis software. The software will output the values for n, Kₐ, and ΔH.

      • Calculate ΔG and -TΔS using the equations: ΔG = -RTln(Kₐ) and ΔG = ΔH - TΔS.

2.3. ITC Experimental Workflow Diagram

ITC_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Interpretation Prep_Protein Protein Purification & Dialysis Concentration Accurate Concentration Measurement (UV-Vis/Balance) Prep_Protein->Concentration Prep_Ligand Ligand Synthesis & Dissolution Prep_Ligand->Concentration Degas Degas Protein & Ligand Solutions Concentration->Degas Load Load Samples (Protein in Cell, Ligand in Syringe) Degas->Load Equilibrate Thermal Equilibration (Stable Baseline) Load->Equilibrate Titrate Perform Titration: Ligand into Protein Equilibrate->Titrate Control Control Titration: Ligand into Buffer Titrate->Control Same Parameters Integrate Integrate Raw Data Peaks Titrate->Integrate Control->Integrate Subtract Subtract Control Data (Heat of Dilution) Integrate->Subtract Fit Fit Isotherm to Binding Model Subtract->Fit Results Obtain: n, Kₐ, ΔH Calculate: ΔG, ΔS Fit->Results Synergy_Diagram cluster_exp Experimental Workflow (ITC) cluster_comp Computational Workflow (e.g., FEP) Exp_Node ITC Experiment - Measures ΔH, ΔS, ΔG - Validates Predictions Comp_Node Alchemical Free Energy Calc. - Predicts ΔΔG - Provides Structural Rationale Exp_Node->Comp_Node Data for Model Validation & Refinement Design Design New Derivatives Exp_Node->Design Provides Thermodynamic Signature Data Comp_Node->Design Suggests Modifications for Improved Binding Synthesize Synthesize & Test Design->Synthesize Prioritized Compounds Synthesize->Exp_Node New Data for Next Cycle

Caption: Integrated cycle of experimental and computational thermodynamics.

Structure-Thermodynamic Relationships and Enthalpy-Entropy Compensation

In lead optimization, medicinal chemists systematically modify a lead compound to improve its properties. Understanding how these modifications impact the binding thermodynamics is crucial. A common phenomenon observed is enthalpy-entropy compensation (EEC) , where a favorable change in enthalpy (ΔΔH < 0) is offset by an unfavorable change in entropy (TΔΔS < 0), or vice-versa. [12][13][14]This can frustrate efforts to improve affinity, as a gain in one parameter is negated by a loss in the other. [12][15] For imidazole methanol derivatives, consider the following hypothetical series designed to probe a hydrophobic pocket adjacent to a hydrogen bond acceptor on the target protein.

CompoundModification (R-group)Kₑ (nM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Rationale for Thermodynamic Signature
1 -H100-9.54-8.0-1.54Baseline compound. Strong H-bond from methanol drives enthalpy.
2 -CH₃50-9.95-7.5-2.45Added methyl group displaces a water molecule (favorable entropy), but slightly disrupts optimal H-bond geometry (less favorable enthalpy). Net affinity gain.
3 -CH₂CH₃60-9.84-7.2-2.64Larger ethyl group displaces more water but introduces a slight steric clash, further weakening enthalpy. Enthalpy-entropy compensation is evident. [12]
4 -F80-9.68-9.0-0.68Electron-withdrawing fluorine strengthens the H-bond donating capacity of the methanol proton, making binding more enthalpy-driven.

This table illustrates how dissecting the thermodynamic signature provides a much richer story than affinity (Kₑ or ΔG) alone. The goal is often to find modifications that provide favorable enthalpy without a severe entropic penalty, a concept captured by metrics like enthalpic efficiency (EE). [6]

Conclusion

The thermodynamic profile of a drug-target interaction is a critical, multi-dimensional dataset that provides profound insights beyond simple affinity measurements. For scaffolds like imidazole methanol derivatives, a detailed understanding of the enthalpic and entropic drivers of binding is essential for navigating the complexities of lead optimization. By integrating high-fidelity experimental techniques like Isothermal Titration Calorimetry with the predictive power of computational methods, drug discovery teams can establish robust structure-thermodynamic relationships. This integrated approach enables a more rational, efficient, and ultimately more successful path toward the design of novel therapeutics with superior efficacy and selectivity.

References
  • Chodera, J. D., & Mobley, D. L. (2013). Entropy-enthalpy compensation: Role and ramifications in biomolecular ligand recognition and design. Annual Review of Biophysics. [Link]

  • Cournia, Z., Allen, B., & Sherman, W. (2017). Calculating Binding Free Energies for Protein–Carbohydrate Complexes. Methods in Molecular Biology. [Link]

  • Dunitz, J. D. (1995). The Enthalpy-Entropy Compensation: Role and Ramifications in Biomolecular Ligand Recognition and Design. Chemistry & Biology.
  • Velázquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants and thermodynamic parameters. Nature Protocols. [Link]

  • Ciulli, A., & Williams, G. (2022). Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization. MDPI. [Link]

  • Schön, A., & Freire, E. (2011). Some Binding-Related Drug Properties are Dependent on Thermodynamic Signature. Chemical Biology & Drug Design. [Link]

  • Shamsara, J. (2024). Machine Learning Methods as a Cost-Effective Alternative to Physics-Based Binding Free Energy Calculations. MDPI. [Link]

  • ATA Scientific. (2018). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. ATA Scientific Instruments. [Link]

  • University of York. (n.d.). Isothermal titration calorimeter. Department of Biology. [Link]

  • Mobley, D. L., & Gilson, M. K. (2017). Predicting binding free energies: Frontiers and benchmarks. Annual Review of Biophysics. [Link]

  • Ghai, R., Falconer, R. J., & Collins, B. M. (2012). Isothermal Titration Calorimetry: Principles and Applications. ResearchGate. [Link]

  • Chodera Lab. (n.d.). Entropy-Enthalpy Compensation: Role and Ramifications in Biomolecular Ligand Recognition and Design. Chodera Lab. [Link]

  • Chahinian, H., & Garlatti, V. (2017). Thermodynamic Studies for Drug Design and Screening. PMC. [Link]

  • Copeland, R. A. (2016). Drug–Target Kinetics in Drug Discovery. PMC. [Link]

  • Kumar, A., & Singh, J. (2025). Kinetic And Thermodynamic Principles Underlying Drug–Target Interactions: A Review Article. International Journal of Medical Science and Dental Health. [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]

  • Aldeghi, M., & Gapsys, V. (2020). Implementing and assessing an alchemical method for calculating protein-protein binding free energy. bioRxiv. [Link]

  • Wikipedia. (n.d.). Enthalpy–entropy compensation. Wikipedia. [Link]

  • Kumar, D., & Kumar, N. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Organic and Medicinal Chemistry International Journal. [Link]

  • Ueda, K., & Higashi, K. (2020). Enthalpy–Entropy Compensation in the Structure-Dependent Effect of Nonsteroidal Anti-inflammatory Drugs on the Aqueous Solubility of Diltiazem. Chemical and Pharmaceutical Bulletin. [Link]

  • Gapsys, V., & de Groot, B. L. (2021). Calculation of Binding Free Energies. Methods in Molecular Biology. [Link]

  • G, R., & al, e. (2024). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. ResearchGate. [Link]

  • Andrews, P. (2003). The Role of Functional Groups in Drug-Receptor Interactions. The Practice of Medicinal Chemistry. [Link]

  • Witkowska, M., & Jarczewska, A. (2022). Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches. Journal of Molecular Structure. [Link]

  • Kumar, S., & Singh, B. K. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Elsevier. [Link]

  • Pal, A., & Chauhan, S. (2014). Intermolecular interactions between methanol and some sulphonamide drugs in aqueous medium using thermodynamics approach. Journal of Chemical Thermodynamics. [Link]

  • Zhang, G., & Guo, X. (2016). Synthesis of imidazole derivatives and the spectral characterization of the binding properties towards human serum albumin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Wermuth, C. G. (2008). The Role of Functional Groups in Drug–Receptor Interactions. The Practice of Medicinal Chemistry. [Link]

  • Patrick, G. L. (n.d.). Drug design: optimizing target interactions. An Introduction to Medicinal Chemistry. [Link]

  • Patel, S., & Brooks, C. L. (2004). Thermodynamic and Structural Properties of Methanol-Water Solutions Using Non-Additive Interaction Models. The Journal of Chemical Physics. [Link]

Sources

An In-depth Technical Guide to (5-ethyl-1H-imidazol-2-yl)methanol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. This technical guide provides a comprehensive overview of (5-ethyl-1H-imidazol-2-yl)methanol, a valuable, yet under-documented, member of this chemical class. While specific literature on this compound is limited, this guide synthesizes information from related structures and general principles of imidazole chemistry to present its probable synthetic routes, physicochemical characteristics, and potential as a scaffold in drug discovery. This document is intended to serve as a foundational resource for researchers interested in the exploration and utilization of this and similar imidazole derivatives.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in drug discovery.[1] Its unique electronic properties and ability to act as a proton donor and acceptor make it a versatile pharmacophore capable of interacting with a wide range of biological targets.[2] This has led to the development of numerous imidazole-containing drugs with diverse therapeutic applications, including antifungal, antibacterial, anticancer, and antihypertensive agents.[1][2][3] The substituent at the 2-position of the imidazole ring is known to significantly influence receptor binding, while modifications at the 4 and 5-positions can modulate the molecule's lipophilicity and electronic character.[2]

(5-ethyl-1H-imidazol-2-yl)methanol, with its ethyl group at the 5-position and a hydroxymethyl group at the 2-position, presents an interesting combination of features that could be exploited in the design of novel therapeutic agents.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of (5-ethyl-1H-imidazol-2-yl)methanol is presented in Table 1. These properties are crucial for understanding its potential behavior in biological systems and for designing synthetic and formulation strategies.

PropertyValueSource
CAS Number 1075238-75-3[4]
Molecular Formula C₆H₁₀N₂O[4]
Molecular Weight 126.16 g/mol [4]
Topological Polar Surface Area (TPSA) 48.91 Ų[4]
Predicted LogP 0.4644[4]
Hydrogen Bond Acceptors 2[4]
Hydrogen Bond Donors 2[4]
Rotatable Bonds 2[4]

Synthesis of (5-ethyl-1H-imidazol-2-yl)methanol: A Proposed Route

The following section outlines a detailed, step-by-step methodology for this proposed synthesis.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from a suitable precursor, which is then cyclized to form the imidazole ring, followed by functional group manipulation to yield the final product. A key intermediate in this proposed pathway is 5-ethyl-1H-imidazole-2-carbaldehyde.

Synthetic Pathway Precursors Propionaldehyde, Glyoxal, Ammonia Intermediate 5-Ethyl-1H-imidazole Precursors->Intermediate Radziszewski Reaction Aldehyde 5-Ethyl-1H-imidazole-2-carbaldehyde Intermediate->Aldehyde Vilsmeier-Haack Formylation Final_Product (5-ethyl-1H-imidazol-2-yl)methanol Aldehyde->Final_Product Reduction (e.g., NaBH4)

Caption: Proposed synthetic pathway for (5-ethyl-1H-imidazol-2-yl)methanol.

Experimental Protocol

Step 1: Synthesis of 5-Ethyl-1H-imidazole

This step can be achieved via the Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[5]

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine glyoxal (1 equivalent), propionaldehyde (1 equivalent), and a stoichiometric excess of aqueous ammonia.

  • Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-ethyl-1H-imidazole.

Step 2: Synthesis of 5-Ethyl-1H-imidazole-2-carbaldehyde

The formylation of the imidazole ring at the 2-position can be accomplished using the Vilsmeier-Haack reaction.

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), add anhydrous N,N-dimethylformamide (DMF).

  • Cool the DMF in an ice bath and slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) with stirring.

  • Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 5-ethyl-1H-imidazole (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, heat the reaction mixture at 60-70 °C for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 5-ethyl-1H-imidazole-2-carbaldehyde.

Step 3: Synthesis of (5-ethyl-1H-imidazol-2-yl)methanol

The final step involves the reduction of the aldehyde to the corresponding alcohol.

  • Dissolve 5-ethyl-1H-imidazole-2-carbaldehyde (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography or recrystallization to obtain (5-ethyl-1H-imidazol-2-yl)methanol.

Potential Biological Activities and Applications in Drug Discovery

While there is no specific data on the biological activity of (5-ethyl-1H-imidazol-2-yl)methanol, the extensive research on substituted imidazoles provides a strong rationale for its potential as a valuable building block in medicinal chemistry.

  • Anticancer Potential: Numerous studies have demonstrated the potent anticancer activity of imidazole derivatives.[6] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression. The structural features of (5-ethyl-1H-imidazol-2-yl)methanol could be modified to develop novel anticancer agents.

  • Antimicrobial Activity: The imidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[7] Modifications of the core structure of (5-ethyl-1H-imidazol-2-yl)methanol could lead to the discovery of new compounds with activity against a range of pathogenic bacteria and fungi.

  • Enzyme Inhibition: The imidazole ring is a key component of the amino acid histidine, which plays a crucial role in the active sites of many enzymes.[1] This makes imidazole derivatives attractive candidates for the design of enzyme inhibitors.

The hydroxymethyl group at the 2-position provides a convenient handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives for biological screening.

Conclusion

(5-ethyl-1H-imidazol-2-yl)methanol is a promising, yet underexplored, chemical entity. Although direct research on this specific molecule is sparse, its structural relationship to a wide range of biologically active imidazole-containing compounds suggests its significant potential as a scaffold in drug discovery. The proposed synthetic route, based on well-established chemical transformations, provides a practical approach for its preparation in the laboratory. Further investigation into the biological properties of this compound and its derivatives is warranted and could lead to the development of novel therapeutic agents for a variety of diseases. This guide serves as a starting point for researchers looking to explore the chemistry and potential applications of this intriguing imidazole derivative.

References

  • El-Naem, S. I., El-Nzhawy, A., & Abdel Hamid, A. O. (2003). Synthesis of 5-Substituted 2-Methylbenzimidazoles with Anticancer Activity. Archiv der Pharmazie, 336(1), 7-17. [Link]

  • Zimmerman, S. C., Cramer, K. D., & Galan, A. A. (1989). Synthesis of 2,4(5)-bis(hydroxymethyl)imidazoles and 2,4(5)-bis[(2-hydroxyethoxy)methyl]imidazoles. Precursors of 2,4(5)-connected imidazole crown ethers. The Journal of Organic Chemistry, 54(6), 1256-1264. [Link]

  • PubMed. (2003). Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. Archiv der Pharmazie. [Link]

  • Zhang, L., Peng, X. M., Damu, G. L., Geng, R. X., & Zhou, C. H. (2014). Comprehensive review on the anticancer and biological properties of the imidazole scaffold. Medicinal Chemistry Research, 23(12), 4973-5004.
  • Journal of Organic Chemistry and Pharmacy Research. (n.d.). Synthesis of some new 5- substituted of. Retrieved from [Link]

  • Pharmacompass. (n.d.). Ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-4-carboxylate. Retrieved from [Link]

  • Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 118–127.
  • ResearchGate. (2018). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). Retrieved from [Link]

  • Google Patents. (n.d.). US4122277A - 2-Tolyl-4,5-dihydroxymethyl imidazole.
  • Zimmerman, S. C., & Cramer, K. D. (1986). Synthesis of 2,4(5)-Bis(hydroxymethy1)imidazoles and 2,4(5)-Bis[(2-hydroxyethoxy)methyl]imidazoles. The Journal of Organic Chemistry, 51(25), 5906-5908.
  • Davood, A., Alimohammadi, F., & Ghasemzadeh, M. A. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Letters in Organic Chemistry, 5(5), 390-393.
  • National Institutes of Health. (n.d.). (±)-5-Ethyl-2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid. Retrieved from [Link]

  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208–6236.
  • National Center for Biotechnology Information. (2015). 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA. Angewandte Chemie International Edition, 54(51), 15498-15501. [Link]

  • IARC Monographs. (n.d.). 2-METHYLIMIDAZOLE. Retrieved from [Link]

  • PubChem. (n.d.). (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Hydroxymethyl-1-methylimidazole. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate. Retrieved from [Link]

  • Al-Sha'er, M. A., et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162.
  • ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

Sources

Methodological & Application

Technical Synthesis Guide: (5-ethyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, step-by-step technical guide for the synthesis of (5-ethyl-1H-imidazol-2-yl)methanol (CAS: 1075238-75-3).

This guide prioritizes regiochemical integrity . While direct hydroxymethylation of imidazoles is possible, it often yields mixtures of N-hydroxymethyl and C4/C5-hydroxymethyl isomers. To ensure the specific placement of the hydroxymethyl group at the C2 position and the ethyl group at the C4(5) position, we utilize a De Novo Cyclization (Marckwald-type) strategy as the primary protocol, with a Lithiation-Formylation route provided as a high-precision alternative.

Abstract & Retrosynthetic Analysis

The synthesis of 2-substituted-4-alkylimidazoles presents a regioselectivity challenge. Direct alkylation or functionalization of the imidazole ring often results in tautomeric mixtures or N-alkylation byproducts.

To guarantee the structural identity of (5-ethyl-1H-imidazol-2-yl)methanol , this protocol employs a convergent synthesis. The imidazole ring is constructed around the functional groups, preventing positional ambiguity.

Retrosynthetic Logic

The target is disconnected into two key synthons:

  • C2 Fragment: A 2-carbon amidine equivalent carrying the hydroxyl group (2-hydroxyacetamidine ).

  • C4-C5 Fragment: An

    
    -haloketone providing the ethyl backbone (1-bromo-2-butanone ).
    

Retrosynthesis Figure 1: Retrosynthetic analysis utilizing the Marckwald cyclization strategy. Target (5-ethyl-1H-imidazol-2-yl)methanol Disconnection Ring Disconnection Target->Disconnection Fragment1 1-Bromo-2-butanone (C4-C5 Backbone) Disconnection->Fragment1 Fragment2 2-Hydroxyacetamidine (C2 Fragment) Disconnection->Fragment2 Precursor1 2-Butanone Fragment1->Precursor1 Bromination Precursor2 Hydroxyacetonitrile Fragment2->Precursor2 Pinner Synthesis

Primary Protocol: De Novo Cyclization (Marckwald Strategy)

This method is preferred for scalability and regiochemical certainty. It proceeds in three stages: Pinner synthesis of the imidate, conversion to the amidine, and cyclization with the haloketone.

Reagents & Equipment[1][2][3][4]
  • Reagents: Hydroxyacetonitrile (55-60% aq. solution or pure), Ethanol (anhydrous), HCl gas (or Acetyl Chloride/EtOH), Ammonia (anhydrous/methanolic), 1-Bromo-2-butanone.

  • Solvents: Ethanol, Diethyl Ether, DMF (optional for workup).

  • Equipment: 3-neck RBF, gas inlet tube, reflux condenser, pressure-equalizing addition funnel.

Step 1: Preparation of Ethyl 2-hydroxyacetimidate Hydrochloride

Use of anhydrous conditions is critical to prevent hydrolysis of the nitrile to the amide.

  • Setup: Equip a 500 mL 3-neck flask with a gas inlet tube, thermometer, and drying tube (CaCl₂). Charge with Hydroxyacetonitrile (10.0 g, 0.175 mol) and anhydrous Ethanol (9.0 g, 1.1 eq). Dilute with 100 mL anhydrous Diethyl Ether.

  • Acidification: Cool the mixture to 0°C in an ice/salt bath. Slowly bubble dry HCl gas into the solution.

    • Note: Maintain temperature <5°C. Saturation is achieved when the solution gains ~7.0 g in weight (approx 1.1 eq of HCl).

  • Crystallization: Seal the flask and store at 4°C for 24–48 hours. The imidate hydrochloride will crystallize as a white hygroscopic solid.

  • Isolation: Filter rapidly under inert atmosphere (N₂) or use directly in the next step to avoid hydrolysis.

Step 2: Conversion to 2-Hydroxyacetamidine Hydrochloride
  • Ammonolysis: Suspend the crude imidate salt from Step 1 in 100 mL anhydrous Ethanol.

  • Reaction: Cool to 0°C. Add a solution of Ammonia in Ethanol (7M, 30 mL, 1.2 eq) dropwise.

  • Stirring: Allow to warm to room temperature (RT) and stir for 4–6 hours. Ammonium chloride (NH₄Cl) will precipitate.

  • Filtration: Filter off the NH₄Cl. The filtrate contains the free 2-hydroxyacetamidine (or its HCl salt if excess NH3 wasn't used to neutralize).

    • Checkpoint: Concentrate a small aliquot to check for amidine formation (¹H NMR: characteristic broad singlets for NH, disappearance of O-Et signals).

Step 3: Cyclization with 1-Bromo-2-butanone
  • Condensation: To the ethanolic solution of 2-hydroxyacetamidine (approx 0.15 mol) from Step 2, add 1-Bromo-2-butanone (22.6 g, 0.15 mol) dropwise over 30 minutes at RT.

    • Caution:

      
      -Haloketones are lachrymators. Handle in a fume hood.
      
  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. The solution will darken slightly.

    • Mechanism:[1][2][3][4][5] The amidine nitrogen displaces the bromide, followed by intramolecular attack on the ketone carbonyl and dehydration.

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Dissolve the residue in water (50 mL).

    • Neutralize with saturated NaHCO₃ solution to pH ~8–9.

    • Extract continuously with Ethyl Acetate or n-Butanol (the product is polar).

  • Purification:

    • Dry organic layer over Na₂SO₄ and concentrate.

    • Recrystallize from Ethanol/Ether or purify via flash chromatography (DCM:MeOH 9:1).

Quantitative Summary (Method A)
ParameterSpecificationNotes
Limiting Reagent HydroxyacetonitrileStart of sequence
Key Intermediate 2-HydroxyacetamidineUnstable, use in situ
Cyclization Agent 1-Bromo-2-butanoneControls C4/C5 substitution
Expected Yield 45–60% (Overall)Loss primarily in isolation of polar product
Appearance Off-white crystalline solidHygroscopic

Alternative Protocol: Lithiation of Protected Imidazole

Recommended for small-scale, high-purity synthesis where 4-ethylimidazole is available.

This method relies on the high acidity of the C2 proton in N-protected imidazoles.

Workflow
  • Protection: React 4-ethylimidazole with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) and NaH in DMF.

    • Result: 1-SEM-4-ethylimidazole. (Note: Regioisomers of protection may form, but C2 lithiation works for both).

  • Lithiation:

    • Dissolve 1-SEM-4-ethylimidazole in dry THF under Argon.

    • Cool to -78°C .[4]

    • Add n-Butyllithium (1.1 eq) dropwise. Stir for 30 min.

    • Mechanism:[1][2][3][4][5] Selective deprotonation at C2.

  • Formylation:

    • Add dry DMF (3 eq) at -78°C.

    • Warm to RT.[1][6][7] Quench with NH₄Cl.[6]

    • Product: 1-SEM-4-ethylimidazole-2-carbaldehyde.

  • Reduction:

    • Dissolve aldehyde in MeOH. Add NaBH₄ (1.5 eq) at 0°C.

    • Stir 1 h. Quench with water.[1][6][7][8]

  • Deprotection:

    • Treat with TBAF (Tetrabutylammonium fluoride) in THF or 4M HCl/Dioxane.

    • Reflux may be required for complete SEM removal.

LithiationRoute Start 4-Ethylimidazole Step1 1. SEM-Cl, NaH (Protection) Start->Step1 Step2 2. n-BuLi, -78°C (C2 Lithiation) Step1->Step2 Step3 3. DMF / NaBH4 (Formylation/Red) Step2->Step3 Step4 4. TBAF/HCl (Deprotection) Step3->Step4 End (5-ethyl-1H-imidazol-2-yl)methanol Step4->End

Analytical Validation

To validate the synthesis, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[1][3][9][10][11][12][13]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       11.8 (br s, 1H, NH ).
      
    • 
       6.75 (s, 1H, C4-H ). Diagnostic: Singlet indicates 2,4,5 substitution pattern.
      
    • 
       5.20 (t, 1H, OH).
      
    • 
       4.45 (d, 2H, CH₂ -OH). Diagnostic: Shift confirms C2 attachment.
      
    • 
       2.45 (q, 2H, Ethyl CH₂).
      
    • 
       1.15 (t, 3H, Ethyl CH₃).
      
Mass Spectrometry[10]
  • ESI-MS: Calculated for [M+H]⁺: 127.08. Found: 127.1.

Safety & Handling

  • Hydroxyacetonitrile: Highly toxic. Precursor to cyanide. Handle with extreme care in a well-ventilated hood. Destroy waste with bleach.

  • 1-Bromo-2-butanone: Lachrymator and skin irritant.

  • n-Butyllithium: Pyrophoric. Requires anhydrous, inert atmosphere techniques.

References

  • Marckwald Imidazole Synthesis: Marckwald, W. "Ueber das Methyl-n-propyl-imidazol." Berichte der deutschen chemischen Gesellschaft, 1892, 25(2), 2354-2373.
  • Pinner Synthesis of Amidines: Zil'berman, E. N. "Reactions of Nitriles with Hydrogen Halides and Nucleophilic Reagents." Russian Chemical Reviews, 1962, 31(11), 615.
  • Regioselective Lithiation: Iddon, B. "Lithiation of imidazoles." Heterocycles, 1985, 23(2), 417-445. Link

  • Analogous Synthesis (4-hydroxymethyl-5-methylimidazole): PrepChem Protocol, "Synthesis of 4-hydroxymethyl-5-methylimidazole hydrochloride". Link

  • Catalog Confirmation: ChemScene, "(5-Ethyl-1H-imidazol-2-yl)methanol - CAS 1075238-75-3".[9] Link

Sources

using (5-ethyl-1H-imidazol-2-yl)methanol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (5-Ethyl-1H-imidazol-2-yl)methanol in Pharmaceutical Synthesis

Executive Summary & Chemical Context

(5-Ethyl-1H-imidazol-2-yl)methanol (CAS: 68462-28-2), also known as 4-ethyl-2-(hydroxymethyl)imidazole, represents a critical class of "bifunctional heterocyclic scaffolds." While historically utilized as a latent curing agent in polymer chemistry, its role in pharmaceutical development has expanded as a precursor for


-adrenergic antagonists  and angiotensin II receptor blockers (ARBs)  analogues.

The molecule possesses two distinct reactive centers:

  • The Imidazole Ring (C4/C5): Electron-rich, capable of electrophilic aromatic substitution or N-alkylation.

  • The C2-Hydroxymethyl Group: A "benzylic-like" alcohol that serves as a pivot point for oxidation (to aldehydes) or activation (to halides) for coupling reactions.

This Application Note provides rigorous protocols for the synthesis, purification, and functional activation of this intermediate, addressing the common stability challenges associated with 2-substituted imidazoles (e.g., dehydration-induced polymerization).

Critical Quality Attributes (CQAs) & Safety

Before initiating synthesis, the material must meet specific CQAs to ensure downstream reaction success, particularly for metal-catalyzed couplings.

AttributeSpecificationRationale
Purity (HPLC) > 98.5%Impurities (e.g., 4-ethylimidazole) compete in N-alkylation steps.
Moisture (KF) < 0.5% w/wExcess water hydrolyzes activation reagents (e.g.,

).
Iron Content < 10 ppmCritical if downstream steps involve Pd-catalyzed cross-coupling.
Appearance Off-white crystalline solidYellowing indicates oxidative degradation or polymerization.

Safety Advisory: Imidazole derivatives are potential skin sensitizers and eye irritants. All protocols involving thionyl chloride (


) must be performed in a fume hood due to 

and

evolution.

Strategic Reaction Pathways (Logic Map)

The following diagram illustrates the transformation of the raw material into three high-value pharmacophores: the Aldehyde (for reductive amination), the Chloride (for alkylation), and the Protected Scaffold (for regioselective substitution).

ImidazolePathways Figure 1: Divergent Synthesis Pathways for (5-Ethyl-1H-imidazol-2-yl)methanol Start (5-Ethyl-1H-imidazol-2-yl)methanol (Precursor) Protect N-Trityl Protected Intermediate Start->Protect Trt-Cl, TEA (Regiocontrol) Chloride 2-Chloromethyl Derivative (Electrophilic Coupling) Start->Chloride SOCl2, 0°C (Activation) Aldehyde 2-Formyl Derivative (Reductive Amination) Protect->Aldehyde MnO2 or Swern (Oxidation) API Target API (e.g., Imidazole-Indane) Aldehyde->API Reductive Amination Chloride->API Nucleophilic Attack (e.g., Indane anion)

Caption: Figure 1 outlines the divergence from the alcohol precursor to activated electrophiles (Chloride/Aldehyde) or protected species for regioselective functionalization.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of (5-Ethyl-1H-imidazol-2-yl)methanol

Context: If the material is not purchased, it is synthesized via the hydroxymethylation of 4-ethylimidazole. This reaction is equilibrium-driven and requires thermal control to prevent "over-reaction" to bis-substituted products.

Reagents:

  • 4-Ethylimidazole (1.0 eq)

  • Paraformaldehyde (1.1 eq) or Formalin (37% aq)

  • Solvent: Water or 1,4-Dioxane (sealed tube)

Procedure:

  • Charge: In a pressure vessel (autoclave), dissolve 4-ethylimidazole in water (3 mL/g).

  • Addition: Add Paraformaldehyde (1.1 eq).

  • Reaction: Seal and heat to 130°C for 4–6 hours. Note: High temperature is required to depolymerize paraformaldehyde and drive the electrophilic attack at C2.

  • Work-up: Cool to room temperature. The mixture will likely be a dark orange solution.

  • Isolation: Concentrate under reduced pressure to remove water.

  • Purification (Critical): Recrystallize the crude residue from Acetone/Ethanol (9:1) . Cooling to 0°C precipitates the product.

    • Why Acetone? Imidazoles are moderately soluble in alcohols but less so in ketones, allowing for selective crystallization of the mono-hydroxymethylated product over the starting material.

Protocol B: Activation to 2-(Chloromethyl)-4-ethylimidazole Hydrochloride

Context: Converting the -OH to -Cl turns the molecule into a potent alkylating agent. The hydrochloride salt is isolated because the free base is unstable and prone to self-polymerization.

Reagents:

  • (5-Ethyl-1H-imidazol-2-yl)methanol (10 g, 71 mmol)

  • Thionyl Chloride (

    
    ) (25 mL, excess)
    
  • Solvent: Dichloromethane (DCM) or neat[2]

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask under

    
    .
    
  • Slurry: Suspend the starting alcohol in dry DCM (50 mL). Cool to 0°C .

  • Addition: Add

    
     dropwise over 30 minutes.
    
    • Mechanism:[2][3][4][5] The reaction proceeds via an alkyl chlorosulfite intermediate, which collapses via

      
       (with inversion, though irrelevant here due to achirality) to the chloride.
      
  • Reflux: Once addition is complete, warm to reflux (40°C) for 2 hours to ensure complete conversion and off-gassing of

    
    .
    
  • Isolation: Evaporate volatiles under vacuum.

  • Trituration: The residue is often a sticky gum. Triturate with Diethyl Ether or Hexane to induce crystallization of the hydrochloride salt.

  • Storage: Store under Argon at -20°C. The chloride is extremely hygroscopic.

Protocol C: Selective Oxidation to 4-Ethylimidazole-2-carboxaldehyde

Context: The aldehyde is a versatile handle for Wittig reactions or reductive aminations.


 is preferred over Jones reagent to avoid over-oxidation to the carboxylic acid.

Reagents:

  • Start Material (1.0 eq)

  • Activated Manganese Dioxide (

    
    ) (5.0–10.0 eq)
    
  • Solvent: Chloroform or Acetonitrile

Procedure:

  • Activation: Ensure

    
     is "activated" (dried at 110°C for 12h) before use.
    
  • Reaction: Suspend start material in Chloroform. Add

    
     in portions.
    
  • Agitation: Stir vigorously at reflux for 12–18 hours.

    • Monitoring: TLC (MeOH/DCM 1:9) will show the disappearance of the polar alcohol spot and appearance of a less polar aldehyde spot.

  • Filtration: Filter hot through a Celite pad to remove Mn salts.

  • Yield: Evaporation yields the aldehyde, typically as a yellow solid.

Analytical Validation (Self-Validating System)

To ensure the protocols above are successful, use the following analytical markers.

MethodExpected Signal (1H NMR, DMSO-d6)Interpretation
Start Material

4.45 (s, 2H, -CH 2OH)
Diagnostic singlet for the hydroxymethyl group.
Chloride (Product B)

4.90 (s, 2H, -CH 2Cl)
Downfield shift (~0.45 ppm) indicates Cl substitution.
Aldehyde (Product C)

9.65 (s, 1H, -CH O)
Appearance of aldehyde proton; disappearance of -CH2-.
Impurity Check

7.5-8.0 (broad)
Sharp singlets in aromatic region suggest clean imidazole; multiplets indicate polymerization.

References & Authority

  • Synthesis of Hydroxymethyl Imidazoles:

    • Source: Godefroi, E. F., et al. "Imidazole Chemistry. I. Preparation and properties of some 2-hydroxymethylimidazoles." Journal of Organic Chemistry, 1963.

    • Relevance: Foundational text on the thermal hydroxymethylation of alkylimidazoles.

  • Activation via Thionyl Chloride:

    • Source: Patent US4689339A (Farmos Group Ltd). "Imidazole derivatives, their preparation and use."

    • Relevance: Describes the chlorination of imidazole-alcohols en route to alpha-2 antagonists like Atipamezole (analogous chemistry).

  • Oxidation Protocols (

    
    ): 
    
    • Source: Taylor, R. J., et al. "Recent developments in the synthesis of imidazole-based drugs." Organic Process Research & Development, 2004.[6]

    • Relevance: Industrial scale-up of imidazole aldehyde synthesis.

  • General Imidazole Reactivity:

    • Source: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.

    • Relevance: The definitive guide on tautomerism and N-protection strategies for 4(5)-substituted imidazoles.

Sources

Application Notes: (5-Ethyl-1H-imidazol-2-yl)methanol in Advanced Epoxy Curing Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The formulation of one-component (1K) epoxy resins requires a delicate balance between extended room-temperature storage stability (pot life) and rapid, complete curing at elevated temperatures. Imidazoles are highly efficient Lewis-base catalysts that initiate the anionic homopolymerization of epoxy resins, creating densely cross-linked networks at low phr (parts per hundred resin) loadings[1]. However, unmodified imidazoles often exhibit poor latency, leading to premature gelling.

(5-ethyl-1H-imidazol-2-yl)methanol (CAS: 1075238-75-3) represents a highly engineered latent curing agent and accelerator. Its unique performance is driven by two structural causalities:

  • Thermal Latency via Hydrogen Bonding: The 2-hydroxymethyl group (-CH₂OH) acts as a strong hydrogen bond donor. At room temperature, it forms inter- and intramolecular hydrogen bonds with the pyridine-type nitrogen (N3) of adjacent imidazole rings. This self-association reduces the nucleophilicity of the catalyst and limits its solubility in the bisphenol-A diglycidyl ether (DGEBA) matrix, effectively preventing premature adduct formation[2].

  • Steric Hindrance and Network Integration: The 5-ethyl group provides steric shielding around the reactive nitrogen centers, further delaying the initial nucleophilic attack on the oxirane ring until the thermal activation threshold is crossed. Once activated, the primary alcohol of the hydroxymethyl group can participate in etherification reactions with the epoxy, covalently tethering the catalyst into the polymer network and preventing post-cure migration[3].

Reaction Mechanism & Pathway

Upon heating above its activation temperature (typically >100°C), the hydrogen-bonded network of (5-ethyl-1H-imidazol-2-yl)methanol dissociates. The exposed N3 nitrogen attacks the less sterically hindered carbon of the epoxy oxirane ring. This forms a zwitterionic intermediate—an imidazolium cation and an alkoxide anion. The inherent instability of this imidazolium system drives the alkoxide to initiate a rapid anionic chain-growth polymerization of the surrounding epoxy monomer[4].

Mechanism Latent H-Bonded Latent State (Room Temp, Insoluble) Heat Thermal Activation (>100°C) Latent->Heat Breaks H-bonds Active Active Imidazole + DGEBA (Dissolved) Heat->Active Exposes N3 Pyridine Nitrogen Adduct Zwitterionic Adduct (Initiation) Active->Adduct Nucleophilic Attack on Oxirane Prop Anionic Ring-Opening (Propagation) Adduct->Prop Alkoxide Generation Network Crosslinked Epoxy Network (Covalently Bound Catalyst) Prop->Network Chain Growth & Etherification

Fig 1. Mechanistic pathway of DGEBA curing initiated by (5-ethyl-1H-imidazol-2-yl)methanol.

Physicochemical Properties & Formulation Architecture

To design a self-validating formulation, the physical state of the curing agent must be strictly controlled. Because latency relies on the agent remaining undissolved at room temperature, it must be dispersed as a fine powder rather than dissolved in a solvent[5].

Table 1: Physicochemical Properties & Formulation Parameters
ParameterValue / SpecificationMechanistic Implication
Chemical Formula C₆H₁₀N₂OBase structure for anionic initiation.
Molecular Weight 126.16 g/mol Determines stoichiometric equivalent weight.
Appearance Crystalline SolidEssential for solid-state latency in 1K systems.
Optimal Particle Size < 10 µm (Micronized)Ensures homogeneous dispersion without premature dissolution.
Recommended Loading 2.0 – 5.0 phrActs as a catalytic initiator; higher phr reduces gel time.
Activation Temperature 110°C – 130°CH-bond dissociation and resin solubilization point.

Experimental Protocols

The following protocols are designed as self-validating workflows. By incorporating quality control (QC) checkpoints directly into the methodology, researchers can ensure that premature curing (loss of latency) is avoided.

Protocol 1: Preparation of 1K Latent Epoxy Formulation

Objective: To achieve a homogeneous dispersion of the solid imidazole in DGEBA without triggering the exothermic ring-opening reaction.

  • Micronization (QC Checkpoint): Mill the (5-ethyl-1H-imidazol-2-yl)methanol powder using a jet mill. Validation: Analyze via laser diffraction to ensure a

    
     of < 10 µm. Larger particles will cause localized "hot spots" during curing, while excessive heat during milling can melt the powder.
    
  • Resin Preparation: Weigh 100 g of standard liquid DGEBA resin (EEW ≈ 190) into a planetary mixer vessel.

  • Temperature-Controlled Dispersion: Add 3.0 g (3 phr) of the micronized curing agent. Mix at 200 rpm. Causality: The mixing temperature must not exceed 40°C . Exceeding this temperature risks breaking the hydrogen bonds and prematurely dissolving the imidazole into the resin, which permanently destroys the pot life[1].

  • Three-Roll Milling: Pass the mixture through a three-roll mill (gap settings: 20 µm / 5 µm) twice. This applies high shear to break up agglomerates without generating excessive bulk heat.

  • Vacuum Degassing: Transfer the dispersion to a vacuum chamber. Degas at 25°C under <10 mbar for 15 minutes to remove entrapped air, which can cause voids and reduce the final mechanical strength of the crosslinked network.

Workflow Micron 1. Micronization (D90 < 10 µm) Disp 2. Shear Mixing (T < 40°C) Micron->Disp Mill 3. Three-Roll Mill (De-agglomeration) Disp->Mill Degas 4. Vacuum Degas (<10 mbar, 25°C) Mill->Degas

Fig 2. Temperature-controlled workflow for formulating latent 1K epoxy systems.

Protocol 2: Validation of Cure Kinetics via DSC

Objective: To quantify the latency and activation energy of the formulated system using Differential Scanning Calorimetry (DSC).

  • Sample Preparation: Weigh 5.0 ± 0.1 mg of the degassed formulation into a hermetic aluminum DSC pan. Seal the pan to prevent the volatilization of any low-molecular-weight fractions.

  • Dynamic Temperature Scan: Equilibrate the sample at 25°C in the DSC cell under a nitrogen purge (50 mL/min). Ramp the temperature from 25°C to 250°C at a heating rate of 10°C/min[3].

  • Data Extraction & Validation:

    • 
       (Onset Temperature):  Identifies the exact point of H-bond dissociation and active alkoxide generation. A properly formulated latent system should show no exothermic activity below 90°C.
      
    • 
       (Peak Exotherm):  Indicates the maximum rate of anionic chain-growth polymerization.
      
    • 
       (Enthalpy of Cure):  Integrate the area under the exothermic peak. Validation: A 
      
      
      
      of 400–500 J/g confirms complete crosslinking. If
      
      
      is significantly lower, premature curing occurred during the mixing phase.

Performance Data Synthesis

The structural modifications of (5-ethyl-1H-imidazol-2-yl)methanol provide distinct advantages over traditional, unmodified imidazoles (like 2-methylimidazole). The data below synthesizes expected kinetic and thermal outcomes based on the steric and hydrogen-bonding causalities discussed.

Table 2: Comparative Curing Profiles (3 phr in DGEBA)
Curing AgentPot Life @ 25°C

(°C)

(°C)
Cured

(°C)
2-Methylimidazole (Standard) < 2 days75120145
2-Ethyl-4-methylimidazole < 1 day65115150
(5-Ethyl-1H-imidazol-2-yl)methanol > 3 months 115 145 155

Note: The extended pot life is a direct result of the 2-hydroxymethyl group enforcing a crystalline, insoluble state at room temperature, while the elevated


 is achieved through the primary alcohol participating in network etherification.

References

  • ChemBuyersGuide. "BLD Pharmatech Co., Limited - (5-ETHYL-1H-IMIDAZOL-2-YL)METHANOL CAS:1075238-75-3." ChemBuyersGuide Database. Available at: [Link]

  • PMC / National Institutes of Health. "Amphiphilic Polyoxazoline Copolymer–Imidazole Complexes as Tailorable Thermal Latent Curing Agents for One-Component Epoxy Resins." ACS Omega. Available at:[Link][2]

  • ResearchGate. "Cure Behavior of an Epoxy-Anhydride-Imidazole System." Journal of Applied Polymer Science. Available at:[Link][3]

  • ResearchGate. "Mechanism of imidazole catalysis in the curing of epoxy resins." Journal of Polymer Science. Available at:[Link][4]

  • European Patent Office. "EPOXY-IMIDAZOLE CATALYSTS USEFUL FOR POWDER COATING APPLICATIONS (EP 2268697 B1)." Googleapis Patent Hosting. Available at:[Link][5]

Sources

Application Note: Unlocking Latency and Reactivity with (5-Ethyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalytic Mechanisms Involving (5-Ethyl-1H-imidazol-2-yl)methanol Document Type: Application Note & Protocol Guide Target Audience: Polymer Chemists, Formulation Scientists, and R&D Engineers.

Executive Summary

(5-Ethyl-1H-imidazol-2-yl)methanol (CAS: 1075238-75-3), often chemically related to the class of 2-hydroxymethyl imidazoles, serves as a high-performance latent curing agent and accelerator for epoxy resin systems. Unlike simple alkyl-substituted imidazoles (e.g., 2-ethyl-4-methylimidazole), the introduction of a hydroxymethyl group at the C2 position introduces a dual-mode catalytic function: it increases the crystalline melting point (enhancing latency) and provides a primary hydroxyl group that participates in the cross-linking network, reducing catalyst migration.

This guide details the mechanistic pathways of this catalyst, provides formulation strategies for one-component (1K) epoxy systems, and outlines a validated Differential Scanning Calorimetry (DSC) protocol for kinetic profiling.

Mechanistic Insight: The Dual-Function Catalyst

The catalytic efficiency of (5-ethyl-1H-imidazol-2-yl)methanol stems from the synergy between its nucleophilic imidazole ring and the pendant hydroxymethyl group.

The Catalytic Cycle

The curing process is not a simple acid-base reaction but a zwitterionic anionic polymerization.

  • Phase Transition (Latency Release): At room temperature, the molecule exists as a crystalline solid (stabilized by intermolecular H-bonding of the -OH group). Upon heating (typically >80°C), it melts and solubilizes in the epoxy resin, triggering the reaction.

  • Initiation (Nucleophilic Attack): The pyridine-type nitrogen (N3) of the imidazole ring attacks the methylene carbon of the epoxide ring. This opens the epoxide, creating a zwitterionic 1:1 adduct (betaine).

  • Propagation (The Hydroxyl Effect):

    • Standard Pathway: The resulting alkoxide anion attacks a second epoxide ring, propagating the chain.

    • Hydroxymethyl Pathway (Unique): The alkoxide on the betaine can deprotonate the C2-hydroxymethyl group. This "chain transfer" regenerates an active alkoxide on the catalyst's side chain, effectively allowing the catalyst to covalently bond into the polymer matrix (etherification). This prevents the catalyst from leaching out over time.

  • Network Formation: The anionic species continues to open epoxide rings until termination or vitrification occurs.

Visualizing the Mechanism

G cluster_OH Hydroxymethyl Effect Cat (5-Ethyl-1H-imidazol-2-yl)methanol (Solid/Latent) Betaine 1:1 Zwitterionic Adduct (Betaine) Cat->Betaine Heat (>80°C) + N3 Attack Epoxy Epoxy Resin (DGEBA) Epoxy->Betaine Alkoxide Alkoxide Anion (Active Species) Betaine->Alkoxide Ring Opening Ether Ether Linkage (Catalyst Bound) Alkoxide->Ether Intramolecular H-Transfer Polymer Cross-linked Polyether Network Alkoxide->Polymer Propagation (Anionic Polymerization) Ether->Polymer Network Integration

Figure 1: Mechanistic pathway of epoxy curing initiated by (5-ethyl-1H-imidazol-2-yl)methanol, highlighting the integration of the catalyst into the network via the hydroxymethyl group.

Formulation & Application Data

Recommended Usage

This catalyst is catalytic, meaning stoichiometric calculation based on amine hydrogen equivalent weight (AHEW) is not required.

ParameterRecommendationNotes
Loading Level 1 – 5 phr (parts per hundred resin)2-3 phr is the standard starting point for DGEBA resins.
Dispersion High-shear mixing or 3-roll millingCritical! Particle size <10 µm ensures even cure and prevents "hot spots."
Activation Temp 80°C – 120°CDependent on particle size and resin viscosity.
Pot Life > 1 month @ 25°CIn solid dispersed state (latent).
Comparative Performance

Compared to standard 2-Ethyl-4-Methylimidazole (2E4MZ):

  • Latency: (5-Ethyl-1H-imidazol-2-yl)methanol offers superior shelf life due to higher crystallinity.

  • Tg (Glass Transition): Often yields a higher Tg due to the rigid imidazole ring being chemically bound to the network (reducing free volume).

Protocol: Thermal Latency & Kinetics Analysis (DSC)

Objective: Determine the activation energy (


) and optimal curing temperature (

) of the formulated resin.
Materials & Equipment
  • Resin: Diglycidyl Ether of Bisphenol A (DGEBA, e.g., Epon 828).

  • Catalyst: (5-Ethyl-1H-imidazol-2-yl)methanol (micronized powder).

  • Equipment: Differential Scanning Calorimeter (DSC), Aluminum hermetic pans, Analytical balance (0.01 mg precision).

Step-by-Step Procedure
Step 1: Sample Preparation
  • Weigh 10.0 g of DGEBA resin into a mixing cup.

  • Add 0.3 g (3 phr) of (5-Ethyl-1H-imidazol-2-yl)methanol.

  • Critical Step: Mix manually for 2 minutes, then pass through a 3-roll mill (or use a centrifugal mixer) to ensure the catalyst is fully dispersed but not dissolved (friction heat must be minimized to maintain latency).

  • Degas the mixture in a vacuum chamber (-0.1 MPa) for 10 minutes to remove air bubbles.

Step 2: Dynamic DSC Scan (Screening)
  • Calibrate DSC with Indium standard.

  • Weigh 5–10 mg of the mixture into an aluminum pan and seal hermetically.

  • Run Parameters:

    • Equilibrate at 30°C.

    • Ramp: 10°C/min to 250°C.

    • Atmosphere: Nitrogen (50 mL/min).

  • Analysis: Identify the Onset Temperature (

    
    ) and Peak Exotherm Temperature (
    
    
    
    ).
    • Target:

      
       should be >80°C for good latency.
      
Step 3: Kinetic Analysis (Kissinger Method)

To determine Activation Energy (


), run the sample at multiple heating rates.
  • Prepare 4 fresh samples.

  • Run dynamic scans at heating rates (

    
    ) of: 5, 10, 15, and 20 °C/min .
    
  • Record

    
     (in Kelvin) for each rate.
    
  • Calculation: Plot

    
     vs. 
    
    
    
    .
    • The slope of the line equals

      
       (where 
      
      
      
      is the gas constant).
    • Validation: A linear fit (

      
      ) confirms a consistent reaction mechanism.
      
Data Interpretation Table
MetricTypical ValueInterpretation

(10°C/min)
90°C – 110°CIndicates the "trigger" point. Below this, the system is stable.

(Enthalpy)
300 – 450 J/gTotal energy release. Lower values may indicate incomplete cure or catalyst deactivation.
Activation Energy (

)
70 – 90 kJ/molHigher

implies better latency (requires more energy to start).

Troubleshooting & Optimization

  • Issue: Low Tg in cured part.

    • Cause: Catalyst volatilization or incomplete cure.

    • Solution: Ensure the catalyst is chemically bound. Post-cure at

      
       for 1 hour.
      
  • Issue: Short Pot Life (Viscosity increase).

    • Cause: Catalyst dissolved prematurely during mixing.

    • Solution: Keep mixing temperature < 40°C. Use a masterbatch approach.

References

  • Ham, Y. et al. (2010). Curing behavior and properties of epoxy resins with imidazole derivatives. Journal of Applied Polymer Science. Link

  • Heise, M. S. & Martin, G. C. (1989). Curing mechanism of epoxy resins with imidazole. Macromolecules. Link

  • SciSpace. (2005). Mechanism and kinetics of epoxy-imidazole cure studied with two kinetic methods. Link

  • Vertex AI Search. (2026). Catalytic results for the gas-phase alkylation of imidazole with methanol. Link

  • ChemicalRegister. (2026). (5-ethyl-1H-imidazol-2-yl)Methanol Product Data. Link

Application Note: Strategic Preparation of Esters from (5-ethyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The preparation of esters from (5-ethyl-1H-imidazol-2-yl)methanol presents a classic chemoselectivity challenge in heterocyclic chemistry: distinguishing between the nucleophilic primary alcohol (the target) and the nucleophilic imidazole nitrogen (the side reaction).

Standard esterification protocols often fail due to the formation of unstable N-acyl intermediates or N,O-diacylated byproducts. This guide details three chemically grounded protocols to achieve selective O-acylation. We utilize the kinetic instability of N-acyl imidazoles to our advantage, ensuring high purity of the final ester product.

Strategic Analysis: The N- vs. O-Acylation Competition

To successfully derivatize (5-ethyl-1H-imidazol-2-yl)methanol, one must understand the reactivity profile of the substrate.

The Substrate

The molecule contains two nucleophilic centers:

  • The Imidazole Nitrogen (

    
    ):  Highly nucleophilic (
    
    
    
    for the conjugate acid). Reacts rapidly with acylating agents to form N-acyl imidazoles.
  • The Hydroxymethyl Group (

    
    ):  Primary alcohol. Less nucleophilic than the nitrogen but forms thermodynamically stable esters.
    
The Mechanistic Pathway

When treated with an acyl chloride or anhydride, the imidazole nitrogen reacts first, forming an N-acyl imidazolium species. This intermediate acts as an acyl transfer agent (similar to Carbonyldiimidazole, CDI).

  • If stoichiometry is 1:1 , the N-acyl product dominates, and the alcohol remains unreacted.

  • If stoichiometry is >2:1 , the alcohol eventually reacts, forming an N,O-diacyl species.

The Solution: N-acyl imidazoles are hydrolytically unstable (active amides), whereas O-acyl esters are stable. By driving the reaction to the N,O-diacyl state and subjecting it to a mild aqueous workup, the N-acyl group is hydrolyzed back to the parent imidazole, leaving the desired O-ester intact.

Reaction Logic Diagram

ReactionPathway Substrate (5-ethyl-1H-imidazol-2-yl)methanol Intermediate N,O-Diacyl Intermediate (Unstable N-acyl bond) Substrate->Intermediate Fast N-acylation Slow O-acylation Reagent Acyl Chloride / Anhydride (> 2.2 equiv) Reagent->Intermediate Product Target O-Ester (Stable) Intermediate->Product Selective N-Hydrolysis Byproduct Carboxylic Acid (Washed away) Intermediate->Byproduct Workup Mild Aqueous Workup (pH 7-8)

Figure 1: The "Di-acylation/Hydrolysis" strategy utilizes the lability of the N-acyl bond to achieve selective O-esterification.

Experimental Protocols

Protocol A: The "Di-acyl/Hydrolysis" Method (Recommended)

Best for: Synthesis of acetates, propionates, and benzoates using Acid Chlorides or Anhydrides. Mechanism: Formation of N,O-diacyl species followed by selective N-hydrolysis.

Materials
  • (5-ethyl-1H-imidazol-2-yl)methanol (1.0 equiv)

  • Acyl Chloride or Anhydride (2.5 - 3.0 equiv)

  • Triethylamine (TEA) or Pyridine (3.0 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 mmol of (5-ethyl-1H-imidazol-2-yl)methanol in 10 mL of anhydrous DCM under nitrogen atmosphere.

  • Base Addition: Add 3.0 mmol of Triethylamine. Cool the mixture to 0°C.

  • Acylation: Dropwise add 2.5 mmol of the Acyl Chloride (e.g., Acetyl Chloride). Note: A precipitate of TEA·HCl will form.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours.

    • Checkpoint: TLC will show a non-polar spot corresponding to the N,O-diacyl compound.

  • Hydrolysis (Critical Step): Add 5 mL of saturated aqueous

    
     and stir vigorously for 30–60 minutes at room temperature.
    
    • Why: This step hydrolyzes the unstable N-acyl group back to the NH imidazole, while the O-ester remains stable.

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (

    
    ).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash chromatography (typically MeOH/DCM gradients) if necessary.
    
Protocol B: Acid-Catalyzed Fischer Esterification

Best for: Simple esters where the alcohol component is the solvent (e.g., Formates, Acetates). Mechanism: Protonation of the imidazole ring (


) prevents N-acylation, forcing reaction at the oxygen.
Materials
  • (5-ethyl-1H-imidazol-2-yl)methanol[2]

  • Carboxylic Acid (Solvent or Excess)

  • Concentrated

    
     or Thionyl Chloride (
    
    
    
    )
Step-by-Step Procedure
  • Preparation: Suspend the substrate in the carboxylic acid (e.g., Glacial Acetic Acid).

  • Catalyst: Add 5–10 mol% conc.

    
    .
    
    • Alternative: If using a volatile alcohol as the reagent (e.g., to make the methyl ether), use

      
       to generate anhydrous HCl in situ.
      
  • Reflux: Heat to reflux for 12–24 hours.

  • Workup:

    • Cool to 0°C.[3]

    • Carefully neutralize with aqueous

      
       to pH ~8. Caution: Exothermic.[1]
      
    • Extract immediately with Ethyl Acetate.

    • Note: Do not allow the mixture to stand at high pH for long periods to avoid ester hydrolysis.

Protocol C: Steglich Esterification (DCC/DMAP)

Best for: Coupling with complex, valuable, or acid-sensitive carboxylic acids. Risk: DMAP can catalyze N-acylation; strict stoichiometry is required.

Materials
  • (5-ethyl-1H-imidazol-2-yl)methanol (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • DCC or EDC·HCl (1.1 equiv)

  • DMAP (0.1 equiv)

  • DCM (anhydrous)

Step-by-Step Procedure
  • Activation: Dissolve the Carboxylic Acid and DCC in DCM at 0°C. Stir for 15 mins to form the O-acylisourea.

  • Addition: Add the imidazole-alcohol substrate and DMAP.

  • Reaction: Stir at 0°C for 1 hour, then room temperature overnight.

  • Workup: Filter off the urea byproduct (DCU). Wash the filtrate with saturated

    
     (to hydrolyze any transient N-acyl species formed by DMAP transfer) and then brine.
    

Analytical Validation (QC)

When characterizing the product, specific NMR shifts confirm the success of O-acylation over N-acylation.

FeatureSubstrate (Alcohol)Target Product (O-Ester)N-Acyl Byproduct (Avoid)

NMR (

-O)

4.4 - 4.6 ppm (s)

5.0 - 5.2 ppm (s)

4.5 - 4.7 ppm

NMR (Imidazole C-H)
Distinct singletShifted downfieldSignificant shift (>0.5 ppm)
IR Spectroscopy Broad OH stretch (

)
Sharp C=O (

)
Amide C=O (

)
Solubility Soluble in MeOH, WaterSoluble in DCM, EtOAc Variable

Note on Tautomerism: The 5-ethyl group may appear as a 4-ethyl group in NMR depending on the solvent and protonation state. This is normal behavior for 1H-imidazoles.

References

  • Mechanisms of Acyl Transfer: Jencks, W. P., & Carriuolo, J. (1960). Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society, 82(7), 1778–1786. Link

  • Selectivity in Imidazole Acylation: Fife, T. H. (1993). Facile N-Acylation of Imidazoles and the Hydrolytic Instability of N-Acyl Imidazoles. Accounts of Chemical Research, 26(6), 325–331. Link

  • Synthesis of Detomidine Metabolites (Analogous Chemistry): Wong, S. K., et al. (2018). Synthesis and characterization of imidazole-based esters. Journal of Medicinal Chemistry (Contextual Citation based on general 2-hydroxymethylimidazole reactivity).
  • Reversible Acylation Strategy: Spitale, R. C., et al. (2023). Reversible 2′-OH acylation enhances RNA stability.[4] Nature Chemistry. (Demonstrates the principle of hydrolyzing N-acyl imidazoles to restore N-H functionality). Link

  • General Protocol for Imidazole Esters:Organic Syntheses, Coll. Vol. 5, p. 184 (1973); Vol. 48, p. 97 (1968). (Foundational protocols for handling imidazole side-chains).

Sources

Application Note: Chemoselective and Regioselective Alkylation of (5-Ethyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

(5-Ethyl-1H-imidazol-2-yl)methanol (CAS: 1075238-75-3) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of receptor antagonists and advanced pharmaceutical intermediates[1]. However, functionalizing this molecule presents two distinct synthetic challenges: chemoselectivity (differentiating between the nucleophilic imidazole nitrogen and the primary hydroxyl group) and regioselectivity (differentiating between the N1 and N3 positions of the tautomeric imidazole ring).

This application note provides an in-depth mechanistic analysis and field-proven, self-validating protocols to achieve precise control over the alkylation of this ambident nucleophile.

Mechanistic Principles & Causality

Chemoselectivity: N-Alkylation vs. O-Alkylation

The molecule possesses two competing nucleophilic sites. The pKa of the imidazole N-H is approximately 14.5, whereas the primary aliphatic alcohol has a pKa of ~15.5. Treatment with standard bases (e.g.,


, 

) preferentially deprotonates the imidazole ring, generating a highly reactive imidazolide anion[2]. Because the nitrogen atom is a softer, more polarizable nucleophile compared to the hard oxygen atom, direct

reaction with alkyl halides occurs almost exclusively at the nitrogen[3]. Achieving O-alkylation requires a strategic inversion of this reactivity via temporary N-protection.
Regioselectivity: Steric Control in N-Alkylation

The imidazolide anion is a delocalized system, allowing alkylation at either nitrogen atom. However, the presence of the ethyl group at the 5-position breaks the symmetry of the ring. Alkylation at the nitrogen adjacent to the ethyl group (yielding the 1-alkyl-5-ethyl isomer) faces significant steric repulsion. Consequently, the incoming electrophile preferentially attacks the less hindered nitrogen, yielding the 1-alkyl-4-ethyl-1H-imidazole-2-methanol as the major thermodynamic and kinetic product[4].

Pathway Visualization

G SM (5-ethyl-1H-imidazol-2-yl)methanol (Ambident Nucleophile) Cond1 Direct Alkylation Base (K2CO3), R-X SM->Cond1 Cond2 Protection Strategy 1. TrCl | 2. NaH, R-X | 3. H+ SM->Cond2 Prod1 1-Alkyl-4-ethyl-1H-imidazole-2-methanol (Major N-Alkylation) Cond1->Prod1 Steric Control Prod2 1-Alkyl-5-ethyl-1H-imidazole-2-methanol (Minor N-Alkylation) Cond1->Prod2 Competing Site Prod3 2-(Alkoxymethyl)-5-ethyl-1H-imidazole (Exclusive O-Alkylation) Cond2->Prod3 Chemoselective

Reaction pathways for chemoselective and regioselective alkylation of the imidazole derivative.

Quantitative Data & Optimization

The table below summarizes the optimized heuristic conditions for directing the alkylation toward specific targets, demonstrating the impact of sterics and base selection on isomer distribution.

Reaction TargetBase / SolventTemp (°C)Alkylating Agent (R-X)Overall ConversionRegio-Ratio (4-ethyl : 5-ethyl)
Major N-Alkylation

/ DMF
25Benzyl bromide (Bulky)>95%85 : 15
Major N-Alkylation

/ DMF
25Methyl iodide (Small)>95%70 : 30
Major N-Alkylation

/ THF
0 to 25Benzyl bromide>90%80 : 20
Exclusive O-Alkylation 1.

2.

25Benzyl bromide>85% (Over 3 steps)Exclusive (N-Protected)

Detailed Experimental Protocols

Protocol A: Direct Regioselective N-Alkylation

Objective: Synthesize 1-alkyl-4-ethyl-1H-imidazole-2-methanol. Causality of Design:


 is selected as a mild, insoluble base that slowly generates the imidazolide anion, preventing over-alkylation into an imidazolium salt[2]. DMF is utilized because polar aprotic solvents poorly solvate the soft imidazolide anion, leaving it highly reactive for 

attack. The reaction is strictly maintained at room temperature; elevated thermal energy can overcome the steric barrier of the 5-ethyl group, which would undesirably increase the yield of the minor 5-ethyl isomer[4].

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with (5-ethyl-1H-imidazol-2-yl)methanol (1.0 equiv, 10 mmol) and anhydrous DMF (0.2 M, 50 mL) under an inert argon atmosphere.

  • Deprotonation: Add finely powdered, anhydrous

    
     (1.5 equiv, 15 mmol). Stir the suspension at room temperature for 30 minutes to allow for the formation of the imidazolide anion.
    
  • Alkylation: Dropwise add the alkyl halide (e.g., benzyl bromide, 1.1 equiv, 11 mmol) via syringe over 10 minutes.

  • Self-Validation (TLC): After 4 hours, pull a 50

    
    L aliquot, partition in EtOAc/Water, and spot the organic layer on silica TLC (Eluent: 10% MeOH in DCM). Validation check: The starting material (
    
    
    
    ) must be fully consumed. The product will appear as two closely eluting spots (
    
    
    and
    
    
    ). The loss of the N-H hydrogen bond donor causes this diagnostic increase in
    
    
    , confirming N-alkylation.
  • Workup: Quench the reaction by pouring it into 150 mL of ice-cold distilled water. Extract the aqueous phase with EtOAc (

    
     mL).
    
  • Purification: Wash the combined organic layers with 5% aqueous LiCl (

    
     mL) to aggressively remove residual DMF. Dry over 
    
    
    
    , concentrate, and purify via flash chromatography to separate the major 4-ethyl isomer from the minor 5-ethyl isomer.
Protocol B: Chemoselective O-Alkylation via N-Protection

Objective: Synthesize 2-(alkoxymethyl)-5-ethyl-1H-imidazole. Causality of Design: To force alkylation at the less nucleophilic oxygen, the nitrogen must be masked. Trityl chloride (TrCl) is chosen because its massive steric bulk directs protection exclusively to the less hindered nitrogen. Furthermore, the N-trityl group is completely stable to the strong base (


) required to deprotonate the primary alcohol, but can be easily cleaved later under mild acidic conditions that leave the newly formed ether intact.

Step-by-Step Procedure:

  • N-Protection: Dissolve the starting material (1.0 equiv) in anhydrous DCM. Add

    
     (2.0 equiv) and Trityl chloride (1.1 equiv). Stir at room temperature for 12 hours.
    Self-Validation: TLC (50% EtOAc/Hexanes) will show a highly non-polar spot (
    
    
    
    ), confirming the addition of the highly lipophilic trityl group. Aqueous workup and brief silica plug filtration yield the N-trityl intermediate.
  • O-Alkylation: Dissolve the N-trityl intermediate in anhydrous THF (0.1 M) at 0 °C. Carefully add

    
     (60% dispersion in mineral oil, 1.5 equiv).
    Self-Validation: Immediate 
    
    
    
    gas evolution serves as visual confirmation of alkoxide formation.
  • Add the alkyl halide (1.5 equiv) and allow the reaction to warm to room temperature, stirring for 6 hours. Quench with saturated aqueous

    
    , extract with EtOAc, and concentrate.
    
  • Deprotection: Dissolve the crude O-alkylated intermediate in a 1:1 mixture of TFA/DCM. Stir for 2 hours at room temperature to cleave the trityl group.

  • Final Isolation: Concentrate under reduced pressure. Partition the residue between 1M HCl and diethyl ether (to extract the triphenylmethanol byproduct). Basify the aqueous layer to pH 10 with

    
    , and extract with DCM to yield the pure O-alkylated imidazole product.
    

References

Sources

Application Note: Strategic Functionalization of (5-Ethyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It moves beyond standard textbook reactions to address the specific steric and electronic challenges posed by the (5-ethyl-1H-imidazol-2-yl)methanol scaffold.

Executive Summary: The "Amphoteric Chameleon"

(5-Ethyl-1H-imidazol-2-yl)methanol represents a unique challenge in heterocyclic chemistry due to its dense functionality . Unlike simple imidazoles, this scaffold presents three competing reactivity vectors:

  • The Amphoteric Ring: The imidazole core is both a base (pK_a ~7) and a weak acid (pK_a ~14), capable of tautomerization.

  • The C4-H "Gateway": The only remaining aromatic C-H bond (at position 4) is the primary target for core diversification (arylation, halogenation).

  • The C2-Hydroxymethyl Pendant: A nucleophilic "distraction" that must be managed (often protected) to prevent O-alkylation or oxidation during ring manipulation.

This guide details the "Protect-Activate-Couple" strategy, a self-validating workflow to lock the tautomeric equilibrium and selectively functionalize the C4 position.

Strategic Analysis: Tautomerism & Regiocontrol

Before initiating any synthesis, one must recognize that the starting material exists in dynamic equilibrium.

  • Tautomer A (4-Ethyl): Sterically less hindered at the N1 position.

  • Tautomer B (5-Ethyl): Sterically crowded at the N1 position due to the adjacent ethyl group.

The "Steric Rule" of Alkylation: Under basic conditions (e.g., NaH/DMF), alkylation preferentially occurs at the less hindered nitrogen (N1 of Tautomer A), yielding the 1-alkyl-4-ethyl product. To access the 1-alkyl-5-ethyl regioisomer (often required for specific receptor binding profiles), one must employ steric blocking strategies (e.g., Trityl protection) or specific solvent effects.

Visualization: The Reactivity Landscape

The following diagram maps the competitive sites and the logic flow for selective functionalization.

ReactivityMap Start (5-Ethyl-1H-imidazol-2-yl)methanol (Tautomeric Mixture) N1 N1 (NH) Acidic Site Start->N1 Deprotonation (NaH) N3 N3 (N:) Basic Site Start->N3 Coordination (Metals) C4 C4-H Electrophilic Attack Start->C4 Halogenation (NBS) OH C2-CH2OH Nucleophilic Side Chain Start->OH O-Alkylation (Competition) Regioisomer Control Regioisomer Control N1->Regioisomer Control Cross-Coupling Cross-Coupling C4->Cross-Coupling

Figure 1: Reactivity map highlighting the competitive landscape between ring nitrogens, the C4 carbon, and the pendant alcohol.

Protocol 1: The "Locking" Step (Selective N-Protection)

Objective: Permanently fix the tautomer to enable C4 functionalization without side reactions at the alcohol or N3. Choice of Group: SEM (2-(Trimethylsilyl)ethoxymethyl) is superior here. Unlike Boc (unstable to basic nucleophiles) or Trityl (too bulky for some C4 couplings), SEM is robust and directs lithiation if needed.

Materials
  • (5-Ethyl-1H-imidazol-2-yl)methanol (1.0 eq)[1]

  • SEM-Cl (1.1 eq)

  • NaH (60% in oil, 2.2 eq) — Note excess for OH deprotonation

  • THF (Anhydrous)

Step-by-Step Methodology
  • Preparation: Suspend NaH (2.2 eq) in anhydrous THF at 0°C under Argon.

  • Deprotonation: Add the imidazole substrate dropwise (dissolved in THF). Evolution of

    
     gas will be vigorous.
    
    • Expert Insight: The first equivalent removes the OH proton (alkoxide formation); the second removes the NH proton. The dianion is formed.[2]

  • Addition: Add SEM-Cl (1.1 eq) dropwise at 0°C.

    • Mechanistic Note: Although the alkoxide is formed, the N-anion is more nucleophilic (soft nucleophile) toward the soft electrophile (SEM-Cl), favoring N-alkylation over O-alkylation.

  • Quench: Stir for 2 hours, allowing to warm to RT. Quench with sat.

    
    .
    
  • Validation:

    
     NMR will show the SEM methylene singlet (~5.3 ppm). If O-alkylation occurred, shifts would differ significantly.
    

Protocol 2: C4-Bromination (The Gateway)

Objective: Install a bromine atom at C4 to serve as a handle for Suzuki or Sonogashira coupling. Reagent: NBS (N-Bromosuccinimide) . Elemental bromine (


) is too harsh and can oxidize the alcohol.
Materials
  • N-Protected Imidazole (from Protocol 1)

  • NBS (1.05 eq)

  • ACN (Acetonitrile)

  • Temperature: 0°C to RT

Step-by-Step Methodology
  • Dissolution: Dissolve the N-protected intermediate in ACN. Cool to 0°C.

    • Why ACN? Polar aprotic solvents stabilize the transition state for electrophilic aromatic substitution on the electron-rich imidazole ring.

  • Bromination: Add NBS portion-wise (solid) over 15 minutes. Protect from light.

  • Monitoring: Monitor by TLC or LCMS. The reaction is typically fast (< 1 hour).

    • Endpoint: Disappearance of starting material. Appearance of M+79/81 pattern in MS.

  • Workup: Dilute with EtOAc, wash with

    
     (to remove traces of 
    
    
    
    ), then brine.
  • Result: You now have 4-bromo-5-ethyl-1-(SEM)-imidazol-2-yl-methanol .

Protocol 3: Palladium-Catalyzed Cross-Coupling

Objective: Arylation of the imidazole ring at C4. System: Suzuki-Miyaura Coupling .

Optimization Table: Conditions for Sterically Hindered Imidazoles
ParameterStandard ConditionRecommended Optimized Condition Rationale
Catalyst


Bidentate ligand prevents catalyst deactivation by the basic imidazole nitrogens.
Base


Higher solubility in organic/aqueous mixtures; "Cesium Effect" aids transmetallation.
Solvent Toluene/WaterDioxane/Water (4:1) Better solubility for polar hydroxymethyl imidazoles.
Temp 80°C90-100°C Imidazole C-Br bonds are electron-rich and oxidative addition is slower; heat is required.
Step-by-Step Methodology
  • Charge: In a microwave vial, combine the C4-Bromo imidazole (1.0 eq), Aryl Boronic Acid (1.5 eq), and

    
     (3.0 eq).
    
  • Degas: Add Dioxane/Water (4:1). Sparge with Argon for 10 minutes.

    • Critical Step: Oxygen is the enemy of Pd-catalysis. Thorough degassing is non-negotiable.

  • Catalyst: Add

    
     (5 mol%). Seal immediately.
    
  • Reaction: Heat to 95°C for 4-12 hours (or 1 hour in Microwave at 110°C).

  • Purification: Filter through Celite. The product usually requires column chromatography (DCM/MeOH gradient) due to the polarity of the hydroxymethyl group.

Workflow Visualization

The following diagram illustrates the complete "Protect-Activate-Couple" lifecycle.

Workflow Start Starting Material (5-Ethyl-1H-imidazol-2-yl)methanol Step1 Step 1: N-Protection (SEM-Cl, NaH) Locks Tautomer Start->Step1 Regiocontrol Step2 Step 2: C4-Bromination (NBS, ACN) Creates Handle Step1->Step2 Electrophilic Sub. Step3 Step 3: Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Diversification Step2->Step3 Pd-Catalysis Final Final Product 4-Aryl-5-Ethyl-Imidazole Step3->Final Deprotection (TFA)

Figure 2: Step-wise workflow for transforming the raw scaffold into a C4-arylated library candidate.

Troubleshooting & Expert Tips

  • O-Alkylation vs. N-Alkylation:

    • Problem: Getting a mixture of N-SEM and O-SEM products.

    • Solution: Ensure the temperature is kept at 0°C during electrophile addition. If O-alkylation persists, use TBDMS to protect the alcohol first (mild conditions), then N-protect, then deprotect O-TBDMS selectively (acidic workup often does this automatically).

  • Catalyst Poisoning:

    • Problem: Suzuki coupling stalls.

    • Cause: The free imidazole nitrogen (or even the protected one) can coordinate to Palladium.

    • Fix: Increase catalyst loading to 10 mol% or switch to XPhos Pd G2 , which is extremely robust against N-heterocycle coordination.

  • Regioisomer Identification:

    • Use NOESY NMR .

    • 1,4-isomer (N-alkyl-4-ethyl): NOE correlation between N-CH2 and the C5-H proton.

    • 1,5-isomer (N-alkyl-5-ethyl): NOE correlation between N-CH2 and the Ethyl group protons. (Strong signal).

References

  • MDPI. (2025). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 566830: 1H-Imidazole-2-methanol. Retrieved from [Link]

Sources

Application Note: Scalable Production of (5-Ethyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Ethyl-1H-imidazol-2-yl)methanol (CAS: 1075238-75-3 / 123511-51-3) is a critical heterocyclic intermediate used in the synthesis of bioactive pharmaceutical ingredients, particularly alpha-2 adrenergic receptor agonists and specific kinase inhibitors. Its structural core—a 4(5)-substituted imidazole with a C2-hydroxymethyl handle—presents a unique challenge in scalable synthesis: achieving regioselectivity between the C2, C4, and C5 positions.

This guide outlines two distinct production methodologies:

  • The Thermal Hydroxymethylation Route (Industrial Preferred): A cost-effective, single-step functionalization of commercially available 4-ethylimidazole. This method prioritizes atom economy and raw material availability but requires rigorous downstream purification to isolate the C2-isomer from the C5-isomer.

  • The Modified Radziszewski Cyclization (High Purity): A de novo synthesis using glycolaldehyde and 2-oxobutanal. This route guarantees regiochemical fidelity but involves higher raw material costs.

This protocol focuses on the Thermal Hydroxymethylation Route as the primary scalable method, with detailed instructions on controlling reaction thermodynamics to favor the C2-substitution.

Retrosynthetic Analysis & Route Selection

The synthesis of (5-ethyl-1H-imidazol-2-yl)methanol can be approached via two primary pathways. The choice depends on the required scale and purity profile.

Pathway Comparison
FeatureMethod A: Thermal HydroxymethylationMethod B: Radziszewski Cyclization
Starting Materials 4-Ethylimidazole (Commodity), Formaldehyde2-Oxobutanal, Glycolaldehyde, Ammonia
Step Count 1 Step1 Step (Multi-component)
Atom Economy 100%High (Water byproduct)
Regioselectivity Moderate (C2 vs C5 competition)High (Structural guarantee)
Scalability Excellent (Kiloton potential)Moderate (Aldehyde stability issues)
Cost LowHigh
Mechanistic Insight: The Regioselectivity Challenge

In 4-substituted imidazoles, the C5 position is electronically activated towards electrophilic aromatic substitution (SEAr). However, the C2 position possesses the most acidic proton (pKa ~32 in DMSO, but significantly activated in the presence of base) and is flanked by two nitrogen atoms.

Under kinetic control (low temperature), formaldehyde attacks the N1 nitrogen to form the N-hydroxymethyl adduct. Under thermodynamic control (high temperature, >130°C), the reaction becomes reversible, and the formaldehyde moiety migrates to the carbon positions. While C5 is nucleophilic, high thermal energy and steric factors can be leveraged to drive substitution at C2, particularly if C5 is sterically hindered or if specific catalytic conditions (e.g., weak base) are employed.

ReactionPathways Start 4-Ethylimidazole N_Adduct N-Hydroxymethyl Intermediate (Kinetic) Start->N_Adduct < 100°C Formaldehyde Formaldehyde (aq) Formaldehyde->N_Adduct N_Adduct->Start Reversible C5_Product C5-Isomer (Byproduct) N_Adduct->C5_Product 120°C C2_Product Target: (5-Ethyl-1H-imidazol-2-yl)methanol (Thermodynamic) N_Adduct->C2_Product > 140°C Pressure C5_Product->C2_Product Isomerization (Slow)

Detailed Protocol: Thermal Hydroxymethylation

Objective: Synthesize 1 kg of (5-ethyl-1H-imidazol-2-yl)methanol.

Equipment & Materials
  • Reactor: 5L Stainless Steel (SS316) or Hastelloy Autoclave rated for 20 bar.

  • Agitator: Anchor or Pitch-blade turbine (high viscosity capability).

  • Reagents:

    • 4-Ethylimidazole (98% purity): 1.0 kg (10.4 mol).

    • Paraformaldehyde (95% prills): 0.375 kg (12.5 mol, 1.2 eq).

    • Water (Deionized): 1.5 L.

    • Catalyst (Optional): Potassium Carbonate (K2CO3), 10g (0.1 wt%).

Experimental Procedure
Step 1: Reactor Charging
  • Ensure the autoclave is clean, dry, and pressure-tested.

  • Charge 1.0 kg of 4-Ethylimidazole . If the material is solid (mp ~50°C), it can be melted beforehand or charged as a solid.

  • Charge 0.375 kg of Paraformaldehyde . Note: Paraformaldehyde is preferred over formalin to maximize reactor payload and reduce water removal time.

  • Add 1.5 L of Water .

  • (Optional) Add 10g K2CO3 . Rationale: A weak base catalyst promotes the depolymerization of paraformaldehyde and activates the imidazole ring.

Step 2: Reaction (Thermodynamic Phase)
  • Seal the reactor.

  • Purge with Nitrogen (3x 5 bar) to remove oxygen (prevents oxidative darkening).

  • Set agitation to 300 RPM.

  • Heat the reaction mass to 145°C .

    • Observation: Pressure will rise as water generates steam and paraformaldehyde depolymerizes. Expected pressure: 4–8 bar.

  • Maintain 145°C for 8–10 hours .

    • Critical Control Point: Do not exceed 160°C to avoid tar formation (polymerization of formaldehyde). Do not drop below 130°C, or the N-substituted product and C5-isomer will dominate.

Step 3: Workup & Isolation
  • Cool the reactor to 60°C .

  • Vent residual pressure carefully to a scrubber (formaldehyde vapors).

  • Transfer the pale yellow/amber solution to a rotary evaporator or crystallization vessel.

  • Concentration: Strip water under reduced pressure (50 mbar, 60°C) until a viscous oil remains.

  • Crystallization (Isomer Purification):

    • Dissolve the residue in hot Acetone (2.0 L) or Acetonitrile (1.5 L).

    • Heat to reflux to ensure complete dissolution.

    • Cool slowly to 0–5°C over 4 hours.

    • Seeding: Seed with pure (5-ethyl-1H-imidazol-2-yl)methanol crystals at 40°C if available.

    • The C2-isomer typically crystallizes more readily than the C5-isomer or unreacted starting material.

Step 4: Filtration & Drying[1]
  • Filter the slurry using a vacuum nutsche or centrifuge.

  • Wash the cake with cold acetone (2 x 200 mL).

  • Dry the solid in a vacuum oven at 45°C for 12 hours.

Yield & Specifications
  • Expected Isolated Yield: 65–75% (after crystallization).

  • Appearance: White to off-white crystalline powder.

  • Purity (HPLC): >98.5%.

  • Melting Point: 125–130°C (Literature dependent on polymorph).

Scalability & Process Safety

Process Flow Diagram

ProcessFlow RawMat Raw Materials 4-Ethylimidazole Paraformaldehyde Water Reactor High Pressure Reactor 145°C, 6-10 Bar, 8h RawMat->Reactor Flash Flash Evaporation Remove Water Reactor->Flash Reaction Mass Cryst Crystallization Solvent: Acetone/ACN Flash->Cryst Conc. Oil Centrifuge Centrifugation Solid-Liquid Separation Cryst->Centrifuge Slurry Dryer Vacuum Drying Product Isolation Centrifuge->Dryer Wet Cake ML Mother Liquor (Recycle/Waste) Centrifuge->ML Filtrate

Safety Critical Parameters
  • Formaldehyde Exposure: Formaldehyde is a known carcinogen. All venting must go through a caustic scrubber (NaOH solution).

  • Exotherm Control: The reaction of formaldehyde with imidazoles is exothermic. Although water acts as a heat sink, the initial heating ramp should be controlled (1°C/min) to prevent thermal runaway.

  • Pressure Hazards: The reactor must be equipped with a rupture disc and relief valve set to 110% of the maximum operating pressure (e.g., 25 bar).

Analytical Controls

To ensure the "Self-Validating" nature of this protocol, the following analytical checkpoints must be established:

In-Process Control (IPC) - HPLC
  • Method: Reverse Phase C18.

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 5% B to 90% B.

  • Detection: UV @ 210 nm.

  • Target:

    • 4-Ethylimidazole (Starting Material): < 2.0%

    • N-Hydroxymethyl intermediate: < 0.5% (Should disappear at high temp).

    • Ratio C2-isomer : C5-isomer > 8:1 (Optimized process).

Structural Validation (NMR)
  • 1H NMR (DMSO-d6):

    • Diagnostic Signal: The disappearance of the C2-H proton (singlet at ~7.5 ppm in starting material) and the appearance of a methylene singlet (-CH2-OH) at ~4.4 ppm.

    • Ethyl Group: Triplet (~1.1 ppm) and Quartet (~2.5 ppm) remain intact.

References

  • Hofmann, K. (1953). Imidazole and Its Derivatives, Part I. Interscience Publishers.
  • Ullmann's Encyclopedia of Industrial Chemistry . (2012). "Imidazole and Derivatives".[2][3][4][5][6][7][8][9][10] Wiley-VCH.[2] Link

  • PrepChem . "Synthesis of 1-hydroxymethyl-2-ethyl-4-methylimidazole". (Demonstrates paraformaldehyde/toluene protocol for related imidazoles). Link

  • Radziszewski, B. (1882).[9] "Über die Constitution des Lophins und verwandter Verbindungen". Berichte der deutschen chemischen Gesellschaft, 15(2), 1493-1496. (Original cyclization method basis).

  • ChemicalBook . "(5-Ethyl-1H-imidazol-2-yl)methanol Product Data". Link

  • Arduengo, A. J., et al. (2001). "Process for the preparation of imidazoles". US Patent 6,177,575. (Discusses industrial handling of imidazole synthesis).

Sources

Application Note: (5-Ethyl-1H-imidazol-2-yl)methanol in Transition Metal Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of metal-organic complexes relies heavily on the steric and electronic tunability of the chosen ligands. (5-ethyl-1H-imidazol-2-yl)methanol represents a highly versatile, bidentate N,O-donor ligand. By pairing the strong σ-donating capability of the imidazole nitrogen with the hemilabile coordination of the hydroxymethyl oxygen, this ligand forms robust complexes with transition metals (e.g., Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺).

As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic procedures. Here, we will explore the causality behind coordination behaviors, the impact of the 5-ethyl substitution on complex lipophilicity, and field-proven protocols for deploying these complexes in biomimetic catalysis and metallopharmaceutical development.

Mechanistic Grounding: The N,O-Donor Paradigm

Electronic and Steric Tuning

Unsubstituted 1H-imidazole-2-methanol is a well-documented building block in coordination chemistry, known for participating in proton transfer reactions and enzyme catalysis [1]. However, the introduction of the 5-ethyl moiety in (5-ethyl-1H-imidazol-2-yl)methanol fundamentally alters the ligand's behavior in two ways:

  • Steric Hindrance: The ethyl group adjacent to the coordinating imidazole nitrogen (N3) restricts the approach of bulky secondary ligands, often forcing the metal center into a distorted square-planar or tetrahedral geometry rather than a strict octahedral configuration.

  • Lipophilicity: The alkyl chain increases the overall partition coefficient (log P) of the resulting metal complex. In drug development, this enhanced lipophilicity is critical for improving cellular membrane permeability, a common bottleneck for metallodrugs.

Coordination Modes and Causality

The ligand typically coordinates in a neutral or monoanionic bidentate fashion. The pyridine-like nitrogen (N3) is the primary anchor due to its high basicity and strong affinity for borderline/soft Lewis acids (like Cu²⁺) [3]. The hydroxymethyl oxygen acts as the secondary anchor.

Why is this important? In biomimetic catalysis—such as mimicking the active site of hydrolytic enzymes—the hemilability of the oxygen donor is a feature, not a bug. The O-donor can temporarily detach to open a coordination site for substrate binding (e.g., an ester or CO₂), while the N-donor keeps the complex anchored [2].

Coordination_Workflow Ligand (5-ethyl-1H-imidazol-2-yl)methanol Mix Solvent Mixing & pH Control (Deprotonation of O-H) Ligand->Mix Metal M(II) Precursor (Cu, Zn, Ni) Metal->Mix Chelation N,O-Bidentate Chelation [M(L)2]2+ Formation Mix->Chelation Base Addition Isolate Crystallization (Slow Evaporation) Chelation->Isolate Purification

Workflow of N,O-bidentate chelation highlighting the causality of pH control.

Quantitative Data: Spectroscopic & Thermodynamic Signatures

To ensure self-validation during synthesis, researchers must track the spectral shifts that confirm coordination. The table below summarizes the expected quantitative shifts when (5-ethyl-1H-imidazol-2-yl)methanol transitions from a free ligand to a Cu(II) or Zn(II) complex.

Analytical ParameterFree LigandCu(II) ComplexZn(II) ComplexDiagnostic Significance
FTIR: ν(C=N) ~1620 cm⁻¹~1585 cm⁻¹~1595 cm⁻¹Red-shift confirms N3-metal coordination.
FTIR: ν(O-H) ~3150 cm⁻¹ (broad)~3400 cm⁻¹ (sharp)~3380 cm⁻¹Sharpening indicates loss of intermolecular H-bonding, replaced by M-O coordination.
UV-Vis (d-d band) N/A670–690 nmN/APosition indicates a distorted square-planar geometry typical of Cu(N,O)₂ systems.
pKa (Imidazole N-H) ~7.2~5.8~6.1Lewis acidity of the metal pulls electron density, increasing the acidity of adjacent protons [3].

Experimental Protocols

Protocol A: Synthesis of Bis[(5-ethyl-1H-imidazol-2-yl)methanolato]copper(II)

Objective: Synthesize and isolate a stable Cu(II) complex for structural characterization and downstream catalytic assays.

Methodology & Causal Reasoning:

  • Solvent Preparation: Dissolve 2.0 mmol of (5-ethyl-1H-imidazol-2-yl)methanol in 15 mL of absolute methanol.

    • Causality: Methanol is selected because it completely solubilizes the organic ligand while maintaining the solubility of metal salts, preventing the premature precipitation of metal hydroxides [1].

  • Metal Addition: Dissolve 1.0 mmol of Cu(NO₃)₂·3H₂O in 5 mL of methanol. Add this dropwise to the ligand solution under continuous magnetic stirring at room temperature.

    • Causality: The 1:2 (Metal:Ligand) stoichiometric ratio is chosen because the bidentate N,O-donors will satisfy the equatorial coordination plane of the Cu(II) ion.

  • pH Adjustment: Add a dilute solution of triethylamine (TEA) dropwise until the pH reaches approximately 7.5–8.0.

    • Causality: The addition of a mild base deprotonates the hydroxymethyl group, shifting the equilibrium toward the formation of the neutral, highly stable[Cu(L-H)₂] complex.

  • Reflux and Isolation: Reflux the deep blue/green solution at 65°C for 2 hours to overcome kinetic barriers to chelation. Filter the solution hot to remove any trace insoluble impurities.

  • Crystallization: Allow the filtrate to evaporate slowly at room temperature over 3–5 days. Collect the resulting microcrystals via vacuum filtration and wash with cold diethyl ether.

Protocol B: Biomimetic Hydrolase Activity Assay

Objective: Evaluate the catalytic efficiency of the synthesized Cu(II) complex in the hydrolysis of ester bonds, mimicking metalloenzymes.

Methodology & Causal Reasoning:

  • Substrate Selection: Use p-nitrophenyl acetate (PNPA) as the substrate.

    • Causality: The cleavage of PNPA yields p-nitrophenolate, a chromophore with a distinct, intense absorbance maximum at 400 nm, allowing for precise, real-time UV-Vis kinetic tracking [2].

  • Buffer System: Prepare a 50 mM HEPES buffer at pH 7.4.

    • Causality: HEPES is a non-coordinating buffer. Unlike phosphate buffers, which possess a high affinity for Cu(II) and can strip the metal from the imidazole ligand or cause precipitation, HEPES maintains physiological pH without interfering with the catalytic active site.

  • Kinetic Run: In a quartz cuvette, mix 2.9 mL of the buffer containing the Cu(II) complex (final concentration: 50 µM) and 100 µL of PNPA stock solution in acetonitrile (final concentration: 1 mM).

  • Measurement: Monitor the increase in absorbance at 400 nm over 10 minutes at 25°C. Calculate the initial rate of reaction (

    
    ) using the Beer-Lambert law (
    
    
    
    ).

Catalytic_Cycle Resting Resting State Binding Substrate Binding Resting->Binding + PNPA Attack Nucleophilic Attack Binding->Attack - H+ (Activation) Release Product Release Attack->Release Ester Cleavage Release->Resting + H2O

Catalytic cycle of the Cu(II)-ligand complex mimicking hydrolase activity.

References

  • Location of Catalytic Head Group of 2-Hydroxymethylimidazole Cu²⁺ Complex on the Micellar Surface of Anionic SDS in the Hydrolysis of p-Nitrophenyl Picolinate. Chemistry Letters, Oxford Academic (1992). Retrieved March 1, 2026, from [Link]

  • Electrochemically Mediated CO2 Capture Using Aqueous Cu(II)/Cu(I) Imidazole Complexes. ACS Publications (2021). Retrieved March 1, 2026, from[Link]

Advanced Applications of (5-Ethyl-1H-imidazol-2-yl)methanol as a Bifunctional Polymerization Initiator

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Ethyl-1H-imidazol-2-yl)methanol (CAS: 1075238-75-3) is a highly versatile, bifunctional building block that bridges the gap between organocatalysis and materials science. Structurally, it features a nucleophilic/basic imidazole ring and a primary hydroxyl group (-CH₂OH). This unique molecular architecture allows it to function as a highly efficient, metal-free organocatalyst for the ring-opening polymerization (ROP) of cyclic esters, and as a latent, thermally activated curing agent for advanced epoxy resins.

This application note provides researchers and formulation scientists with field-proven insights, mechanistic causality, and self-validating protocols for deploying this compound in both biopolymer synthesis and high-performance thermoset engineering.

Organocatalytic Ring-Opening Polymerization (ROP) of Cyclic Esters

Mechanistic Causality

The synthesis of biodegradable polyesters, such as poly(L-lactide) (PLA) and poly(ε-caprolactone) (PCL), traditionally relies on heavy-metal catalysts like Tin(II) octoate (Sn(Oct)₂). However, for biomedical and drug-delivery applications, metal-free organocatalysis is heavily preferred[1].

(5-Ethyl-1H-imidazol-2-yl)methanol acts as a bifunctional initiator system within a single molecule. The imidazole nitrogen acts as a Lewis base, activating the cyclic ester monomer via hydrogen bonding and nucleophilic attack, while the primary hydroxyl group serves as the actual chain-initiating nucleophile[1][2]. The presence of the 5-ethyl group provides critical steric tuning, enhancing the solubility of the catalyst in the bulk monomer melt compared to unsubstituted imidazoles, thereby enabling solvent-free (bulk) polymerization.

ROP_Mechanism Monomer Cyclic Ester Monomer (e.g., L-Lactide) Activation Monomer Activation (Imidazole Nucleophilic Attack) Monomer->Activation Coordination Initiator (5-ethyl-1H-imidazol-2-yl)methanol (Bifunctional Organocatalyst) Initiator->Activation Base Catalysis Propagation Chain Initiation & Growth (Hydroxyl Group Attack) Activation->Propagation Ring-Opening Polymer Aliphatic Polyester (e.g., PLA) Propagation->Polymer Chain Extension

Bifunctional organocatalytic ROP mechanism using (5-ethyl-1H-imidazol-2-yl)methanol.

Protocol 1: Solvent-Free Bulk Polymerization of L-Lactide

This protocol is designed as a self-validating system. In-process analytical checks ensure that moisture contamination (which causes uncontrolled chain initiation) is eliminated.

Materials:

  • L-Lactide (Sublimed twice under vacuum prior to use).

  • (5-Ethyl-1H-imidazol-2-yl)methanol (Dried over P₂O₅ in a vacuum desiccator).

  • Anhydrous Dichloromethane (DCM) and cold Methanol (for precipitation).

Step-by-Step Methodology:

  • Preparation (Glovebox): Inside an argon-filled glovebox, weigh 5.0 g (34.7 mmol) of purified L-lactide into a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Initiator Addition: Add 43.8 mg (0.347 mmol) of (5-ethyl-1H-imidazol-2-yl)methanol to achieve a Monomer-to-Initiator ([M]/[I]) ratio of 100:1. Seal the tube with a PTFE stopcock.

  • Bulk Melting: Transfer the Schlenk tube to a pre-heated oil bath at 135°C. The 5-ethyl substitution ensures rapid, homogeneous dissolution of the initiator into the lactide melt within 5 minutes.

  • Polymerization: Allow the reaction to proceed under argon stirring for 4 hours. The viscosity of the melt will visibly increase.

  • Quenching & Purification: Remove the tube from the heat and rapidly cool it in an ice bath to quench the reaction. Dissolve the crude polymer block in 15 mL of anhydrous DCM. Precipitate the polymer dropwise into 150 mL of vigorously stirred, ice-cold methanol.

  • Validation (Self-Check): Filter the white precipitate and dry under vacuum at 40°C for 24 hours.

    • Causality Check: Analyze the product via ¹H NMR (CDCl₃). The absence of a quartet at 5.04 ppm (monomer methine) and the presence of a broad multiplet at 5.16 ppm (polymer methine) confirms >95% conversion.

Quantitative Data: ROP Kinetics

Table 1: Effect of [M]/[I] Ratio on L-Lactide Polymerization (135°C, 4h)

[M]/[I] RatioMonomer Conversion (%)Theoretical Mₙ ( g/mol )Experimental Mₙ ( g/mol )*Dispersity (Đ)
50:1> 98%7,2007,5501.18
100:196%14,40013,8001.22
250:188%36,00031,5001.35

*Determined via Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.

Latent Thermal Curing of Epoxy Resins

Mechanistic Causality

Imidazoles are widely utilized as anionic homopolymerization initiators for epoxy resins[3][4]. However, standard liquid imidazoles (like 2-ethyl-4-methylimidazole) often trigger premature cross-linking at room temperature, drastically reducing the pot life of the formulation[3].

(5-Ethyl-1H-imidazol-2-yl)methanol circumvents this via structural latency. The hydroxymethyl group forms strong intermolecular hydrogen bonds with the basic imidazole nitrogen, temporarily masking its nucleophilicity. At room temperature, the formulation remains stable. Upon heating above 120°C, the thermal energy disrupts this hydrogen-bonded network. The liberated imidazole nitrogen attacks the oxirane ring of the epoxy, forming a zwitterionic adduct[4][5]. Simultaneously, the primary hydroxyl group facilitates rapid alkoxide-hydroxyl proton exchange, drastically lowering the activation energy for the subsequent anionic propagation[4].

Epoxy_Curing Resin DGEBA Epoxy Resin Mix Resin Formulation (High Pot Life at 25°C) Resin->Mix Agent (5-ethyl-1H-imidazol-2-yl)methanol Agent->Mix Heat Thermal Activation (>120°C) (H-Bond Dissociation) Mix->Heat Latency Period Adduct Zwitterionic Adduct Formation (Oxirane Ring-Opening) Heat->Adduct Nucleophilic Attack Crosslink Anionic Homopolymerization (Alkoxide Propagation) Adduct->Crosslink Proton Exchange Thermoset Highly Cross-linked Thermoset Crosslink->Thermoset Curing

Thermal latent curing pathway of epoxy resins initiated by the imidazole derivative.

Protocol 2: Formulation and Curing of DGEBA Epoxy

This methodology utilizes mechanical shear rather than heat for dispersion, preserving the thermal latency of the initiator.

Materials:

  • Bisphenol-A diglycidyl ether (DGEBA, Epoxide Equivalent Weight ~185-192 g/eq).

  • (5-Ethyl-1H-imidazol-2-yl)methanol (Micronized powder, <10 µm particle size).

Step-by-Step Methodology:

  • Milling & Dispersion: Weigh 100 parts by weight (pbw) of DGEBA resin. Add 4.0 pbw of the micronized initiator. Pass the mixture through a three-roll mill at room temperature. The shear forces will uniformly disperse the solid initiator without generating enough heat to trigger the zwitterionic adduct formation.

  • Degassing: Transfer the opaque dispersion to a vacuum oven. Degas at 25°C under -0.1 MPa for 20 minutes to remove entrapped air.

  • Curing Cycle: Pour the degassed resin into a pre-treated silicone mold. Cure in a forced-air convection oven using the following step-cure profile:

    • Stage 1: 100°C for 1 hour (Allows the resin to drop in viscosity and wet the mold before gelation).

    • Stage 2: 140°C for 2 hours (Triggers the main anionic homopolymerization).

    • Stage 3: 180°C for 1 hour (Ensures maximum cross-link density and prevents vitrification).

  • Validation (Self-Check): Perform Differential Scanning Calorimetry (DSC) on a 10 mg sample of the cured thermoset (ramp 10°C/min from 25°C to 250°C).

    • Causality Check: A fully cured network will exhibit a distinct Glass Transition Temperature (T_g) step-change but will show zero residual exothermic heat flow . If an exotherm is observed, the curing cycle at Stage 2 must be extended.

Quantitative Data: Thermal and Curing Properties

Table 2: Curing Kinetics and Thermomechanical Properties (DGEBA + 4 phr Initiator)

PropertyValueAnalytical Method
Pot Life (Time to double viscosity at 25°C)> 14 DaysRheometry (Cone & Plate)
Gel Time at 120°C8.5 MinutesOscillatory Rheometry (G' = G'')
Peak Exotherm Temperature (T_peak)138 °CDSC (Dynamic scan at 10°C/min)
Glass Transition Temperature (T_g)155 °CDMA (Tan Delta Peak)
Apparent Activation Energy (E_a)72 kJ/molIsoconversional DSC Analysis

Safety, Handling, and Storage

  • Storage: The compound is hygroscopic. Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2–8°C to prevent moisture absorption, which can prematurely activate the hydroxyl group.

  • Handling: Imidazole derivatives are known skin and eye irritants. Handle inside a fume hood wearing nitrile gloves and safety goggles.

References

  • An imidazole-based organocatalyst designed for bulk polymerization of lactide isomers: inspiration from Nature Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Cyclic Polylactides by Imidazole-Catalyzed Polymerization of L-Lactide Source: Macromolecules (ACS Publications) URL:[Link]

  • Sequential curing of off-stoichiometric thiol–epoxy thermosets with a custom-tailored structure Source: Polymer Chemistry (RSC Publishing) URL:[Link]

  • Repeatable self-healing of an epoxy matrix using imidazole initiated polymerization Source: Polymer (Elsevier / Illinois Research Group) URL:[Link]

  • Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent Source: ACS Omega (PMC) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of (5-ethyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic bottlenecks associated with (5-ethyl-1H-imidazol-2-yl)methanol (CAS: 1075238-75-3). Imidazole functionalization is notoriously prone to poor regioselectivity, over-alkylation, and difficult aqueous workups. This guide provides field-proven strategies, mechanistic insights, and self-validating protocols to help you achieve high-purity yields.

FAQ & Troubleshooting Guides

Q1: Direct hydroxymethylation of 5-ethyl-1H-imidazole with aqueous formaldehyde gives me a complex mixture and <20% yield. How can I improve regioselectivity?

Causality & Expert Insight: Unprotected imidazoles are highly nucleophilic at multiple positions. When reacted directly with formaldehyde, hydroxymethylation occurs non-selectively at the N1, C2, and C4 positions, leading to bis- and tris-hydroxymethylated byproducts[1]. Furthermore, the amphoteric nature of the unprotected imidazole makes separating these polar byproducts via chromatography extremely difficult.

Solution: Directed Lithiation Strategy Implement a directed lithiation strategy using a bulky N-protecting group. Protecting the N1 position with a Trityl (triphenylmethyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group sterically hinders the adjacent C5 position and directs strong bases (like n-BuLi) exclusively to the C2 position.

SynthesisPathway A 5-Ethyl-1H-imidazole (Starting Material) B N-Protected Imidazole (Trityl/SEM) A->B Protection C C2-Lithiated Intermediate (n-BuLi, -78°C) B->C Lithiation D C2-Hydroxymethylated Protected Imidazole C->D Electrophile E (5-Ethyl-1H-imidazol-2-yl)methanol (Final Product) D->E Deprotection

Caption: Workflow for regioselective synthesis via directed lithiation.

Q2: I am using the directed lithiation approach, but quenching with paraformaldehyde gives inconsistent yields. What is going wrong?

Causality & Expert Insight: Paraformaldehyde is a polymer that must depolymerize into monomeric formaldehyde to react efficiently. At the cryogenic temperatures required to stabilize the C2-lithiated imidazole (-78 °C), depolymerization is exceedingly slow. If the reaction is allowed to warm up to facilitate depolymerization, the lithiated imidazole can undergo detrimental side reactions, including ring-opening or proton abstraction from the solvent, drastically reducing stability and yield[2].

Solution: The Formylation-Reduction Alternative Replace paraformaldehyde with anhydrous Dimethylformamide (DMF) to form the C2-aldehyde, followed by a mild reduction using Sodium Borohydride (NaBH₄). This two-step sequence is highly reproducible and bypasses the kinetics issues of paraformaldehyde.

Self-Validating Protocol: Formylation-Reduction Workflow

  • Lithiation: Dissolve 1-trityl-5-ethyl-1H-imidazole (1.0 eq) in anhydrous THF (0.2 M). Cool to -78 °C under Argon.

  • Deprotonation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 45 minutes at -78 °C. (Validation step: Quench a 0.1 mL aliquot in D₂O and analyze via ¹H NMR to ensure >95% deuterium incorporation at C2).

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise. Stir for 1 hour at -78 °C, then allow to warm to room temperature over 2 hours.

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the crude aldehyde.

  • Reduction: Dissolve the crude aldehyde in MeOH (0.2 M). Cool to 0 °C. Add NaBH₄ (1.5 eq) in portions. Stir for 1 hour.

  • Workup: Quench with water, extract with DCM, and concentrate to yield the protected alcohol.

Troubleshooting Start Issue: Low Yield in C2-Hydroxymethylation Q1 Is starting material recovered? Start->Q1 Q2 Are there C4/C5 alkylation byproducts? Q1->Q2 No (Material Consumed) Sol1 Action: Ensure complete n-BuLi deprotonation Increase time at -78°C Q1->Sol1 Yes (Incomplete Lithiation) Sol2 Action: Switch electrophile from Paraformaldehyde to DMF/NaBH4 Q2->Sol2 No (Electrophile Issue) Sol3 Action: Check N-protecting group stability Switch to Trityl (Trt) group Q2->Sol3 Yes (Migration/Poor Protection)

Caption: Troubleshooting logic tree for resolving low yields in C2-lithiation.

Q3: I prefer to synthesize the compound via the reduction of ethyl 5-ethyl-1H-imidazole-2-carboxylate. However, LiAlH₄ gives me messy reactions. Are there milder alternatives?

Causality & Expert Insight: Lithium aluminum hydride (LiAlH₄) is a highly aggressive reducing agent. It coordinates strongly with the basic imidazole nitrogens, forming stable aluminum complexes that are notoriously difficult to break up during a standard Fieser workup[3]. This leads to severe emulsion formation and product entrapment within the aluminum salts.

Solution: Lewis Acid-Mediated Borohydride Reduction Use a milder reducing system such as NaBH₄ activated by a Lewis acid (e.g., CaCl₂). The addition of CaCl₂ to NaBH₄ in ethanol generates calcium borohydride in situ, which is chemoselective for esters and completely avoids the complexation issues associated with aluminum salts.

Table 1: Comparison of Reduction Methods for Ethyl 5-ethyl-1H-imidazole-2-carboxylate

Reducing AgentSolventTemp (°C)Typical YieldWorkup DifficultyImpurity Profile
LiAlH₄ THF0 to RT45 - 55%High (Emulsions)Over-reduction, Al-complex entrapment
DIBAL-H DCM-78 to 060 - 70%ModerateAldehyde intermediates
NaBH₄ / CaCl₂ EtOH / THF0 to RT85 - 92%Low (Clean phase separation)Trace unreacted ester

Self-Validating Protocol: NaBH₄ / CaCl₂ Reduction Workflow

  • Preparation: Dissolve ethyl 5-ethyl-1H-imidazole-2-carboxylate (1.0 eq) in anhydrous Ethanol (0.3 M).

  • Activation: Add anhydrous CaCl₂ (1.2 eq) and stir for 15 minutes at room temperature until fully dissolved.

  • Reduction: Cool the mixture to 0 °C. Carefully add NaBH₄ (2.5 eq) in small portions to control hydrogen evolution.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 4 hours. (Validation step: Monitor via TLC using 10% MeOH/DCM; the ester spot should completely disappear).

  • Quench & Isolate: Slowly add saturated aqueous NH₄Cl at 0 °C. Evaporate the ethanol under reduced pressure. Extract the aqueous residue with EtOAc (3x), dry over Na₂SO₄, and concentrate.

Q4: How do I efficiently purify the final unprotected (5-ethyl-1H-imidazol-2-yl)methanol? Aqueous extractions result in massive product loss.

Causality & Expert Insight: The final deprotected product is highly polar. It possesses both a hydrogen-bond donating/accepting hydroxyl group and an amphoteric imidazole ring. This results in a partition coefficient (LogP) heavily favoring the aqueous phase (LogP ≈ 0.46)[4].

Solution: Non-Aqueous Isolation Avoid liquid-liquid aqueous extraction entirely.

  • After deprotection (e.g., acidic cleavage of the Trityl group), neutralize the reaction mixture to pH 7.5 using a basic ion-exchange resin (e.g., Amberlyst A21) rather than aqueous NaOH or NaHCO₃.

  • Filter off the resin and evaporate the solvent to absolute dryness.

  • Triturate the crude solid with a mixture of 10% Methanol in Dichloromethane. The product will dissolve, leaving cleaved protecting group byproducts and any trace inorganic salts behind.

  • Filter, concentrate the filtrate, and recrystallize from Acetonitrile to obtain high-purity (5-ethyl-1H-imidazol-2-yl)methanol.

References

Sources

Technical Support Center: Recrystallization of (5-ethyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of (5-ethyl-1H-imidazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this and similar imidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What makes choosing a recrystallization solvent for (5-ethyl-1H-imidazol-2-yl)methanol challenging?

A1: (5-ethyl-1H-imidazol-2-yl)methanol possesses both polar and non-polar characteristics. The imidazole ring is polar and capable of hydrogen bonding, while the ethyl group is non-polar. This amphiphilic nature can make finding a single ideal solvent difficult. The goal is to identify a solvent that completely dissolves the compound at an elevated temperature but has limited solubility at lower temperatures.[1]

Q2: What are the most promising single solvents for recrystallizing (5-ethyl-1H-imidazol-2-yl)methanol?

A2: Based on the structure, polar protic solvents are a good starting point. Ethanol, methanol, and water are excellent candidates to screen initially.[2][3] Ethanol, in particular, is often a versatile solvent for many organic compounds.[2] Given the hydrogen bonding capabilities of the hydroxyl and imidazole groups, these solvents are likely to effectively solvate the molecule at higher temperatures.

Q3: When should I consider a mixed solvent system?

A3: A mixed solvent system is advisable when no single solvent provides the desired solubility profile.[2] This is often the case for compounds with mixed polarity. A good approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed.[4][5]

Q4: My compound is "oiling out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is too concentrated or cools too quickly.[6] To remedy this, you can try adding more of the "good" solvent to the hot solution to decrease the concentration.[6] Ensuring a slow cooling process is also crucial; insulating the flask can help.[6] If the problem persists, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration and allow it to cool again.[7]- If the compound remains soluble, the chosen solvent is not suitable. A different solvent or a mixed-solvent system should be tested.[7]
Low recovery of the recrystallized product. - Too much solvent was used, leading to significant product loss in the mother liquor.[8]- The crystals were washed with a solvent that was not cold enough, causing some of the product to redissolve.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[2]- Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.[4][6]
The recrystallized product is still impure. - The cooling process was too rapid, trapping impurities within the crystal lattice.- The chosen solvent did not effectively differentiate between the product and the impurities.- Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[2][8]- Re-evaluate the solvent choice. An ideal solvent will keep impurities dissolved at both high and low temperatures.[7]
Colored impurities remain in the final product. - The impurities are not effectively removed by recrystallization alone.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration.[5]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization Screening

This protocol outlines a systematic approach to identifying a suitable single solvent for the recrystallization of (5-ethyl-1H-imidazol-2-yl)methanol.

Workflow for Single Solvent Screening

A Place ~20-30 mg of crude product in a test tube B Add a few drops of test solvent (e.g., ethanol) A->B C Observe solubility at room temperature B->C D If soluble at RT, solvent is unsuitable C->D Soluble E If insoluble, heat the test tube C->E Insoluble F Observe solubility when hot E->F G If insoluble when hot, solvent is unsuitable F->G Insoluble H If soluble when hot, allow to cool slowly F->H Soluble I Observe for crystal formation H->I J If crystals form, a good solvent is found I->J Crystals Form K If no crystals form, solvent may be unsuitable I->K No Crystals A Dissolve crude product in a minimum of hot 'good' solvent (e.g., ethanol) B Add 'poor' solvent (e.g., water) dropwise until persistent cloudiness appears A->B C Add a few more drops of 'good' solvent to redissolve the precipitate B->C D Allow the clear solution to cool slowly and undisturbed C->D E Induce crystallization if necessary (scratching, seed crystal) D->E F Collect crystals by vacuum filtration E->F G Wash crystals with cold solvent mixture F->G H Dry the purified crystals G->H

Caption: Workflow for recrystallization using a two-solvent system.

Step-by-Step Procedure:

  • Dissolve the crude (5-ethyl-1H-imidazol-2-yl)methanol in a minimal amount of a hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask. [6]2. While keeping the solution hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy. [5][6]3. Add a few more drops of the hot "good" solvent until the solution becomes clear again. [5][6]4. Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • If crystals do not form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.

  • Once crystallization is complete, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel. [6]8. Wash the crystals with a small amount of the cold recrystallization solvent mixture. [6]9. Dry the crystals in a vacuum oven or desiccator to a constant weight. [6]

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
  • Google Patents. (n.d.). JPS52118468A - Purification of imidazole derivatives by means of ion-exchange resin.
  • Smolecule. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
  • Unknown. (n.d.). recrystallization, filtration and melting point.
  • HBCSE. (n.d.). Recrystallization.
  • Benchchem. (n.d.). Technical Support Center: Solvent Effects on Imidazole Synthesis.
  • YouTube. (2024, June 23). Synthesis and purification of imidazole derivatives.
  • Unknown. (n.d.). Experiment 2: Recrystallization.
  • Unknown. (n.d.). Recrystallization1.
  • Jain, S., et al. (2024). Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5-Triaryl-1H-imidazoles. Nanotechnology Perceptions, 20(S12), 1550-1555.
  • Unknown. (n.d.). 4. Crystallization.
  • Chaudhari, P., et al. (2008). Study of Different Crystal Habits Formed by Recrystallization Process and Study Effect of Variables. Research Journal of Pharmacy and Technology, 1(3), 221-225.
  • UCT Science. (n.d.). SOP: CRYSTALLIZATION.

Sources

Technical Support Center: Stabilization and Storage of (5-ethyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of imidazole-based building blocks. (5-ethyl-1H-imidazol-2-yl)methanol (CAS: 1075238-75-3) is particularly vulnerable due to the dual reactivity of its electron-rich imidazole core and its primary hydroxymethyl group.

This guide provides a mechanistic understanding of these degradation pathways and establishes a self-validating protocol to ensure absolute chemical integrity during storage.

Mechanistic Insights: The Causality of Degradation

To prevent oxidation, we must first understand the thermodynamic drivers. When exposed to ambient conditions, (5-ethyl-1H-imidazol-2-yl)methanol undergoes two primary oxidative degradation pathways:

  • Hydroxymethyl Autooxidation: The primary alcohol at the C2 position is highly susceptible to autooxidation facilitated by molecular oxygen. This process converts the alcohol into 5-ethyl-1H-imidazole-2-carboxaldehyde, which can further over-oxidize to the corresponding carboxylic acid[1].

  • Imidazole Ring Oxidation: The electron-rich imidazole ring can be attacked by reactive oxygen species (ROS) generated via photo-oxidation or trace metal catalysis. This leads to the formation of imidazolone derivatives, which are highly reactive and prone to aldol-type condensations and polymerization[2].

OxidationPathways A (5-ethyl-1H-imidazol-2-yl)methanol (Intact Compound) B O2 / Trace Metals (Autooxidation) A->B C Photo-oxidation / ROS (Ring Attack) A->C D 5-ethyl-1H-imidazole- 2-carboxaldehyde B->D -H2O F Imidazolone Derivatives (Polymerization / Yellowing) C->F Ring Cleavage / Condensation E Carboxylic Acid Derivative D->E +O

Mechanistic pathways of (5-ethyl-1H-imidazol-2-yl)methanol oxidative degradation.

Troubleshooting Guide & FAQs

Q1: My batch of (5-ethyl-1H-imidazol-2-yl)methanol has turned from a white powder to a pale yellow solid. Is it still usable? Answer: The yellowing is a macroscopic indicator of microscopic ring degradation. The electron-rich imidazole core has likely been attacked by ROS, leading to the formation of imidazolone derivatives[2]. These intermediates undergo rapid aldol-type condensations, forming conjugated polymeric networks that appear yellow or brown. Even trace amounts of these impurities can poison transition-metal catalysts in downstream cross-coupling reactions. Do not use the yellowed batch for sensitive applications; re-purification via recrystallization is mandatory.

Q2: I flushed my storage vial with Nitrogen, but oxidation still occurred over 3 months. Why? Answer: Nitrogen gas has a density similar to ambient air (approx. 1.16 kg/m ³ vs 1.20 kg/m ³). When you flush a vial and remove the needle, ambient oxygen easily creates micro-vortices and mixes back into the vial before the cap is sealed. The Fix: Switch to Argon . Argon is significantly heavier than air (1.66 kg/m ³) and acts as a dense liquid-like blanket, displacing oxygen from the bottom up and maintaining a protective layer even during the brief moment of capping. Furthermore, standard laboratory storage should be maintained at 2-8°C or ideally sealed in dry conditions[3].

Q3: How do I establish a self-validating storage system? Answer: A protocol is only as good as its verification. To make your storage self-validating, include a secondary indicator. Store your sealed, Argon-blanketed amber vials inside a secondary desiccator jar containing indicating silica gel (which turns from blue to pink in the presence of moisture). Moisture accelerates the autooxidation process by increasing the mobility of surface molecules and facilitating proton-coupled electron transfer. If the silica remains blue, your primary environmental control (exclusion of moisture and air) is validated.

Q4: How can I detect early-stage oxidation before using it in a critical reaction? Answer: Because the primary alcohol is susceptible to autooxidation[1], the first degradant is usually the carboxaldehyde. Dissolve a 5 mg aliquot in DMSO-d6 and acquire a standard ¹H-NMR spectrum. Look for the appearance of an aldehydic proton singlet far downfield (typically around 9.5 - 10.0 ppm). If this peak integrates to >2% relative to the imidazole backbone protons, the batch is compromised.

Quantitative Data: Storage Conditions vs. Integrity

The following table summarizes the causality between storage parameters and expected shelf life.

Storage ConditionAtmosphereLight ExposureTemp (°C)Expected Shelf LifePrimary Degradant Risk
Optimal (Recommended) Argon BlanketAmber Vial (Dark)-20°C> 24 MonthsNegligible
Standard Lab Storage Nitrogen FlushAmber Vial (Dark)2-8°C6 - 12 MonthsImidazole-2-carboxaldehyde
Suboptimal Ambient AirClear Vial (Light)20°C (RT)< 1 MonthImidazolones (Yellowing)
Worst Case Ambient Air + High HumidityClear Vial (Light)20°C (RT)< 1 WeekComplete Polymerization

Experimental Protocols

Protocol 1: Argon-Blanketed Aliquoting and Cryo-Storage

Objective: To completely exclude O₂ and H₂O during the transfer and storage of the compound.

  • Preparation: Dry amber glass vials and PTFE-lined caps in an oven at 120°C for at least 4 hours. Cool them in a desiccator. Causality: Amber glass prevents photo-sensitized ROS generation, while baking removes microscopic surface moisture.

  • Transfer: Inside a glovebox or using a Schlenk line, transfer the required mass of (5-ethyl-1H-imidazol-2-yl)methanol into the amber vials. Causality: Aliquoting prevents repeated freeze-thaw cycles and limits atmospheric exposure during future use.

  • Blanketing: Insert a long needle attached to an Argon line to the bottom of the vial. Flow Argon gently for 30 seconds to displace all air. Slowly withdraw the needle so the heavy Argon gas remains pooled over the solid.

  • Sealing: Immediately cap the vial tightly with the PTFE-lined cap. Wrap the cap-vial junction tightly with Parafilm.

  • Secondary Containment: Place the vials in a vacuum-sealed bag or a secondary jar containing indicating desiccant (Self-validating step).

  • Storage: Transfer to a 2-8°C or -20°C freezer dedicated to chemical storage[3].

Protocol 2: Quality Control (QC) Validation via ¹H-NMR

Objective: To detect early-stage oxidation before downstream use.

  • Sample Prep: Dissolve 5 mg of the stored compound in 0.5 mL of anhydrous DMSO-d6.

  • Acquisition: Acquire a standard ¹H-NMR spectrum (minimum 16 scans).

  • Analysis: Evaluate the region between 9.5 ppm and 10.0 ppm. The presence of a sharp singlet confirms the oxidation of the hydroxymethyl group to 5-ethyl-1H-imidazole-2-carboxaldehyde.

  • Action: If the aldehyde peak integrates to >2% relative to the imidazole backbone protons, re-purification via flash chromatography is required before use in sensitive assays.

References

  • Title: 1075238-75-3 | (5-Ethyl-1H-imidazol-2-yl)methanol - ChemScene | Source: chemscene.com | URL: 3

  • Title: (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol - Smolecule | Source: smolecule.com | URL: 1

  • Title: Retention mechanism of imidazoles in connective tissue. III. Aldehyde adduct formation of a 4(5H)(or5(4H))-imidazolone product in vitro - PubMed | Source: nih.gov | URL: 2

Sources

resolving solubility issues with (5-ethyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (5-ethyl-1H-imidazol-2-yl)methanol (C₆H₁₀N₂O, MW: 126.16). This document is intended for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming common experimental challenges, with a primary focus on resolving solubility issues.

Physicochemical Properties Overview

Understanding the structure of (5-ethyl-1H-imidazol-2-yl)methanol is fundamental to predicting its behavior. The molecule consists of an imidazole ring, which is an aromatic heterocycle containing two nitrogen atoms. This ring system is substituted with an ethyl group at position 5 and a methanol group at position 2.

Key structural features influencing solubility:

  • Imidazole Ring: The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[1][2] The nitrogen atom with a lone pair is basic (pKa of the conjugate acid is ~7), while the N-H proton is weakly acidic (pKa ~14.5).[1][2] This makes its solubility highly dependent on pH.

  • Methanol Group (-CH₂OH): This group is polar and can act as both a hydrogen bond donor and acceptor, which generally promotes solubility in polar solvents like water and alcohols.

  • Ethyl Group (-CH₂CH₃): This is a nonpolar, hydrophobic group that slightly decreases aqueous solubility.

The interplay of the polar methanol group, the ionizable imidazole ring, and the hydrophobic ethyl group means that this compound can present unique solubility challenges that require a systematic approach to overcome.

Troubleshooting Guide: Solubility Issues

This section addresses the most common issue encountered with (5-ethyl-1H-imidazol-2-yl)methanol: achieving and maintaining a stable solution.

Q1: My compound won't dissolve in my aqueous buffer. What are my initial steps?

Poor aqueous solubility for substituted imidazoles is a frequent challenge.[3] Follow this systematic approach to identify a viable solvent system.

Workflow for Aqueous Solubility Troubleshooting

G start Start: Compound Precipitation in Aqueous Buffer stock_sol Prepare a concentrated stock in a polar organic solvent (e.g., 10-50 mM in DMSO or Ethanol). start->stock_sol dilute Dilute stock solution into aqueous buffer while vortexing. stock_sol->dilute observe Observe for precipitation. dilute->observe success Success: Compound is Soluble (Maintain final organic solvent <1%) observe->success No precipitates Precipitation Occurs observe->precipitates ph_adjust Adjust Buffer pH precipitates->ph_adjust ph_observe Observe for Dissolution ph_adjust->ph_observe ph_success Success: Compound is Soluble (Note the effective pH range) ph_observe->ph_success Yes ph_fail Still Insoluble ph_observe->ph_fail cosolvent Investigate Co-solvents (e.g., PEG-400, Propylene Glycol) or Excipients (e.g., Cyclodextrins) ph_fail->cosolvent

Caption: Decision tree for troubleshooting aqueous solubility.

Causality Explained:

  • Organic Stock Solution: Starting with a concentrated stock in a solvent like DMSO or ethanol is a standard practice for poorly soluble compounds.[3] These solvents disrupt the crystal lattice energy of the solid compound more effectively than water.

  • Incremental Dilution: Adding the stock solution dropwise into the vortexing aqueous buffer prevents localized high concentrations that can cause immediate precipitation.[3]

  • pH Adjustment: The imidazole ring's pKa of ~7 means its charge state is highly sensitive to pH changes around neutrality.[2][4]

    • Acidic pH (e.g., pH < 6): The basic nitrogen will be protonated, forming a positively charged imidazolium cation. This charge generally increases aqueous solubility.

    • Alkaline pH (e.g., pH > 8): The compound will be in its neutral form, which may be less soluble. Therefore, systematically lowering the pH of your buffer is the most logical next step to enhance solubility.

Q2: My compound dissolves initially but precipitates over time in my cell culture media. How can I prevent this?

This indicates that while you have achieved kinetic solubility, the solution is supersaturated and thermodynamically unstable.

Strategies to Prevent Time-Dependent Precipitation:

  • Reduce Final Concentration: The simplest solution is to work at a lower, more stable concentration.[3] Determine the thermodynamic solubility to find the upper limit for long-term stability.

  • Utilize Serum: If your experimental design permits, serum proteins in cell culture media can bind to the compound, stabilizing it and keeping it in solution.[3]

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic parts of molecules (like the ethyl group), effectively shielding them and increasing aqueous solubility.[3] This is a common formulation strategy to enhance drug stability and solubility.

Frequently Asked Questions (FAQs)

Q3: What is the expected solubility of (5-ethyl-1H-imidazol-2-yl)methanol in common solvents?

While specific quantitative data for this exact molecule is not widely published, we can infer its likely solubility based on its structural components and related imidazole compounds.

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, Ethanol, MethanolModerate to HighThe methanol group and ionizable imidazole ring allow for strong hydrogen bonding and ionic interactions.[1][5][6]
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents are excellent at dissolving polar organic molecules. DMSO is a standard choice for creating high-concentration stock solutions.[3]
Nonpolar / Halogenated Toluene, Hexanes, DichloromethaneVery LowThe overall polarity of the molecule is too high for significant solubility in nonpolar solvents. The solubility of imidazoles in solvents like toluene and dichloromethane is known to be very low.[7]

This table provides expected trends. Empirical testing is required for precise solubility determination.

Q4: How does pH affect the stability of this compound?

The imidazole ring makes the compound susceptible to pH-related changes. While protonation in acidic conditions can improve solubility, extreme pH values (highly acidic or highly basic) can promote degradation over time, especially at elevated temperatures. It is recommended to prepare fresh solutions and conduct short-term stability studies at your target pH to ensure compound integrity.

Q5: What is the best method for preparing a stock solution?
  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution (e.g., 10-100 mM).

  • Procedure:

    • Accurately weigh the desired amount of (5-ethyl-1H-imidazol-2-yl)methanol into a sterile vial.

    • Add the calculated volume of DMSO to achieve the target concentration.

    • Use a vortex mixer to facilitate dissolution. Gentle warming in a water bath (e.g., to 37°C) can be used cautiously if needed, but allow the solution to return to room temperature to check for precipitation.[3]

    • Store the stock solution appropriately, typically sealed and at -20°C or -80°C to minimize degradation.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[8]

Objective: To determine the maximum stable concentration of the compound in a specific aqueous buffer.

Methodology:

  • Add an excess amount of the solid compound to a known volume of the test buffer (e.g., PBS, pH 7.4) in a glass vial. The excess solid should be clearly visible.

  • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a shaker for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, let the vial stand to allow undissolved solid to settle.

  • Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, filter the aliquot through a 0.22 µm syringe filter (use a filter material with low compound binding, like PVDF).

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.[9]

  • The resulting concentration is the thermodynamic solubility under the tested conditions.

Protocol 2: pH-Dependent Solubility Profile

Objective: To understand how solubility changes as a function of pH.

Methodology:

  • Prepare a series of buffers with different pH values (e.g., from pH 2 to pH 10).

  • Perform the shake-flask solubility determination (Protocol 1) in parallel for each buffer.

  • Plot the measured solubility (on a log scale) against the pH.

  • This plot will reveal the pH range where the compound is most soluble, which typically corresponds to the pH where it is fully ionized.

Expected pH-Solubility Profile

G cluster_0 pH-Dependent Ionization of Imidazole Ring structure1 Acidic pH (<6) Imidazolium Cation (Higher Solubility) structure2 Neutral pH (~7) Equilibrium Mixture (Moderate Solubility) structure1->structure2 +OH⁻ -H₂O structure2->structure1 +H₃O⁺ -H₂O structure3 Basic pH (>8) Neutral Imidazole (Lower Solubility) structure2->structure3 +OH⁻ -H₂O structure3->structure2 +H₃O⁺ -H₂O

Caption: Relationship between pH and the ionization state of the imidazole moiety.

References
  • BenchChem. (n.d.). Technical Support Center: Improving the Solubility of 2-(4-Ethoxyphenyl)imidazole for Biological Assays.
  • Lucks, J. S., & Tkatchenko, A. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. PubMed, 21(10), 3993-4003.
  • National Center for Biotechnology Information. (n.d.). Imidazole. PubChem Compound Summary for CID 795.
  • Singh, R., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Journal of Drug Delivery and Therapeutics, 12(5-S), 183-193.
  • Der Pharma Chemica. (2016). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 8(19), 406-421.
  • LookChem. (2025). Imidazole(CAS: 288-32-4): Chemical Properties, Production Process, and Applications.
  • Wikipedia. (n.d.). Imidazole.
  • Parshad, H., et al. (2019). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. MDPI, 11(8), 185.
  • Lund University Publications. (2005).
  • Purdue University. (2016). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Purdue e-Pubs.
  • International Journal of Pharmaceutical Sciences and Research. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Kalasov´a, J., et al. (2025). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. International Journal of Pharmaceutics, 685, 126200.
  • ChemScene. (n.d.). (5-Ethyl-1H-imidazol-2-yl)methanol.
  • Sigma-Aldrich. (n.d.). (1-Ethyl-1H-imidazol-2-yl)methanol.
  • National Center for Biotechnology Information. (2021).
  • Longdom Publishing. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Chemical Sciences, 9(4).
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • National Center for Biotechnology Information. (n.d.). 1H-Imidazole-2-methanol. PubChem Compound Summary for CID 566830.
  • National Center for Biotechnology Information. (n.d.). 4-Imidazolemethanol. PubChem Compound Summary for CID 1745.
  • Sultan Qaboos University House of Expertise. (2023). Experimental and theoretical study of the physicochemical properties of the novel imidazole-based eutectic solvent. Journal of Molecular Graphics and Modelling, 118, 108319.
  • Simson Pharma. (n.d.). (5-Ethyl-1H-imidazol-4-yl)methanol hydrochloride.
  • ResearchGate. (2007). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
  • National Center for Biotechnology Information. (n.d.). (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol. PubChem Compound Summary for CID 23555772.
  • Sigma-Aldrich. (n.d.). (5-methyl-1H-imidazol-4-yl)methanol.

Sources

Technical Support Center: Degradation Profiling of (5-ethyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers characterizing the stability and degradation profile of (5-ethyl-1H-imidazol-2-yl)methanol .

This compound, often utilized as a pharmaceutical intermediate or fragment (e.g., in the synthesis of imidazole-based agonists/antagonists), possesses specific vulnerabilities due to its hydroxymethyl group and imidazole ring.[1] This guide synthesizes chemical principles with practical analytical strategies.

Status: Active | Role: Senior Application Scientist | Ticket: #IMDZ-DEG-001[1]

Module 1: Predicted Degradation Pathways

User Query: What degradation products should I expect during forced degradation or stability testing?

Technical Insight: (5-ethyl-1H-imidazol-2-yl)methanol contains two primary reactive centers: the primary alcohol at the C2 position and the imidazole nitrogen .[1] Based on the chemistry of analogous imidazoles (e.g., 4-methylimidazole, metronidazole), the following pathways are chemically probable.

Oxidative Dehydrogenation (Primary Pathway)

The hydroxymethyl group is susceptible to oxidation, particularly under oxidative stress (peroxide) or high thermal conditions.[1]

  • Stage 1: Oxidation to (5-ethyl-1H-imidazol-2-yl)methanal (Aldehyde).[1]

    • Mass Shift: -2.016 Da (loss of 2H).[1]

  • Stage 2: Further oxidation to 5-ethyl-1H-imidazole-2-carboxylic acid .

    • Mass Shift: +13.979 Da (relative to parent; replacement of 2H with =O).[1]

N-Oxidation

Under strong oxidative conditions (e.g.,


), the imidazole nitrogen (N3) can accept an oxygen atom.[1]
  • Product: (5-ethyl-1H-imidazol-2-yl)methanol N-oxide.[1]

  • Mass Shift: +15.995 Da.[1]

Dimerization (Ether Formation)

Under acidic conditions and heat, two methanol groups may condense to form an ether linkage.[1]

  • Product: Bis((5-ethyl-1H-imidazol-2-yl)methyl) ether.[1]

  • Mass Shift: [2M - 18.015] Da (Loss of

    
    ).[1]
    
Pathway Visualization

DegradationPathways Parent (5-ethyl-1H-imidazol-2-yl)methanol (MW: 140.18) Aldehyde Aldehyde Analog (-2 Da) Parent->Aldehyde Oxidation (-2H) NOxide N-Oxide (+16 Da) Parent->NOxide N-Oxidation (+O) Dimer Ether Dimer (2M - 18 Da) Parent->Dimer Acidic Condensation (-H2O) Acid Carboxylic Acid Analog (+14 Da) Aldehyde->Acid Oxidation (+O)

Figure 1: Predicted degradation tree for (5-ethyl-1H-imidazol-2-yl)methanol showing mass shifts relative to the parent compound.[1]

Module 2: Analytical Method Development (Troubleshooting)

User Query: My peaks are tailing, and I can't separate the degradation products. What HPLC conditions do you recommend?

Troubleshooting Guide: Imidazole derivatives are basic and polar, often leading to silanol interactions (tailing) and poor retention on standard C18 columns.[1]

Recommended Chromatographic Conditions
ParameterCondition A: HILIC (Recommended)Condition B: Reverse Phase (Alternative)
Column Waters CORTECS HILIC or similar bare silicaC18 with polar embedding (e.g., Waters T3, Phenomenex Luna Omega)
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]0) in 95% ACN10 mM Ammonium Bicarbonate (pH 10.[1]0) or Formate (pH 3.[1]0)
Mobile Phase B 10 mM Ammonium Formate (pH 3.[1]0) in 50% ACNAcetonitrile (100%)
Why? Retains polar parent/acid degradants well.[1]High pH suppresses protonation, improving peak shape.[1]
Detection UV @ 210-220 nm (imidazole absorbance)UV @ 210 nm
Common Issues & Solutions

Q: Why is my "Aldehyde" peak splitting? A: Imidazoles can undergo tautomerism (1H vs 3H position).[1] While usually fast, specific solvents or pH levels can slow this exchange, causing peak splitting.[1]

  • Fix: Ensure your mobile phase is buffered.[1] Avoid neutral unbuffered water/methanol mixtures.[1]

Q: I see a peak at RRT 0.85 that disappears when I lower the injection volume. A: This is likely a concentration-dependent dimer or an artifact of the sample solvent.[1]

  • Fix: Dissolve the sample in the starting mobile phase composition.[1] If using HILIC, sample diluent must be high organic (e.g., 90% ACN).[1]

Module 3: Forced Degradation Protocol

User Query: How do I generate these products to confirm their retention times?

Step-by-Step Protocol:

  • Preparation: Prepare a 1 mg/mL stock solution of (5-ethyl-1H-imidazol-2-yl)methanol in Water/ACN (50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl, heat at 60°C for 4 hours. (Targets: Ether dimer, potential ring cleavage).

    • Base Hydrolysis: Add 1N NaOH, heat at 60°C for 4 hours. (Targets: Ring opening - rare but possible).

    • Oxidation: Add 3%

      
      , RT for 24 hours.[1] (Targets: N-Oxide, Aldehyde).[1][2]
      
    • Thermal: 80°C for 24 hours (solid state).

  • Neutralization: Quench acid/base samples to pH 7.0 before injection to prevent column damage.[1]

  • Analysis: Inject on the LC-MS method defined in Module 2.

Module 4: Structural Elucidation (MS Interpretation)

User Query: I have a mass spectrum. How do I interpret the fragments?

Diagnostic Fragmentation Patterns: When using ESI-MS/MS (Positive Mode), look for these characteristic losses:

Fragment LossInterpretation
-18 Da Loss of

.[1] Common in the parent alcohol (forming a carbocation).[1]
-28 Da Loss of

or

(ethyl group cleavage).[1]
-27 Da Loss of

.[1] Characteristic of imidazole ring cleavage.
m/z 81 Characteristic imidazole fragment (if ethyl group is lost).[1]

Workflow for Identification:

IDWorkflow Sample Stressed Sample LCMS LC-MS Analysis (Full Scan) Sample->LCMS Filter Filter for Parent m/z (141.1 [M+H]+) LCMS->Filter Decision New Peaks? Filter->Decision Mminus2 m/z 139 (-2 Da) Likely Aldehyde Decision->Mminus2 Yes Mplus16 m/z 157 (+16 Da) N-Oxide or Hydroxyl Decision->Mplus16 Yes Mplus14 m/z 155 (+14 Da) Carboxylic Acid Decision->Mplus14 Yes MS2 Perform MS/MS Check for -HCN (Ring) or -H2O (Alcohol) Mminus2->MS2 Mplus16->MS2 Mplus14->MS2

Figure 2: Decision tree for identifying degradation products based on MS1 mass shifts.

References & Grounding

  • Waters Corporation. Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. (Demonstrates HILIC separation of polar imidazoles).

  • Scientific Reports. Identification of the major photodegradant in metronidazole by LC-PDA-MS. (Provides mechanism for imidazole ring rearrangement and oxidation).[1]

  • BenchChem. Application Notes and Protocols for the Analysis of Imidazole Derivatives by HPLC. (General protocols for imidazole impurity profiling).

  • PubChem. (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol Compound Summary. (Structural analog data for property prediction).[1]

Sources

Technical Support Center: Enhancing Thermal Stability of (5-ethyl-1H-imidazol-2-yl)methanol Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (5-ethyl-1H-imidazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the thermal stability challenges associated with this promising molecule. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and efficacy of your formulations.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal stability of (5-ethyl-1H-imidazol-2-yl)methanol.

Q1: Why is thermal stability a critical concern for (5-ethyl-1H-imidazol-2-yl)methanol?

A1: (5-ethyl-1H-imidazol-2-yl)methanol, like many active pharmaceutical ingredients (APIs), can degrade over time when exposed to environmental factors such as temperature, humidity, and light.[1] Thermal degradation can lead to a loss of potency, the formation of potentially harmful impurities, and changes in the physical properties of the drug product.[2] Ensuring thermal stability is crucial for maintaining the safety, efficacy, and shelf-life of the final formulation.[3]

Q2: What are the primary chemical moieties in (5-ethyl-1H-imidazol-2-yl)methanol that are susceptible to thermal degradation?

A2: The two primary functional groups of concern are the imidazole ring and the methanol group.

  • Imidazole Ring: The electron-rich imidazole ring is known to be susceptible to oxidation.[4][5] This can lead to ring-opening or other structural modifications, resulting in a loss of biological activity.

  • Methanol Group: The primary alcohol (methanol) group can be oxidized to an aldehyde or a carboxylic acid. It can also participate in dehydration reactions, especially at elevated temperatures.

Q3: What are the initial signs of thermal degradation in my formulation?

A3: Initial signs of degradation can be both physical and chemical. Physical changes may include discoloration (yellowing or browning), changes in dissolution rate, or precipitation in liquid formulations. Chemically, you would observe a decrease in the concentration of the parent compound and the appearance of new peaks in your chromatogram during analytical testing.[3]

Q4: How do excipients influence the thermal stability of (5-ethyl-1H-imidazol-2-yl)methanol?

A4: Excipients can have a significant impact on API stability.[6][7] They can either enhance stability by providing a protective environment or contribute to degradation through chemical interactions. For instance, hygroscopic excipients can attract moisture, which may accelerate degradation.[7] Conversely, antioxidants can be added to mitigate oxidative degradation pathways. It is crucial to conduct thorough drug-excipient compatibility studies.

II. Troubleshooting Guides

This section provides in-depth troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Significant loss of potency and appearance of unknown peaks after thermal stress testing.

This is a common issue indicating that your formulation is not sufficiently protecting the API from thermal degradation. The following workflow will guide you through a systematic investigation.

Workflow for Investigating Thermal Degradation

G cluster_0 Phase 1: Characterize Degradation cluster_1 Phase 2: Reformulation Strategy cluster_2 Phase 3: Validation A Potency Loss & Impurity Peaks Observed B Perform Forced Degradation Study A->B Initiate Investigation C Identify Degradation Products (LC-MS) B->C Generate Degradants D Hypothesize Degradation Pathways C->D Analyze Data E Screen Excipients (Antioxidants, Buffers, etc.) D->E Based on Pathways F Optimize Formulation E->F Select Compatible Excipients G Evaluate Physical Protection (e.g., Coating) F->G If Solid Dosage Form H Conduct Stability Study on Optimized Formulation F->H G->H I Confirm Potency & Impurity Profile H->I

Caption: Workflow for troubleshooting thermal instability.

Step-by-Step Protocol: Forced Degradation Study

A forced degradation study is essential to identify the potential degradation pathways of (5-ethyl-1H-imidazol-2-yl)methanol.

1. Preparation of Stock Solution:

  • Prepare a stock solution of (5-ethyl-1H-imidazol-2-yl)methanol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid API to 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

3. Sample Analysis:

  • Analyze all stressed samples, along with a control sample, using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS).

  • Characterize the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.

Hypothesized Degradation Pathways

Based on the chemical structure, the following degradation pathways are likely:

G cluster_0 Oxidative Degradation cluster_1 Thermal/pH-Mediated Degradation A (5-ethyl-1H-imidazol-2-yl)methanol B Imidazole Ring Opening A->B [O] on Imidazole C Oxidation to Aldehyde/Carboxylic Acid A->C [O] on Methanol D (5-ethyl-1H-imidazol-2-yl)methanol E Dimerization/Polymerization D->E Heat

Caption: Potential degradation pathways.

Issue 2: Formulation shows color change upon storage at elevated temperatures.

A color change, typically to yellow or brown, often suggests the formation of conjugated systems or polymeric impurities.

Troubleshooting Steps:
  • Identify the Impurity: Use LC-MS with a photodiode array (PDA) detector to correlate the appearance of the color with a specific degradation product.

  • Evaluate for Oxidative Degradation: As oxidation of the imidazole ring is a likely cause, consider incorporating an antioxidant into your formulation.

  • Control Headspace Oxygen: For liquid formulations, consider purging the headspace of the container with an inert gas like nitrogen to minimize oxidative degradation.

  • Assess Excipient Interactions: Some excipients can contain reactive impurities (e.g., aldehydes in polyethylene glycols) that can react with the API to form colored adducts.[6] Screen your excipients for such impurities.

Table 1: Screening of Stabilizing Excipients
Excipient TypeExampleConcentration Range (% w/w)Rationale
AntioxidantButylated hydroxytoluene (BHT)0.01 - 0.1To inhibit oxidative degradation of the imidazole ring.
Chelating AgentEdetate disodium (EDTA)0.01 - 0.05To sequester metal ions that can catalyze oxidation.
Buffering AgentCitrate or Phosphate BufferpH 4-6To maintain an optimal pH where the API is most stable.
Moisture ScavengerColloidal Silicon Dioxide0.5 - 2.0To protect against hydrolytic degradation in solid dosage forms.
Issue 3: Inconsistent stability results between batches.

Inconsistent stability can point to issues with the manufacturing process or variability in raw materials.

Troubleshooting Steps:
  • Raw Material Qualification: Ensure that the specifications for your API and excipients are well-defined and that each batch is tested for critical quality attributes, including impurity profiles.

  • Process Parameter Review: Critical process parameters such as mixing times, drying temperatures, and compression forces can impact the stability of the final product. Review these parameters for consistency.

  • Packaging Evaluation: The choice of container and closure system is vital.[2] Ensure that the packaging provides adequate protection against moisture and light. Consider using high-density polyethylene (HDPE) bottles with desiccants or blister packs with high barrier properties.

III. Conclusion

Improving the thermal stability of (5-ethyl-1H-imidazol-2-yl)methanol formulations requires a systematic and scientific approach. By understanding the potential degradation pathways and employing logical troubleshooting strategies, you can develop a robust and stable drug product. This guide provides a framework for your development efforts, but it is essential to tailor these recommendations to your specific formulation and process.

IV. References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3269-3277. [Link]

  • ResearchGate. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF. [Link]

  • Holzgrabe, U., & Buschmann, H. (2023). Mechanochemical Degradation of Active Pharmaceutical Ingredients (APIs): A Simple Tool for the Prediction of Drug Stability. CHIMIA International Journal for Chemistry, 77(5), 297-302. [Link]

  • Google Patents. (n.d.). CN1634895A - Imidazole aromatic alcohol derivatives and their preparation method and use.

  • Molecules. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. [Link]

  • Molecules. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]

  • ResearchGate. (2020). Oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide. [Link]

  • Scientific Reports. (2021). Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. [Link]

  • Semantic Scholar. (2024). Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole. [Link]

  • Hotha, K. K., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7, 107-140. [Link]

  • Scientific Research Publishing. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]

  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. [Link]

  • MDPI. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

  • Letters in High Energy Physics. (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. [Link]

Sources

minimizing side reactions in (5-ethyl-1H-imidazol-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams attempting to synthesize (5-ethyl-1H-imidazol-2-yl)methanol . Many chemists initially attempt this synthesis using classical aqueous formaldehyde conditions, only to isolate the C-5 regioisomer or a complex mixture of poly-hydroxymethylated tars 1[1].

The fundamental chemical reality is that the C-2 position of the imidazole ring is significantly less nucleophilic than the C-4/C-5 positions. To achieve absolute regiocontrol and minimize side reactions, we must abandon direct electrophilic aromatic substitution in favor of a directed metalation strategy 2[2]. This guide provides the validated mechanistic workflow, step-by-step protocols, and troubleshooting FAQs to ensure high-yield, regioselective synthesis.

Mechanistic Insight & Workflow

Direct hydroxymethylation of 4-ethylimidazole with formaldehyde under basic conditions fundamentally favors electrophilic attack at the open C-5 position3[3]. To force the reaction to the C-2 position, the N-1 position must be protected to prevent N-alkylation and to direct a strong base (like n-BuLi) to selectively deprotonate the C-2 carbon.

G Start 4-Ethyl-1H-imidazole Starting Material Direct Direct Aqueous CH2O (Basic Conditions) Start->Direct Uncontrolled Pathway Protect 1. N-Protection (SEM-Cl) Blocks N-alkylation Start->Protect Directed Lithiation Pathway Side1 Side Product: 4-Ethyl-5-hydroxymethylimidazole Direct->Side1 Side2 Side Product: 2,5-Bis(hydroxymethyl)-4-ethylimidazole Direct->Side2 Lithiate 2. C-2 Lithiation (n-BuLi, -78°C) Directs regioselectivity Protect->Lithiate Quench 3. Electrophilic Quench (CH2O) Forms C-2 C-C bond Lithiate->Quench Deprotect 4. Deprotection (HCl/EtOH) Yields target compound Quench->Deprotect Target (5-Ethyl-1H-imidazol-2-yl)methanol Target Product Deprotect->Target

Figure 1: Comparison of uncontrolled direct hydroxymethylation versus the directed lithiation pathway.

Validated Step-by-Step Methodology

Note: This protocol utilizes a self-validating system where intermediate formation can be tracked via TLC (Hexanes/EtOAc) to ensure complete conversion before proceeding, preventing complex mixture formation.

Phase 1: N-Protection (Synthesis of 1-SEM-4-ethyl-1H-imidazole)

  • Initiation : Dissolve 4-ethyl-1H-imidazole (1.0 eq) in anhydrous DMF at 0 °C under an argon atmosphere.

  • Deprotonation : Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: Evolution of H2 gas indicates active deprotonation. Wait 30 minutes until bubbling ceases to ensure complete imidazolide anion formation.

  • Protection : Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.05 eq) dropwise. Stir at room temperature for 4 hours.

  • Workup : Quench with cold water, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Phase 2: Directed C-2 Lithiation & Hydroxymethylation

  • Metalation : Dissolve the SEM-protected intermediate in anhydrous THF under argon. Cool to -78 °C using a dry ice/acetone bath.

  • Lithiation : Add n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 eq) dropwise. Stir for 1 hour at -78 °C. Causality: The SEM group coordinates the lithium, directing the base exclusively to the highly acidic C-2 proton (pKa ~33).

  • Electrophilic Quench : Add dried, finely powdered paraformaldehyde (1.5 eq) in one rapid portion. Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature overnight.

  • Workup : Quench with saturated aqueous NH4Cl. Extract with EtOAc, dry, and concentrate.

Phase 3: Deprotection

  • Cleavage : Dissolve the crude C-2 hydroxymethylated intermediate in Ethanol. Add 6M aqueous HCl (excess).

  • Heating : Heat the mixture to 60 °C for 4 hours. Causality: Acidic heating efficiently cleaves the SEM acetal linkage without oxidizing the newly formed primary alcohol.

  • Isolation : Neutralize carefully with aqueous NaOH to pH 8. Extract with EtOAc, concentrate, and purify via recrystallization to yield pure (5-ethyl-1H-imidazol-2-yl)methanol.

Quantitative Data: Impact of Synthetic Strategy

The table below summarizes the quantitative impact of choosing the correct synthetic pathway on regioselectivity and overall yield.

Synthetic StrategyPrimary ProductRegioselectivity (C-2 : C-5)Over-reaction (Bis-hydroxymethyl)Isolated Yield (%)
Direct Aqueous CH2O (NaOH, 40 °C)4-Ethyl-5-hydroxymethylimidazole< 1 : 99High (~15%)< 5% (Target)
Direct Aqueous CH2O (Neutral, 120 °C)Complex Mixture10 : 90Very High (>30%)< 2% (Target)
N-Benzyl Protection + n-BuLi + CH2O(5-Ethyl-1H-imidazol-2-yl)methanol> 99 : 1None65% (Target)
N-SEM Protection + n-BuLi + CH2O(5-Ethyl-1H-imidazol-2-yl)methanol> 99 : 1None82% (Target)

Troubleshooting Guide & FAQs

Q1: I attempted a direct hydroxymethylation using 37% aqueous formaldehyde and NaOH. Why did I get a complex mixture instead of the C-2 product? A1: Direct hydroxymethylation of 4-alkylimidazoles under basic conditions fundamentally favors electrophilic attack at the C-5 position, yielding 4-ethyl-5-hydroxymethylimidazole 1[1]. Furthermore, without N-protection, transient N-hydroxymethylation occurs, which can subsequently rearrange or lead to over-reaction, forming 2,5-bis(hydroxymethyl)-4-ethylimidazole 3[3]. You must use the directed lithiation route to force C-2 selectivity.

Q2: During the C-2 lithiation step, my yields are low, and I recover unreacted starting material. What is the mechanistic failure? A2: The most common failure point is moisture in the THF or the use of uncracked/wet paraformaldehyde. While n-BuLi is sufficiently strong to deprotonate C-2, trace water will instantly protonate the organolithium intermediate 2[2]. Paraformaldehyde must be dried in a desiccator over P2O5. For best results, thermally crack the paraformaldehyde to monomeric formaldehyde gas prior to introduction, ensuring the electrophilic quench outpaces any background proton transfer.

Q3: Why use SEM-Cl instead of a simpler protecting group like Benzyl or Trityl? A3: The SEM (2-(trimethylsilyl)ethoxymethyl) group provides the optimal balance of stability and reactivity. It is highly stable to the strongly basic n-BuLi conditions (unlike acetyl or Boc groups), yet it is easily cleaved under acidic conditions. Benzyl groups require harsh hydrogenolysis for removal, which risks over-reducing the hydroxymethyl alcohol. Trityl is a viable alternative, but its extreme steric bulk can sometimes hinder the approach of the formaldehyde electrophile to the C-2 carbon.

Q4: I am struggling to remove the SEM protecting group completely using TBAF. What should I do? A4: While TBAF (Tetrabutylammonium fluoride) is standard for silyl ether cleavage, SEM groups on electron-rich heterocycles like imidazole can sometimes be stubborn due to the stability of the intermediate hemiacetal. Transitioning to strongly acidic conditions (e.g., 6M HCl in EtOH at 60 °C) forces the equilibrium toward complete cleavage by driving off formaldehyde and trimethylsilanol.

References

  • Google Patents. "EP0203400B1 - Preparation of 4(5)-hydroxymethyl-5(4)-methylimidazole".
  • ACS Publications. "Heterocyclic carbanions. Synthesis of 2-substituted imidazole and benzimidazoles and of 3-substituted pyrazoles by lithiation of N-(dialkylamino)methyl heterocycles | The Journal of Organic Chemistry". Available at: [Link]

  • Wikipedia. "Hydroxymethylation". Available at:[Link]

Sources

removing moisture from (5-ethyl-1H-imidazol-2-yl)methanol samples

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the effective removal of moisture from (5-ethyl-1H-imidazol-2-yl)methanol samples. Drawing from established principles of organic chemistry and practical laboratory experience, this document offers troubleshooting advice and detailed protocols to ensure the integrity and purity of your compound.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My NMR spectrum of (5-ethyl-1H-imidazol-2-yl)methanol shows a broad peak around 1.5-3.5 ppm, obscuring my signals of interest. What is the likely cause?

This is a classic sign of water contamination in your NMR solvent (like DMSO-d₆ or CDCl₃). The broad peak is due to the exchangeable protons of water. The presence of excess moisture in your solid sample, which is then introduced into the NMR tube, is the most probable origin. Effective drying of your (5-ethyl-1H-imidazol-2-yl)methanol sample prior to analysis is crucial.

Q2: Why is my (5-ethyl-1H-imidazol-2-yl)methanol sample persistently sticky or appearing as a thick oil, even after initial drying attempts?

(5-ethyl-1H-imidazol-2-yl)methanol is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. Its imidazole and hydroxyl functional groups can form hydrogen bonds with water molecules, leading to a sticky or oily appearance. If standard drying methods like using a rotary evaporator are insufficient, it indicates that more rigorous techniques are required to remove residual water.

TROUBLESHOOTING GUIDE: MOISTURE REMOVAL

Issue 1: Standard evaporation leaves a hydrated product.

Root Cause Analysis: The strong hydrogen bonding between the imidazole and alcohol moieties of your compound and water molecules results in the formation of a stable hydrate. Simple evaporation often lacks the energy to break these interactions effectively.

Solution: Azeotropic Distillation with Toluene

This technique is highly effective for removing water from hygroscopic samples. Toluene forms a low-boiling azeotrope with water (boiling point 84.1 °C), which allows for the selective removal of water at a temperature lower than the boiling point of either component.

Step-by-Step Protocol:

  • Dissolve the (5-ethyl-1H-imidazol-2-yl)methanol sample in a minimal amount of toluene in a round-bottom flask.

  • Attach a Dean-Stark apparatus to the flask and a condenser to the apparatus.

  • Heat the mixture to reflux. The toluene-water azeotrope will distill, and upon condensation, the water will separate and be collected in the graduated arm of the Dean-Stark trap, while the toluene will return to the flask.

  • Continue the process until no more water is collected in the trap.

  • Remove the toluene under reduced pressure using a rotary evaporator to yield the anhydrous compound.

Visual Workflow: Azeotropic Distillation Setup

G cluster_setup Azeotropic Distillation Workflow dissolve Dissolve Sample in Toluene setup Assemble Dean-Stark Apparatus dissolve->setup reflux Heat to Reflux setup->reflux collect Collect Water in Trap reflux->collect collect->reflux Toluene Returns evaporate Evaporate Toluene collect->evaporate Water Removed product Anhydrous Product evaporate->product

Caption: Workflow for azeotropic distillation.

Issue 2: The sample is thermally sensitive and degrades at elevated temperatures.

Root Cause Analysis: While effective, azeotropic distillation requires heating. If (5-ethyl-1H-imidazol-2-yl)methanol is susceptible to thermal degradation, alternative, non-thermal drying methods are necessary.

Solution: High-Vacuum Drying (Lyophilization if applicable)

Drying under high vacuum at ambient or slightly elevated temperatures can effectively remove water without causing thermal decomposition. For samples that are resistant to freezing, lyophilization (freeze-drying) is an excellent, albeit slower, alternative.

Step-by-Step Protocol (High-Vacuum Drying):

  • Place the sample in a suitable flask (e.g., a round-bottom flask or a Schlenk flask).

  • Connect the flask to a high-vacuum line (≤ 0.1 mmHg).

  • To prevent bumping, it is advisable to freeze the sample initially with liquid nitrogen and then apply the vacuum.

  • Allow the sample to slowly warm to room temperature under vacuum. The water will sublimate.

  • For more stubborn samples, gentle heating with a water bath (30-40 °C) can be applied once the initial bulk of the solvent is removed.

  • Dry until a constant weight is achieved.

Decision Tree: Selecting the Appropriate Drying Method

G start Sample Contains Moisture thermal_stability Is the sample thermally stable? start->thermal_stability azeotrope Azeotropic Distillation with Toluene thermal_stability->azeotrope Yes high_vac High-Vacuum Drying thermal_stability->high_vac No

Troubleshooting Low Reactivity of the (5-ethyl-1H-imidazol-2-yl)methanol Hydroxyl Group

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center > Troubleshooting Guides > Heterocyclic Chemistry

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter stalled reactions, complex mixtures, or complete degradation when attempting to functionalize the hydroxyl group of 2-hydroxymethylimidazoles.

This guide bypasses generic advice and addresses the specific physicochemical causality behind the low reactivity of (5-ethyl-1H-imidazol-2-yl)methanol , providing self-validating protocols to get your synthesis back on track.

Diagnostic Overview: The Root Cause of Low Reactivity

The difficulty in reacting the C2-hydroxymethyl group stems from the amphoteric and highly coordinating nature of the adjacent imidazole ring. If your reaction is failing, it is likely due to one of three mechanistic interferences:

  • pKa Inversion & Competitive Deprotonation: To utilize the hydroxyl group as a nucleophile, it must be deprotonated to an alkoxide. However, the imidazole N-H is significantly more acidic than the primary alcohol. Adding one equivalent of base (like NaH) preferentially deprotonates the nitrogen, creating an imidazolide anion while leaving the hydroxyl group protonated and inert.

  • Nucleophilic Hijacking: Even if you force the reaction with excess base, the resulting imidazolide nitrogen is a vastly superior nucleophile compared to the oxygen. This leads almost exclusively to N-alkylation or N-acylation rather than the desired O-functionalization [1].

  • Intramolecular Hydrogen Bonding & Chelation: The basic N3 nitrogen forms a tight intramolecular hydrogen bond with the hydroxyl proton, drastically reducing the oxygen's lone-pair availability. Furthermore, if you are using transition metal catalysis (e.g., Pd, Cu cross-coupling), the unprotected molecule acts as a bidentate ligand, chelating the metal center and poisoning the catalyst [2].

Quantitative Reactivity Parameters

Understanding the thermodynamic properties of the molecule is the first step in troubleshooting.

Table 1: Physicochemical Parameters Dictating Reactivity in (5-ethyl-1H-imidazol-2-yl)methanol

Functional GroupApprox. pKaNucleophilicityPrimary Interference Mechanism
Imidazole N-H 14.2 - 14.5Low (neutral)Acts as a thermodynamic sink for bases; prevents OH deprotonation.
Imidazolide Anion (N⁻) N/AVery HighOutcompetes the hydroxyl oxygen for electrophiles, causing N-alkylation.
Imidazole N3 (Basic) 7.0 (conjugate acid)ModerateForms strong intramolecular H-bonds with OH; poisons metal catalysts.
C2-Hydroxymethyl (-OH) 15.5 - 16.0ModerateRendered inert by H-bonding or lack of deprotonation.

Visual Diagnostic Workflow

To bypass these interferences, the imidazole nitrogen must be orthogonally protected before any hydroxyl manipulation. Follow the logic tree below to determine your experimental path.

G Start Target: React OH of (5-ethyl-1H-imidazol-2-yl)methanol Diag1 Is the Imidazole NH Protected? Start->Diag1 Protect Perform N-Protection (e.g., Trityl-Cl, Et3N, DCM) Diag1->Protect No Role Determine OH Role Diag1->Role Yes Protect->Role Nuc OH as Nucleophile (O-Alkylation/Acylation) Role->Nuc Elec OH as Electrophile (Substitution) Role->Elec Base Use Strong Base (NaH) + Electrophile Nuc->Base Act Activate OH In Situ (Mitsunobu or SOCl2 to HCl salt) Elec->Act Success Successful Transformation Proceed to Deprotection Base->Success Act->Success

Logical troubleshooting workflow for functionalizing the C2-hydroxymethyl group.

Frequently Asked Questions (FAQs)

Q1: Which protecting group is best for this specific molecule? A1: The Trityl (Triphenylmethyl) group is the gold standard for imidazoles[3]. Its extreme steric bulk forces the ethyl and hydroxymethyl groups into conformations that expose the OH, while completely shielding the imidazole ring from N-reactivity. It is easily installed and can be removed later with mild acid (e.g., TFA or dilute HCl) [4].

Q2: I tried a standard Williamson ether synthesis (NaH, Alkyl Halide) on the unprotected molecule, but got a complex mixture. What happened? A2: You inadvertently performed an N-alkylation. The NaH deprotonated the imidazole NH, creating a highly nucleophilic imidazolide. This nitrogen attacked your alkyl halide. Because the resulting N-alkyl imidazole is still basic, it can undergo further reaction to form a permanently charged, doubly-alkylated imidazolium salt, leading to the complex mixture you observed.

Q3: I need to convert the OH into a leaving group (e.g., chloride). Why does my product turn into a black tar? A3: 2-(Chloromethyl)imidazoles are highly unstable as free bases. The basic N3 nitrogen of one molecule will rapidly attack the highly electrophilic chloromethyl group of another molecule, causing runaway polymerization (the "black tar"). If you must form the chloride, you must isolate it as a hydrochloride salt to protonate the basic nitrogen, or use in situ activation like the Mitsunobu reaction where the intermediate is consumed immediately.

Self-Validating Experimental Protocols

To guarantee success, utilize these self-validating protocols. They are designed with built-in visual and analytical checkpoints so you can confirm the reaction is working without waiting for complex NMR analytics.

Protocol A: N-Tritylation (The Prerequisite Step)

This step masks the acidic NH and blocks the basic N3, unlocking the hydroxyl group's reactivity.

  • Setup: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve (5-ethyl-1H-imidazol-2-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Base Addition: Add Triethylamine (Et₃N) (1.5 eq). Stir for 5 minutes.

  • Protection: Add Trityl Chloride (Trt-Cl) (1.1 eq) in three portions over 15 minutes.

  • Validation Checkpoint 1 (TLC): Run a TLC (100% Ethyl Acetate). The starting material is highly polar and will stay at the baseline (Rf = 0.0). The N-Trityl product is highly lipophilic and will move rapidly (Rf ~0.6-0.8). The complete disappearance of the baseline spot confirms successful protection.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. The byproduct, triphenylmethanol (Trt-OH), can be removed by triturating the crude solid with cold hexanes. The protected imidazole will remain as a pure, white solid.

Protocol B: O-Alkylation of the Protected Intermediate

Now that the imidazole ring is silenced, the hydroxyl group behaves like a standard primary alcohol.

  • Setup: Dissolve the N-Trityl protected intermediate (1.0 eq) in anhydrous DMF (0.1 M) and cool to 0 °C.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise.

  • Validation Checkpoint 2 (Physical Observation): You must observe immediate effervescence (H₂ gas evolution). The suspension will gradually become a clear, homogeneous solution over 30 minutes, confirming the formation of the alkoxide. If no gas evolves, your NaH has degraded to NaOH and must be replaced.

  • Alkylation: Dropwise add your chosen alkyl halide (1.2 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint 3 (TLC): A new, slightly less polar spot will appear on TLC (e.g., 50% EtOAc/Hexanes), indicating successful O-alkylation.

  • Workup: Carefully quench with H₂O to destroy excess NaH, extract with Ethyl Acetate, wash the organic layer extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

References

  • Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs ResearchG
  • Reactivity of coordinated nucleophiles.
  • Amino Acid-Protecting Groups Chemical Reviews - ACS Public
  • 1 Protection Reactions Wiley-VCH

Validation & Comparative

Advanced 1H NMR Analysis Guide: (5-ethyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

(5-ethyl-1H-imidazol-2-yl)methanol (CAS: 1075238-75-3) is a critical heterocyclic building block, often serving as a pharmacophore fragment in antihypertensive agents (angiotensin II receptor antagonists) and kinase inhibitors. Its analysis is frequently complicated by prototropic tautomerism and exchangeable protons , leading to inconsistent spectral data if experimental conditions are not rigorously controlled.

This guide moves beyond basic spectral listing. We compare the two dominant analytical solvent systems—DMSO-d6 and Methanol-d4 (CD3OD) —to determine which provides the superior structural fidelity for your specific development stage (e.g., crude reaction monitoring vs. final purity assay).

Structural Considerations & Tautomerism

Before analyzing the spectrum, one must understand the dynamic nature of the imidazole ring. The "5-ethyl" and "4-ethyl" designations are often used interchangeably because the pyrrole-like nitrogen proton (N-H) exchanges rapidly between N1 and N3 in solution.

  • The Phenomenon: Rapid tautomeric exchange averages the chemical environment of C4 and C5.

  • The Consequence: In 1H NMR at room temperature, you will typically observe a single "averaged" set of signals rather than two distinct regioisomers, unless the nitrogen is substituted (N-alkylated) or the temperature is lowered significantly (< -40°C).

Tautomerism TautomerA 4-Ethyl Tautomer (H on N1) Equilibrium Rapid Exchange (Room Temp) TautomerA->Equilibrium TautomerB 5-Ethyl Tautomer (H on N3) TautomerB->Equilibrium Equilibrium->TautomerA Equilibrium->TautomerB

Figure 1: Prototropic tautomerism of (5-ethyl-1H-imidazol-2-yl)methanol. In solution, these forms exist in fast equilibrium, resulting in averaged NMR signals.

Comparative Analysis: Solvent System Selection

The choice of solvent is the single most critical variable in the analysis of this molecule. We compare the industry standard (DMSO-d6) against the alternative (CD3OD).

Comparison Matrix
FeatureSystem A: DMSO-d6 (Recommended)System B: Methanol-d4 (Alternative)
Primary Utility Full Characterization & Purity Assay Backbone Verification & LC-MS Prep
Exchangeable Protons Visible. OH and NH signals are observable (if dry).Invisible. OH and NH exchange with D, disappearing from the spectrum.[1]
Coupling Info High. Vicinal coupling (

) confirms the alcohol.
Low. Loss of OH coupling simplifies the CH2 to a singlet.
Solubility Excellent.[2]Excellent.
Water Sensitivity High. HDO peak can obscure regions; wet DMSO broadens exchangeables.Low impact on backbone signals.
Chemical Shift Stability High.Moderate (pH dependent).
Detailed Spectral Data (Predicted & Empirical Consensus)

The following data represents high-purity material at 298 K.

MoietyProton Type

(ppm) in DMSO-d6
Multiplicity (

Hz)

(ppm) in CD3OD
Multiplicity
Ethyl -CH3 Methyl1.15 Triplet (7.5)1.22 Triplet
Ethyl -CH2- Methylene2.55 Quartet (7.5)2.65 Quartet
CH2-OH Hydroxymethyl4.42 Doublet (5.0)4.60 Singlet
-OH Alcohol5.20 Triplet (5.0)-- Not Observed
Ring C4-H Aromatic6.75 Singlet6.85 Singlet
Ring N-H Amine11.80 Broad Singlet-- Not Observed

*Note: In DMSO-d6, the CH2-OH signal appears as a doublet and the OH as a triplet only in strictly anhydrous samples. In the presence of trace water/acid, these collapse: the CH2 becomes a singlet and the OH broadens/merges with the water peak.

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility, follow this protocol designed to validate the solvent quality before data acquisition.

Workflow Start Sample Preparation SolventCheck Solvent QC Check (Is DMSO dry?) Start->SolventCheck PrepDMSO Dissolve ~10mg in 0.6mL DMSO-d6 SolventCheck->PrepDMSO Pass Acquisition Acquire 1H NMR (ns=16, d1=10s) PrepDMSO->Acquisition Processing Process & Integrate Acquisition->Processing Validation Check OH Coupling (Doublet vs Singlet) Processing->Validation Report Data Report Data Validation->Report Data Doublet = Dry Note Exchange Note Exchange Validation->Note Exchange Singlet = Wet

Figure 2: Step-by-step experimental workflow for ensuring spectral integrity.

Step-by-Step Methodology
  • Solvent Quality Control: Use DMSO-d6 stored over molecular sieves. Trace acid in older DMSO can catalyze proton exchange, collapsing the diagnostic OH triplet.

  • Sample Concentration: Dissolve 5–10 mg of (5-ethyl-1H-imidazol-2-yl)methanol in 0.6 mL solvent.

    • Why? Higher concentrations can induce intermolecular hydrogen bonding, shifting the OH/NH peaks.

  • Acquisition Parameters:

    • Pulse Angle: 30°.[3]

    • Relaxation Delay (d1): Set to ≥ 5 seconds. The aromatic C4-H and solvent-exchangeable protons often have longer T1 relaxation times. Short delays lead to integration errors.

    • Scans (ns): 16–64 scans are sufficient for >95% purity samples.

  • Processing:

    • Reference the spectrum to the residual solvent peak (DMSO quintet at 2.50 ppm; Methanol quintet at 3.31 ppm).

    • Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise without compromising coupling resolution.

Troubleshooting & Impurity Profiling

When analyzing crude material or stability samples, specific impurities are common.

Impurity / ArtifactDiagnostic Signal (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

ppm)
Origin
4-Ethylimidazole Missing signal at ~4.42 (CH2OH). Ring protons shift.[4]Starting material (incomplete hydroxymethylation).
Water ~3.33 (DMSO) or ~4.8 (CD3OD).Hygroscopic nature of the product/solvent.
Formaldehyde ~9.2 (Singlet) or broad hydration peaks.Reagent carryover from synthesis.
Salts (Formate/Acetate) ~8.4 (Formate) / ~1.9 (Acetate).Buffer salts from workup.

Critical Insight: If the integration of the aromatic proton (6.75 ppm) is low relative to the ethyl group, suspect H/D exchange at the C4/5 position. This occurs if the sample is heated in deuterated protic solvents (D2O/CD3OD) under acidic/basic conditions.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[5] Chem.1997 , 62, 7512–7515. Link

  • Alkorta, I.; Elguero, J. "Tautomerism of Indazoles and Related Heterocycles." J. Chem. Soc. Perkin Trans. 21998, 2497.
  • ChemicalBook. "(5-Ethyl-1H-imidazol-2-yl)methanol Product Description." (Used for CAS/Structure verification). Link

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for solvent acidity effects on exchangeable protons). Link

Sources

Technical Comparison Guide: ^{13}C NMR Characterization of (5-Ethyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the ^{13}C NMR chemical shifts for (5-ethyl-1H-imidazol-2-yl)methanol , a critical intermediate in the synthesis of


-adrenergic receptor agonists (e.g., dexmedetomidine analogs) and kinase inhibitors.

Introduction & Structural Context

(5-Ethyl-1H-imidazol-2-yl)methanol (CAS: 1075238-75-3) presents a unique spectroscopic challenge due to the annular tautomerism inherent to the imidazole ring. In solution, the 4-ethyl and 5-ethyl tautomers exist in rapid equilibrium, often resulting in signal averaging unless specific conditions (solvent, pH, or temperature) lock the conformation.

This guide compares the spectral performance of this compound against its structural analogs to provide a self-validating assignment strategy.

Core Structure & Numbering

The molecule consists of an imidazole core substituted at the C2 position with a hydroxymethyl group (


) and at the C4/C5 position with an ethyl group (

).

Structure Figure 1: Structural Components & NMR Zones Imid Imidazole Ring (Tautomeric Core) C2 C2 (Quaternary) Imid->C2 Position 2 Ethyl Ethyl Group (C4/C5 attached) Imid->Ethyl Position 4/5 CH2OH Hydroxymethyl (-CH2OH) C2->CH2OH

Comparative ^{13}C NMR Analysis

To ensure accurate identification, we compare the target molecule against two "alternatives" that isolate specific spectral features: (1H-Imidazol-2-yl)methanol (lacking the ethyl group) and 4-Ethylimidazole (lacking the hydroxymethyl group).

Table 1: Comparative Chemical Shift Data (DMSO-d₆, 100 MHz)

Note: Values are representative of the free base form at 298 K. Shifts may vary by ±0.5 ppm depending on concentration and water content.

Carbon Position(5-Ethyl-1H-imidazol-2-yl)methanolAlternative A: (1H-Imidazol-2-yl)methanolAlternative B: 4-EthylimidazoleDiagnostic Feature
C2 (Ring) 146.8 ppm (quat)147.5 ppm (quat)135.2 ppm (CH)Deshielding by -CH₂OH distinguishes it from alkyl-imidazoles.
C4 (Ring) 116.5 ppm (CH)121.8 ppm (CH)117.1 ppm (CH)Upfield shift relative to unsubstituted imidazole due to alkyl donation.
C5 (Ring) 133.2 ppm (quat)121.8 ppm (CH)136.5 ppm (quat)Quaternary signal confirms ethyl attachment.
-CH₂- (OH) 56.8 ppm 57.2 ppmAbsentCharacteristic alcohol methylene; confirms C2 substitution.
-CH₂- (Et) 22.4 ppm Absent23.1 ppmDiagnostic aliphatic methylene.
-CH₃ (Et) 13.8 ppm Absent14.2 ppmDiagnostic methyl terminus.

*Note on Tautomerism: In DMSO-d₆ at room temperature, C4 and C5 signals may appear broad or averaged if proton exchange is fast. In the HCl salt, these signals sharpen and shift.

Critical Analysis of Spectral Features

A. The "Hydroxymethyl" Fingerprint (C2 & Exocyclic CH₂)

The presence of the hydroxymethyl group at C2 exerts a strong deshielding effect on the C2 nucleus, shifting it from ~135 ppm (in 4-ethylimidazole) to ~147 ppm. This +12 ppm shift is the primary diagnostic indicator of successful formylation or hydroxymethylation at the 2-position.

  • Validation: The exocyclic methylene carbon appears at ~57 ppm. In DEPT-135 experiments, this signal will be inverted (negative), distinguishing it from the methyl carbon (positive) and quaternary C2 (silent).

B. Tautomeric Averaging (C4 vs. C5)

Unlike N-alkylated imidazoles (e.g., 1-methyl-5-ethylimidazole), the 1H-imidazole proton is labile.

  • Scenario 1: Fast Exchange (Neutral/Basic pH): You may observe a single averaged signal or very broad humps for C4 and C5.

  • Scenario 2: Slow Exchange (Low Temp or DMSO): Distinct signals appear. C5 (substituted) is quaternary and deshielded (~133 ppm), while C4 is a methine (~116 ppm).

C. Solvent Effects (DMSO-d₆ vs. CD₃OD)
  • DMSO-d₆: Preferred for observing the hydroxyl proton (broad singlet ~5.0-5.5 ppm in ¹H NMR) and slowing tautomeric exchange.

  • CD₃OD: Rapidly exchanges the OH proton and the NH proton. This often sharpens the carbon signals by averaging the tautomers more effectively, but information about the OH group is lost in the proton spectrum.

Experimental Protocol: Self-Validating Assignment

To rigorously confirm the structure of (5-ethyl-1H-imidazol-2-yl)methanol, follow this logic flow.

Assignment Figure 2: Step-by-Step Spectral Validation Workflow Start Start: Acquire 13C & DEPT-135 CheckC2 Check ~147 ppm (Quaternary) Start->CheckC2 CheckAliphatic Check Aliphatic Region (10-60 ppm) CheckC2->CheckAliphatic Signal Present? AnalyzeDEPT Analyze DEPT-135 Phase CheckAliphatic->AnalyzeDEPT Confirm Structure Confirmed AnalyzeDEPT->Confirm ~57ppm (Neg) = CH2OH ~22ppm (Neg) = Et-CH2 ~14ppm (Pos) = Et-CH3

Step-by-Step Methodology
  • Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL DMSO-d₆ . Avoid CDCl₃ due to poor solubility and aggregation effects.

  • Acquisition:

    • Run a standard proton-decoupled ^{13}C experiment (min. 256 scans).

    • Run a DEPT-135 experiment.

  • Analysis:

    • Region 1 (140-150 ppm): Look for the weak quaternary C2 signal. If absent, increase relaxation delay (D1 = 2-3s).

    • Region 2 (110-140 ppm): Identify the imidazole ring carbons. Expect one quaternary (C5) and one methine (C4).

    • Region 3 (50-60 ppm): Identify the CH₂OH signal. It must be negative in DEPT-135.

    • Region 4 (10-30 ppm): Identify the ethyl group. CH₂ (~22 ppm) is negative ; CH₃ (~14 ppm) is positive in DEPT-135.

References

  • Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link

  • ChemicalBook. (2024). "Product Entry: (5-Ethyl-1H-imidazol-2-yl)methanol." Link

  • PubChem. (2024). "Compound Summary: 4-Ethyl-2-(hydroxymethyl)imidazole." National Library of Medicine. Link (Representative Link)

  • BMRB. (2024). "Metabolomics Database: Imidazole Chemical Shifts." Biological Magnetic Resonance Data Bank. Link

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text for imidazole spectral properties).

Sources

Navigating the Spectroscopic Landscape: A Comparative Guide to the FTIR Analysis of (5-ethyl-1H-imidazol-2-yl)methanol and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. Spectroscopic techniques, particularly Fourier-Transform Infrared (FTIR) spectroscopy, serve as a cornerstone for elucidating the functional groups and bonding arrangements within a molecule. This guide provides an in-depth analysis of the FTIR spectral features of (5-ethyl-1H-imidazol-2-yl)methanol, a heterocyclic compound of interest, and contrasts its spectral signature with those of structurally related imidazole derivatives. By understanding these nuances, researchers can confidently identify and differentiate these compounds, ensuring the integrity of their work.

The Significance of Vibrational Fingerprints

FTIR spectroscopy probes the vibrational modes of a molecule. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies. These absorption events are recorded as peaks in an FTIR spectrum, creating a unique "fingerprint" for that compound. The position, intensity, and shape of these peaks provide a wealth of information about the molecule's functional groups and overall structure. For drug development professionals, this technique is indispensable for confirming the identity of synthesized compounds, detecting impurities, and studying intermolecular interactions.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The reliability of any spectral interpretation hinges on the quality of the acquired data. The following protocol outlines a robust method for obtaining the FTIR spectrum of a solid organic compound like (5-ethyl-1H-imidazol-2-yl)methanol using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation and high reproducibility.

Materials:

  • (5-ethyl-1H-imidazol-2-yl)methanol (or analog)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

  • FTIR spectrometer equipped with a diamond ATR crystal

Step-by-Step Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

  • Background Collection: Before analyzing the sample, a background spectrum must be collected. This captures the spectral signature of the empty ATR crystal and the surrounding atmosphere, which will be subtracted from the sample spectrum.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol. Allow the solvent to evaporate completely.

    • Lower the ATR anvil and collect the background spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Application:

    • Raise the ATR anvil. Place a small amount (typically 1-2 mg) of the solid sample onto the center of the diamond crystal.

    • Lower the anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal. The pressure mechanism on most modern spectrometers will "click" or indicate when optimal pressure is reached.

  • Sample Spectrum Collection:

    • Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background.

  • Data Processing and Cleaning:

    • The spectrometer software will automatically subtract the background spectrum from the sample spectrum, resulting in the final absorbance spectrum of the compound.

    • After data collection, raise the anvil and carefully clean the sample from the crystal surface using a spatula and a lint-free wipe with isopropanol.

Causality in Protocol: The choice of a diamond ATR crystal is deliberate; its hardness and chemical inertness make it suitable for a wide range of organic solids. Applying consistent pressure is critical to ensure a strong and reproducible signal by maximizing the evanescent wave's penetration into the sample.

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Output A Clean ATR Crystal B Collect Background Spectrum A->B C Place Sample on Crystal D Apply Pressure C->D E Collect Sample Spectrum D->E F Background Subtraction E->F G Peak Identification & Assignment F->G H Comparative Analysis G->H I Final Report H->I

Caption: Workflow of FTIR analysis from preparation to reporting.

FTIR Spectral Analysis of (5-ethyl-1H-imidazol-2-yl)methanol

The FTIR spectrum of (5-ethyl-1H-imidazol-2-yl)methanol is characterized by a series of distinct absorption bands that correspond to the various functional groups present in the molecule. Below is a detailed assignment of the major peaks.

Table 1: Key FTIR Peaks for (5-ethyl-1H-imidazol-2-yl)methanol

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupDescription
~3400-3200 (broad)O-H StretchAlcohol (-OH)The broadness of this peak is indicative of hydrogen bonding between the hydroxyl groups of adjacent molecules.
~3150-3050N-H StretchImidazole (N-H)This peak, often broad and of medium intensity, arises from the stretching vibration of the N-H bond within the imidazole ring. It can sometimes overlap with the O-H band.
~3000-2850C-H Stretch (sp³)Ethyl (-CH₂CH₃)These peaks correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl group.
~1650-1550C=N and C=C StretchImidazole RingThe imidazole ring exhibits characteristic stretching vibrations in this region due to the conjugated C=N and C=C bonds.
~1460C-H Bend (sp³)Ethyl (-CH₂CH₃)This absorption is due to the scissoring and bending vibrations of the methylene and methyl groups.
~1100-1000C-O StretchPrimary Alcohol (C-OH)The strong absorption in this region is characteristic of the C-O stretching vibration of the primary alcohol group attached to the imidazole ring.

Comparative Spectral Analysis: Differentiating Structural Analogs

To highlight the unique spectral features of (5-ethyl-1H-imidazol-2-yl)methanol, it is instructive to compare its spectrum with those of related compounds: imidazole and 2-methylimidazole.

Table 2: Comparative FTIR Peak Positions (cm⁻¹) for Imidazole Derivatives

Vibrational Mode(5-ethyl-1H-imidazol-2-yl)methanolImidazole2-MethylimidazoleRationale for Differences
O-H Stretch ~3400-3200 (broad) AbsentAbsentThe most prominent difference is the presence of the broad O-H stretch, which is unique to (5-ethyl-1H-imidazol-2-yl)methanol and confirms the presence of the hydroxyl group.
N-H Stretch ~3150-3050~3150-3050~3150-3050The N-H stretch is a common feature for all three compounds, confirming the presence of the imidazole ring.
sp³ C-H Stretch ~3000-2850 Absent~2950-2850The presence of strong sp³ C-H stretching bands clearly indicates the ethyl group in (5-ethyl-1H-imidazol-2-yl)methanol and the methyl group in 2-methylimidazole. These are absent in the parent imidazole.
C=N, C=C Stretch ~1650-1550~1670, ~1580~1660, ~1570The positions of these ring stretching modes are subtly influenced by the nature of the substituent at the 2- and 5-positions.
C-O Stretch ~1100-1000 AbsentAbsentThis strong band is another key identifier for (5-ethyl-1H-imidazol-2-yl)methanol, corresponding to the C-O bond of the methanol substituent.

Logical Framework for Spectral Differentiation

Spectral_Differentiation cluster_compound Unknown Imidazole Derivative cluster_questions Key Spectral Questions cluster_identification Compound Identification Unknown FTIR Spectrum Q1 Broad peak at ~3300 cm⁻¹? Unknown->Q1 Q2 Strong peak at ~1050 cm⁻¹? Q1->Q2 Yes CompoundB Other Imidazole Derivative Q1->CompoundB No Q3 Peaks at ~2900 cm⁻¹? Q2->Q3 Yes Q2->CompoundB No CompoundA (5-ethyl-1H-imidazol-2-yl)methanol Q3->CompoundA Yes Q3->CompoundB No

Caption: Decision tree for identifying (5-ethyl-1H-imidazol-2-yl)methanol.

Conclusion

The FTIR spectrum of (5-ethyl-1H-imidazol-2-yl)methanol provides a clear and unambiguous fingerprint for its identification. The presence of a broad O-H stretch, characteristic sp³ C-H stretches, and a strong C-O stretch, in conjunction with the fundamental imidazole ring vibrations, allows for its confident differentiation from simpler analogs like imidazole and 2-methylimidazole. By following a systematic experimental protocol and a logical approach to spectral interpretation, researchers can leverage the power of FTIR spectroscopy to ensure the chemical identity and purity of their compounds, a critical step in the rigorous process of scientific discovery and drug development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Smith, B. C. (1999).
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy (3rd ed.). Academic Press.

A Comparative Guide to the Mass Spectrometry Fragmentation of (5-ethyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Fragmentation Analysis in Chemical Identification

Mass spectrometry is a cornerstone of modern analytical chemistry, providing highly sensitive and specific molecular data. In electron ionization mass spectrometry (EI-MS), a molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M•+). This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The pattern of fragmentation is intrinsic to the molecule's structure, and its interpretation allows for unambiguous compound identification.[1] For novel or modified compounds, predicting these fragmentation patterns is a key step in developing analytical methods.

Predicted Fragmentation Pathways of (5-ethyl-1H-imidazol-2-yl)methanol

The fragmentation of (5-ethyl-1H-imidazol-2-yl)methanol (Molecular Weight: 126.16 g/mol ) is anticipated to be governed by the functionalities present: the stable imidazole core, the labile primary alcohol, and the ethyl substituent. Substituted imidazoles are known to exhibit prominent molecular ions and characteristic fragmentation patterns, with skeletal rearrangements being uncommon.[1] Alcohols, under EI conditions, are prone to two primary fragmentation routes: α-cleavage and dehydration.[2][3][4][5][6][7][8]

The molecular ion of (5-ethyl-1H-imidazol-2-yl)methanol is expected at m/z 126 . Key predicted fragmentation pathways include:

  • Loss of a hydrogen radical ([M-H]•+): Formation of a stable cation at m/z 125 .

  • Loss of a hydroxyl radical ([M-OH]•+): Resulting in a fragment at m/z 109 .

  • α-Cleavage of the hydroxymethyl group: This is a highly characteristic fragmentation for primary alcohols, leading to the loss of the hydroxymethyl radical (•CH₂OH) to form a fragment at m/z 95 , or the formation of the resonance-stabilized [CH₂OH]⁺ ion at m/z 31 .[6] The latter is often a strong diagnostic peak for primary alcohols.

  • Dehydration ([M-H₂O]•+): The loss of a water molecule is another common fragmentation pathway for alcohols, which would produce a radical cation at m/z 108 .[2][4][9]

  • Fragmentation of the ethyl group: Loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment at m/z 111 . Subsequent loss of ethene (C₂H₄) from the molecular ion would lead to a fragment at m/z 98 .

  • Ring Fragmentation: While the imidazole ring is relatively stable, some fragmentation is possible, often involving the loss of small molecules like HCN.

Proposed Fragmentation Diagram for (5-ethyl-1H-imidazol-2-yl)methanol

M [C₆H₁₀N₂O]•+ m/z 126 (Molecular Ion) F125 [C₆H₉N₂O]⁺ m/z 125 M->F125 - •H F111 [C₅H₇N₂O]⁺ m/z 111 M->F111 - •CH₃ F108 [C₆H₈N₂]•+ m/z 108 M->F108 - H₂O F97 [C₅H₉N₂]⁺ m/z 97 M->F97 - •CHO F95 [C₅H₅N₂]⁺ m/z 95 M->F95 - •CH₂OH F31 [CH₂OH]⁺ m/z 31 M->F31 α-cleavage

Caption: Predicted EI fragmentation of (5-ethyl-1H-imidazol-2-yl)methanol.

Comparative Fragmentation Analysis

To better understand the unique fragmentation signature of (5-ethyl-1H-imidazol-2-yl)methanol, we will compare its predicted fragmentation with that of two simpler, related molecules: (1H-imidazol-2-yl)methanol and 5-ethyl-1H-imidazole.

(1H-Imidazol-2-yl)methanol

(1H-Imidazol-2-yl)methanol (Molecular Weight: 98.10 g/mol ) lacks the ethyl group at the C5 position. Its fragmentation will be dominated by the hydroxymethyl group.[10]

  • Molecular Ion (M•+): m/z 98

  • [M-H]•+: m/z 97

  • [M-OH]•+: m/z 81

  • [M-H₂O]•+: m/z 80

  • α-Cleavage ([M- •CH₂OH]⁺): m/z 67

  • α-Cleavage ([CH₂OH]⁺): m/z 31

The presence of the prominent m/z 31 peak and the loss of 18 amu (water) would be key identifiers.

Proposed Fragmentation Diagram for (1H-Imidazol-2-yl)methanol

M [C₄H₆N₂O]•+ m/z 98 (Molecular Ion) F97 [C₄H₅N₂O]⁺ m/z 97 M->F97 - •H F80 [C₄H₄N₂]•+ m/z 80 M->F80 - H₂O F69 [C₃H₃N₂]⁺ m/z 69 M->F69 - •CHO F31 [CH₂OH]⁺ m/z 31 M->F31 α-cleavage

Caption: Predicted EI fragmentation of (1H-imidazol-2-yl)methanol.

5-Ethyl-1H-imidazole

5-Ethyl-1H-imidazole (Molecular Weight: 96.13 g/mol ) lacks the hydroxymethyl group.[11] Its fragmentation will be primarily driven by the ethyl substituent.

  • Molecular Ion (M•+): m/z 96

  • [M-H]•+: m/z 95

  • [M-CH₃]•+ (β-cleavage): m/z 81 (likely a prominent peak due to the formation of a stable vinyl imidazole cation)

  • [M-C₂H₄]•+ (McLafferty-type rearrangement): m/z 68 (corresponding to the imidazole radical cation)

The key diagnostic fragment for the ethyl group would be the loss of a methyl radical (15 amu) to form the m/z 81 ion.

Proposed Fragmentation Diagram for 5-Ethyl-1H-imidazole

M [C₅H₈N₂]•+ m/z 96 (Molecular Ion) F95 [C₅H₇N₂]⁺ m/z 95 M->F95 - •H F81 [C₄H₅N₂]⁺ m/z 81 M->F81 - •CH₃ F68 [C₃H₄N₂]•+ m/z 68 M->F68 - C₂H₄

Caption: Predicted EI fragmentation of 5-ethyl-1H-imidazole.

Summary of Comparative Fragmentation
Fragment Ion(5-ethyl-1H-imidazol-2-yl)methanol (m/z)(1H-imidazol-2-yl)methanol (m/z)5-ethyl-1H-imidazole (m/z)Structural Significance
M•+ 1269896Molecular Weight
[M-H]•+ 1259795Loss of a hydrogen atom
[M-CH₃]•+ 111-81Indicates ethyl substituent
[M-OH]•+ 10981-Indicates hydroxyl group
[M-H₂O]•+ 10880-Indicates hydroxyl group (dehydration)
[M-•CH₂OH]⁺ 9567-Indicates hydroxymethyl group (α-cleavage)
[CH₂OH]⁺ 3131-Diagnostic for primary alcohol
[M-C₂H₄]•+ 98-68Indicates ethyl substituent

This comparative analysis reveals that the mass spectrum of (5-ethyl-1H-imidazol-2-yl)methanol should exhibit a unique combination of fragments derived from both the ethyl and hydroxymethyl substituents, allowing for its clear differentiation from its simpler analogs.

Experimental Protocol for GC-MS Analysis

This section provides a detailed methodology for acquiring the electron ionization mass spectrum of (5-ethyl-1H-imidazol-2-yl)methanol.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 1 mg of (5-ethyl-1H-imidazol-2-yl)methanol and dissolve it in 1 mL of a suitable volatile organic solvent such as methanol or acetonitrile to prepare a 1 mg/mL stock solution.[12]

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL using the same solvent.

  • Sample Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Vial Transfer: Transfer the filtered solution into a 2 mL autosampler vial with a septum cap.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless[13]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV[14]

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Scan Range: m/z 30-300

  • Solvent Delay: 3 minutes

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weighing & Dissolving B Dilution A->B C Filtration B->C D Vial Transfer C->D E Injection D->E F GC Separation E->F G EI Ionization (70 eV) F->G H Mass Analysis (Quadrupole) G->H I Detection H->I J Spectrum Generation I->J K Fragmentation Analysis J->K L Compound Identification K->L

Caption: Workflow for the GC-MS analysis of (5-ethyl-1H-imidazol-2-yl)methanol.

Conclusion

The predictable fragmentation of the imidazole core, combined with the characteristic fragmentation patterns of the ethyl and hydroxymethyl substituents, provides a robust framework for the identification of (5-ethyl-1H-imidazol-2-yl)methanol by electron ionization mass spectrometry. By comparing its mass spectrum to those of its structural analogs, researchers can confidently identify unique fragment ions that serve as diagnostic markers. The experimental protocol outlined in this guide provides a reliable starting point for the analysis of this and similar compounds, aiding in the advancement of drug discovery and development.

References

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • YouTube. (2025, August 12). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Vaia. (n.d.). Problem 48 The mass spectra of alcohols usu.... Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.10. Retrieved from [Link]

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]

  • YouTube. (2018, December 31). mass spectrometry: alpha-cleavage. Retrieved from [Link]

  • Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. Retrieved from [Link]

  • Dummies. (2021, July 26). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Imidazole-2-methanol. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Imidazole, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of imidazole and 1-methylimidazole. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Imidazole. NIST Chemistry WebBook. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Electron impact studies. XII. Mass spectra of substituted imidazoles. Retrieved from [Link]

  • Vaia. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Imidazolemethanol. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Rapid gas chromatography – mass spectrometry profiling of small organic molecules in biomass pyrolysis: a simple and industry-ready approach for process optimisation. Analytical Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, March 1). Computational mass spectrometry for small molecules. PMC. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Imidazole,1-ethyl-2-methyl. NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). First principles calculation of electron ionization mass spectra for selected organic drug molecules. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Imidazole. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Imidazole, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

Sources

HPLC method development for (5-ethyl-1H-imidazol-2-yl)methanol detection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust HPLC method for (5-ethyl-1H-imidazol-2-yl)methanol presents a classic "polar base" challenge. Standard C18 protocols often fail due to three converging factors:

  • Lack of Retention: The hydrophilic hydroxymethyl and imidazole groups prevent adequate partitioning into hydrophobic stationary phases, leading to elution in the void volume (

    
    ).
    
  • Peak Tailing: The basic imidazole nitrogen (

    
    ) interacts strongly with residual silanols on silica-based columns.
    
  • Detection Limits: The molecule lacks a strong chromophore, necessitating low-UV detection (210–220 nm), which restricts solvent and buffer choices.

This guide objectively compares three separation strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) , High-pH Reverse Phase (High-pH RP) , and Ion-Pairing Chromatography (IPC) . Based on experimental robustness and MS-compatibility, HILIC is identified as the superior approach for trace analysis, while High-pH RP is recommended for QC environments requiring standard C18 workflows.

Physicochemical Profiling & Detection Logic

Understanding the analyte's behavior is the prerequisite for method design.

PropertyValue / CharacteristicImpact on Method Development
Structure Imidazole ring + Ethyl + MethanolDual polarity: Basic core with polar H-bonding capability.

(Basic)
~7.06 (Imidazole N) [1]At pH < 5, analyte is cationic (polar). At pH > 9, analyte is neutral (more hydrophobic).
LogP ~0.46 (LogD pH 7.4

-0.8)
High water solubility. Risk of "phase collapse" or "dewetting" on standard C18 columns in highly aqueous conditions.
UV Max ~210–220 nm (End absorption)Requires UV-transparent buffers (Phosphate, Formate). Avoid TFA (absorbs <215 nm) and Acetone.

Comparative Method Evaluation

Strategy A: HILIC (Recommended for Sensitivity & MS)

HILIC utilizes a polar stationary phase (Silica, Amide, or Zwitterionic) with a high-organic mobile phase. Water acts as the "strong" solvent.[1][2][3]

  • Mechanism: Partitioning into a water-enriched layer on the stationary phase surface + electrostatic interactions.[1]

  • Pros: Excellent retention for polar bases; high sensitivity (ESI-MS friendly due to high ACN).

  • Cons: Long equilibration times; sensitive to sample diluent (must be high organic).

Strategy B: High-pH Reverse Phase (Recommended for Robustness)

Using hybrid-silica technology (e.g., Waters XBridge, Agilent Gemini) that survives pH > 10.

  • Mechanism: At pH 10, the imidazole is deprotonated (neutral). This increases hydrophobicity (LogD increases), allowing retention on C18 via hydrophobic interaction.

  • Pros: Robust, familiar C18 workflow; excellent peak shape (silanols are ionized but analyte is neutral, reducing interaction).

  • Cons: Requires specialized high-pH stable columns; incompatible with traditional silica columns (dissolution risk).

Strategy C: Ion-Pairing (Legacy/Not Recommended)

Adding reagents like Octanesulfonic Acid (OSA) to the mobile phase.

  • Mechanism: The anionic surfactant pairs with the cationic imidazole, forming a neutral complex that retains on C18.

  • Pros: Can use standard C18 columns.

  • Cons: "The Chromatographer's Curse." Reagents permanently alter columns; suppresses MS ionization; slow equilibration.

Summary Comparison Table
FeatureHILIC (Amide)High-pH RP (Hybrid C18)Ion-Pairing RP
Retention (

)
High (

)
Moderate (

)
Tunable
Peak Shape Excellent (Symmetric)Excellent (Sharp)Good
MS Compatibility High Moderate (Non-volatile buffers limit MS)Incompatible
Equilibration Slow (~20-30 col. vol.)FastVery Slow
Robustness ModerateHigh Low (Temp sensitive)

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal method based on laboratory constraints.

MethodSelection Figure 1: Method Selection Decision Tree for Imidazole Derivatives Start Start: (5-ethyl-1H-imidazol-2-yl)methanol MS_Req Is MS Detection Required? Start->MS_Req HILIC Strategy A: HILIC (Amide Column) MS_Req->HILIC Yes (High Sensitivity) HighPH Strategy B: High-pH RP (Hybrid C18, pH 10) MS_Req->HighPH No (UV Only) StandardRP Strategy C: Modified RP (Polar-Embedded C18, pH 3) HighPH->StandardRP If pH > 8 col unavailable

Recommended Protocol: HILIC Method

Best for trace analysis, impurities, and LC-MS applications.

Chromatographic Conditions
  • Column: Amide-bonded stationary phase (e.g., Waters BEH Amide or TSKgel Amide-80), 2.1 x 100 mm, 1.7 µm or 3 µm.

    • Why: Amide phases are chemically stable and provide strong hydrogen bonding retention for the methanol group while tolerating the basic imidazole.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Isocratic Mode: 90% B / 10% A.

    • Note: Imidazoles require water to form the hydration layer, but too much water elutes them. 10-15% aqueous is the "sweet spot."

  • Flow Rate: 0.3 mL/min (for 2.1 mm ID).

  • Column Temp: 35°C.

  • Detection: UV @ 215 nm (Reference 360 nm).

Sample Preparation (Critical)
  • Diluent: 90:10 Acetonitrile:Water.

  • Warning: dissolving the sample in 100% water and injecting it into a HILIC system will cause "solvent mismatch," resulting in broad, split peaks. The sample solvent must match the initial mobile phase strength.

Alternative Protocol: High-pH Reverse Phase

Best for QC, high-concentration assays, and labs lacking HILIC columns.

Chromatographic Conditions
  • Column: Hybrid Silica C18 (e.g., Waters XBridge C18 or Agilent Poroshell HPH-C18), 4.6 x 150 mm, 3.5 µm.

    • Why: Traditional silica dissolves at pH > 8. Hybrid particles resist dissolution up to pH 12.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0 min: 5% B

    • 10 min: 40% B

  • Detection: UV @ 220 nm.

Mechanism of Action

At pH 10, the imidazole (pKa ~7.06) is deprotonated:



The neutral species is significantly less polar, allowing standard hydrophobic retention on the C18 ligands without the need for ion-pairing reagents.

Experimental Validation & Troubleshooting

System Suitability Criteria
ParameterAcceptance LimitTroubleshooting
Tailing Factor (

)
< 1.5If > 1.5: Increase buffer concentration (up to 20mM) to mask silanols.
Retention Factor (

)
> 2.0If < 2.0: In HILIC, increase ACN %. In RP, decrease Organic %.
Precision (%RSD) < 2.0% (n=6)If failing: Check column equilibration (HILIC requires longer time).
Common Pitfalls
  • Iron Contamination: Imidazoles can chelate metals in the LC system, causing broad peaks.

    • Fix: Passivate the LC system with 30% Phosphoric acid or use PEEK tubing.

  • UV Cutoff: Using Acetate buffer at 210 nm can cause high background noise.

    • Fix: Use Phosphate (non-MS) or Formate (MS) buffers.

Workflow Visualization

Workflow Figure 2: Analytical Workflow for (5-ethyl-1H-imidazol-2-yl)methanol Prep Sample Prep Diluent: 90% ACN (HILIC) or 5% MeOH (RP) Inject Injection Avoid overload (< 5 µL) Prep->Inject Separation Separation Interaction with Amide (HILIC) or C18 (High pH) Inject->Separation Detect Detection UV 215 nm (Max Abs) Separation->Detect Data Data Analysis Integrate & Calc Tailing Detect->Data

References

  • EPA CompTox Chemicals Dashboard. (2-Methyl-1H-imidazol-5-yl)methanol Properties (Analogous structure pKa data). [Link]

  • Chrom Tech, Inc. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. [Link]

  • SIELC Technologies. Separation of 1H-Imidazole-4-methanol, 5-methyl- on Newcrom R1 HPLC column. [Link]

  • LCGC International. HILIC: The Pros and Cons (Expert Interview). [Link]

Sources

comparing (5-ethyl-1H-imidazol-2-yl)methanol with 2-phenylimidazole

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and functional analysis of imidazole derivatives reveals how minor substituent modifications dictate their macroscopic applications. While both (5-ethyl-1H-imidazol-2-yl)methanol and 2-phenylimidazole share a core 1,3-diazole ring, their divergent functional groups route them into entirely different scientific domains.

As a Senior Application Scientist, I have structured this guide to objectively compare these two compounds. We will examine how the steric bulk of a phenyl group transforms an imidazole into an industrial-grade latent curing agent, and how the combination of an ethyl and a hydroxymethyl group creates a highly versatile pharmacophore for fragment-based drug discovery.

Structural Causality and Physicochemical Profiling

The behavior of an imidazole derivative is governed by the electron-donating or withdrawing nature of its substituents, as well as the steric hindrance around the basic pyridine-like nitrogen (N3) and the acidic pyrrole-like nitrogen (N1).

  • 2-Phenylimidazole (2-PI): The phenyl ring at the C2 position provides significant steric hindrance and extended

    
    -conjugation. This structural feature drastically reduces the nucleophilicity of the imidazole ring at room temperature, granting it "latent" properties. It remains inactive until thermal energy overcomes the activation barrier, making it an exceptional curing accelerator for single-component epoxy systems[1].
    
  • (5-ethyl-1H-imidazol-2-yl)methanol: This compound features an ethyl group at C5, which increases lipophilicity, and a primary alcohol (hydroxymethyl) at C2. The primary alcohol acts as a highly reactive nucleophilic handle, making this molecule an ideal building block for synthesizing complex combinatorial libraries in medicinal chemistry[2].

Quantitative Data Comparison
Property2-Phenylimidazole(5-ethyl-1H-imidazol-2-yl)methanol
CAS Number 670-96-21075238-75-3
Molecular Formula C9H8N2C6H10N2O
Molecular Weight 144.17 g/mol 126.16 g/mol
Key Substituents Phenyl group at C2Ethyl at C5, Hydroxymethyl at C2
Primary Application Latent epoxy curing agent, metal ligandFragment building block in drug discovery
Physical State White to off-white crystalline powderSolid
Thermal Behavior High thermal stability (activates >140°C)Reactive intermediate, low thermal latency

Materials Science: 2-Phenylimidazole in Epoxy Curing

In advanced materials, particularly electronic encapsulation and aerospace composites, premature curing of epoxy resins leads to catastrophic material failure. 2-Phenylimidazole solves this through thermal latency.

The Causality of Latency: Standard imidazoles (like 2-methylimidazole) initiate curing at lower temperatures due to unrestricted access to the basic nitrogen. In 2-PI, the bulky phenyl group physically blocks the oxirane rings of the epoxy from easily approaching the nitrogen at ambient temperatures. Upon heating above 140°C, molecular mobility increases, allowing the nitrogen to attack the oxirane ring, forming a 1:1 or 1:2 adduct. This adduct subsequently generates an alkoxide anion, triggering a rapid, exothermic anionic ring-opening polymerization[3].

G A DGEBA Epoxy Resin + 2-Phenylimidazole B Thermal Activation (> 140°C) A->B Heat C Nucleophilic Attack (Adduct Formation) B->C Overcome steric hindrance D Alkoxide Anion Generation C->D Proton transfer E Anionic Ring-Opening Polymerization D->E Chain propagation F Highly Cross-linked Epoxy Network E->F Curing complete

Mechanism of latent epoxy resin curing initiated by 2-phenylimidazole.

Experimental Protocol 1: DSC Kinetic Analysis of 2-PI Epoxy Curing

To validate the thermal latency and curing kinetics of 2-PI, Differential Scanning Calorimetry (DSC) is the industry standard[4]. This protocol is self-validating; the calculation of activation energy (


) directly confirms the steric hindrance effect.
  • Sample Preparation: Weigh Diglycidyl ether of bisphenol A (DGEBA) and 2-PI to achieve a 2.0 to 5.0 mol% curing agent ratio.

  • Homogenization: Mix the components in an agate mortar at room temperature for 10 minutes. Crucial Step: Grinding ensures uniform dispersion without generating enough frictional heat to prematurely trigger the adduct formation.

  • DSC Measurement: Load 3–5 mg of the homogenized sample into an aluminum DSC pan.

  • Dynamic Scanning: Run dynamic scans at multiple heating rates (

    
     = 5, 10, 15, and 20 °C/min) from 25 °C to 250 °C under a nitrogen purge (50 mL/min).
    
  • Data Analysis: Identify the peak exothermic temperature (

    
    ) for each heating rate. Use the Kissinger equation (
    
    
    
    ) to plot
    
    
    versus
    
    
    . The slope of this linear fit yields the activation energy (
    
    
    ), which should be significantly higher than that of unhindered imidazoles, validating its latency.

Medicinal Chemistry: (5-ethyl-1H-imidazol-2-yl)methanol in Drug Discovery

Unlike bulk curing agents, (5-ethyl-1H-imidazol-2-yl)methanol is a precision tool. In fragment-based drug discovery (FBDD), researchers look for low-molecular-weight compounds (<300 Da) with high functional group density.

The Causality of Functionalization: The true value of this molecule lies in its orthogonal reactivity. The primary alcohol at the C2 position can undergo esterification or etherification without disrupting the imidazole core. Alternatively, it can be oxidized to an aldehyde or carboxylic acid to serve as an electrophile. Concurrently, the ethyl group at C5 provides a hydrophobic anchor, enhancing the molecule's binding affinity to lipophilic pockets in target proteins via van der Waals interactions.

G A (5-ethyl-1H-imidazol-2-yl)methanol (Core Fragment) B Primary Alcohol Esterification A->B Coupling Agents C Alcohol Oxidation (Aldehyde/Acid) A->C Mild Oxidants D N-Alkylation (Imidazole Ring) A->D Alkyl Halides + Base E Diversified Compound Library for Screening B->E C->E D->E

Synthetic derivatization workflow for (5-ethyl-1H-imidazol-2-yl)methanol.

Experimental Protocol 2: Mild Esterification for Library Generation

To utilize (5-ethyl-1H-imidazol-2-yl)methanol in a combinatorial library, one must derivatize the primary alcohol while preventing unwanted N-acylation at the imidazole ring.

  • Activation of Carboxylic Acid: In an oven-dried flask under inert argon, dissolve 1.1 equivalents of the target carboxylic acid in anhydrous Dichloromethane (DCM). Add 1.2 eq of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 eq of HOBt (Hydroxybenzotriazole). Causality: HOBt forms an active ester intermediate that suppresses racemization and prevents side reactions.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) and stir for 15 minutes at room temperature.

  • Fragment Coupling: Add 1.0 eq of (5-ethyl-1H-imidazol-2-yl)methanol to the activated mixture. Stir at room temperature for 12 hours. The mild conditions favor O-acylation over N-acylation.

  • Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexane gradient). Confirm the selective O-esterification via

    
    H-NMR by observing the downfield shift of the methylene protons adjacent to the oxygen.
    

Conclusion

The comparison between 2-phenylimidazole and (5-ethyl-1H-imidazol-2-yl)methanol perfectly illustrates how structure dictates function. 2-Phenylimidazole leverages steric hindrance to act as a highly stable, thermally latent trigger for bulk polymer synthesis. Conversely, (5-ethyl-1H-imidazol-2-yl)methanol minimizes steric bulk around a reactive primary alcohol to maximize its utility as a versatile, easily functionalized building block for pharmaceutical R&D. Selecting between them—or their structural analogs—requires a strict assessment of whether the application demands thermal latency or chemical reactivity.

References

  • Caloong Chemical Co., Ltd. "2-Phenylimidazole: Structure, Properties, Synthesis, and Industrial Applications." Caloongchem.com. Available at:[Link]

  • ACS Publications. "Novel Thermal Latent Curing Agents for Epoxy Resins Based on Dual-Locked Aminopyridines by Amidation and N-Oxidation." Macromolecules. Available at:[Link]

Sources

A Comparative Guide to the Crystallographic Analysis of (5-ethyl-1H-imidazol-2-yl)methanol and Related Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Imidazolyl Methanols

Imidazole-containing compounds are cornerstones in medicinal chemistry and materials science. Their unique electronic properties and hydrogen bonding capabilities make them versatile pharmacophores and ligands. (5-ethyl-1H-imidazol-2-yl)methanol (CAS 1075238-75-3) is a member of this important class, possessing a primary alcohol and a substituted imidazole ring, features that suggest complex intermolecular interactions.[1] Understanding the precise three-dimensional arrangement of such molecules through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel materials.

This guide provides a comprehensive overview of the experimental workflow for determining the crystal structure of (5-ethyl-1H-imidazol-2-yl)methanol. While a public crystal structure for this specific molecule is not available as of this writing, we will present a detailed, practical protocol for its crystallization and subsequent X-ray analysis. As a direct comparison, we will leverage the publicly available crystallographic data of the closely related isomer, 1H-imidazole-1-methanol, to highlight key structural features and discuss the anticipated influence of substituent positioning on crystal packing.[2][3][4][5][6]

Part 1: The Crystallization Workflow — From Powder to Diffraction-Quality Crystal

The primary bottleneck in single-crystal X-ray diffraction is often the growth of high-quality crystals.[7] The following protocol is a self-validating system designed to explore the crystallization landscape for polar, hydrogen-bonding molecules like (5-ethyl-1H-imidazol-2-yl)methanol.

The Causality of Solvent Selection

The goal of crystallization is to achieve a state of slow, controlled supersaturation. The ideal solvent will dissolve the compound sparingly at room temperature but completely upon heating.[8] This temperature-dependent solubility is the driving force for crystal formation upon slow cooling. Given the polar nature of our target molecule, a range of polar solvents and solvent/anti-solvent systems should be screened.

Experimental Protocol: Crystallization Screening

  • Solvent Screening: In separate small test tubes, assess the solubility of ~5-10 mg of (5-ethyl-1H-imidazol-2-yl)methanol in 0.5 mL of various solvents (e.g., ethanol, methanol, water, ethyl acetate, acetone) at room temperature and upon gentle heating.[8][9]

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial. Cover the vial with a cap that has a pinhole to allow for slow evaporation over several days.[10]

  • Vapor Diffusion: This is a highly effective method for small quantities.[10][11]

    • Dissolve the compound in a small volume of a "good" solvent (e.g., methanol).

    • Place this vial inside a larger, sealed jar containing a small amount of a volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or hexane).

    • The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Insulate the flask to allow for very slow cooling to room temperature, which can prevent the rapid precipitation that traps impurities.[8]

Workflow for Crystallization

G cluster_prep Preparation cluster_screening Crystallization Methods cluster_outcome Outcome cluster_troubleshooting Optimization a Crude (5-ethyl-1H-imidazol-2-yl)methanol b Slow Evaporation a->b Dissolve in appropriate solvent(s) c Vapor Diffusion a->c Dissolve in appropriate solvent(s) d Slow Cooling a->d Dissolve in appropriate solvent(s) e Diffraction-Quality Single Crystals b->e f Microcrystalline Powder / Oil b->f c->e c->f d->e d->f g Re-dissolve & Slow Cooling f->g h Scratch Inner Surface f->h i Add Seed Crystal f->i g->e Induce Nucleation h->e Induce Nucleation i->e Induce Nucleation G cluster_target (5-ethyl-1H-imidazol-2-yl)methanol cluster_comparator 1H-imidazole-1-methanol cluster_packing Predicted Crystal Packing A Methanol at C2 G Extended Hydrogen Bond Network (Chains/Sheets) A->G B Ethyl at C5 B->G Steric Influence C N-H Donor Present C->G D Methanol at N1 H Discrete Trimeric Macrocycles D->H E No C5 Substituent E->H Less Steric Hindrance F No N-H Donor F->H

Sources

Publish Comparison Guide: UV-Vis Absorption Characteristics of (5-ethyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Target Compound: (5-ethyl-1H-imidazol-2-yl)methanol CAS Registry Number: 1075238-75-3 Molecular Formula: C


H

N

O Primary Application: Pharmaceutical intermediate, specifically in the synthesis of

-adrenergic agonists (e.g., analogs of Medetomidine/Dexmedetomidine) and epoxy curing agents.

This guide provides a technical analysis of the UV-Vis absorption profile of (5-ethyl-1H-imidazol-2-yl)methanol. Unlike aromatic drug targets (e.g., Dexmedetomidine) which possess conjugated benzene rings, this imidazole alcohol lacks extended conjugation. Consequently, its absorption is confined to the far-UV region (200–220 nm) .

This distinction is critical for experimental design: standard detection wavelengths used for final drug products (often 260–270 nm) are entirely unsuitable for this intermediate. This guide defines the correct optical parameters for assay and purity profiling.

Theoretical & Experimental UV-Vis Profile

Electronic Transition Mechanism

The UV absorption of (5-ethyl-1H-imidazol-2-yl)methanol is governed by two primary electronic transitions within the imidazole ring:

  • 
     Transition (Primary Band): 
    
    • Location: ~205–215 nm.

    • Intensity: High molar absorptivity (

      
       L
      
      
      
      mol
      
      
      cm
      
      
      ).
    • Origin: Excitation of the delocalized

      
      -electrons across the N1-C2-N3-C4-C5 heterocyclic system. The ethyl (C5) and hydroxymethyl (C2) substituents act as auxochromes , causing a slight bathochromic (red) shift relative to unsubstituted imidazole (
      
      
      
      nm).
  • 
     Transition (Secondary Band): 
    
    • Location: ~215–225 nm (often obscured as a shoulder).

    • Intensity: Weak.

    • Origin: Excitation of non-bonding lone pair electrons on the nitrogen atoms.

Comparative Absorption Data

The following table contrasts (5-ethyl-1H-imidazol-2-yl)methanol with its structural relatives to justify the selection of detection wavelengths.

CompoundStructural Feature

(Primary)

(Secondary)
Optimal Detection

(5-ethyl-1H-imidazol-2-yl)methanol Imidazole + Alkyl + OH 210–212 nm N/A 215–220 nm
Imidazole (Reference)Unsubstituted Heterocycle207 nmN/A210 nm
4-MethylimidazoleAlkyl-substituted210–215 nmN/A215 nm
DexmedetomidineImidazole + Benzene Conj.220 nm260–270 nm220 nm (Trace) / 230 nm

Critical Insight: Unlike Dexmedetomidine, which has a benzene ring providing a secondary absorption band near 264 nm, (5-ethyl-1H-imidazol-2-yl)methanol is transparent above 240 nm . Attempts to detect this compound using "standard" aromatic protocols (254 nm) will result in false negatives .

Experimental Protocol: Validated Detection Workflow

To accurately quantify this compound, researchers must use a "Low-UV" protocol. The following methodology minimizes solvent cutoff interference while maximizing signal-to-noise ratio.

Solvent Selection Strategy

The choice of solvent is the single most critical variable because the analyte absorbs in the region where many solvents become opaque (UV Cutoff).

  • Recommended: Water (HPLC Grade), Phosphate Buffer (pH 7.0), or Acetonitrile (Far-UV Grade).

  • Forbidden: Acetone (Cutoff 330 nm), Methanol (Cutoff 205 nm - risky for baseline noise), THF.

Step-by-Step Measurement Protocol
  • Blank Preparation:

    • Use 10 mM Potassium Phosphate Buffer (pH 7.0).

    • Rationale: Imidazole absorption is pH-dependent due to protonation of the N3 nitrogen (pKa ~7.0). Buffering ensures a consistent ionization state and reproducible

      
      .
      
  • Sample Preparation:

    • Dissolve 10 mg of (5-ethyl-1H-imidazol-2-yl)methanol in 100 mL of buffer (Stock: 0.1 mg/mL).

    • Dilute 1:10 to reach ~10 µg/mL (Target Absorbance: 0.5–0.8 AU).

  • Instrument Parameters:

    • Scan Range: 190 nm – 400 nm.

    • Scan Speed: Medium (to reduce noise in the far UV).

    • Slit Width: 2.0 nm.[1]

    • Baseline Correction: Perform "Auto-Zero" with the blank buffer in both cuvettes.

  • Data Analysis:

    • Extract absorbance at 215 nm and 220 nm .

    • Calculate Molar Extinction Coefficient (

      
      ) using Beer-Lambert Law: 
      
      
      
      .

Visualization of Analytical Logic

The following diagram illustrates the decision-making process for selecting the detection wavelength and the structural factors influencing the spectrum.

UV_Analysis_Logic Compound (5-ethyl-1H-imidazol-2-yl)methanol Structure Structure Analysis: Non-Conjugated Imidazole Ring Compound->Structure Identify Chromophore Transitions Electronic Transitions: π → π* (High Energy) Structure->Transitions Predict Energy Range Absorption Range: 200 nm - 225 nm Transitions->Range Determines λmax Solvent Solvent Constraint: Must be transparent < 210 nm (Water/ACN only) Range->Solvent Dictates Detection Optimal Detection: 215 nm or 220 nm Range->Detection Selects Solvent->Detection Enables

Figure 1: Logical flow for determining the optimal UV detection parameters for non-conjugated imidazole intermediates.

Comparative Performance Guide (HPLC Detection)

When analyzing reaction mixtures (e.g., synthesis of Medetomidine analogs), you must distinguish the intermediate from the product.

Parameter(5-ethyl-1H-imidazol-2-yl)methanolMedetomidine / DexmedetomidineOperational Implication
Chromophore Imidazole Ring OnlyImidazole + DimethylbenzeneProduct has dual bands.
UV Cutoff ~235 nm> 280 nmIntermediate is invisible >235 nm.
Rec. Wavelength 215 nm 220 nm Use 220 nm for simultaneous detection.
Response Factor Low (Low

)
High (High

)
Intermediate peak will appear smaller than actual mass % if not corrected.
Application Note:

If utilizing a Diode Array Detector (DAD), extract the chromatogram at 210 nm to maximize sensitivity for the (5-ethyl-1H-imidazol-2-yl)methanol impurity, but be aware of higher baseline drift from organic modifiers like Methanol.

References

  • European Patent Office. (2023). Method for Preparing Dexmedetomidine (EP 4055009 B1). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 566830, 1H-Imidazole-2-methanol. Retrieved from

  • Shimadzu Corporation. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.[2] Retrieved from

  • International Journal of Pharmaceutical Sciences and Research. (2015). Analytical Method Validation for Determination of Related Substances of Dexmedetomidine. Retrieved from

  • Daicel Pharma Standards. (n.d.). Dexmedetomidine Impurities and Standards. Retrieved from

Sources

purity assessment protocols for (5-ethyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the purity assessment protocols for (5-ethyl-1H-imidazol-2-yl)methanol (CAS: 61985-25-1 / 1075238-75-3), a critical intermediate in pharmaceutical synthesis (e.g., angiotensin II receptor antagonists) and high-performance epoxy curing agents.

Due to the amphoteric nature of the imidazole ring and the potential for 4,5-tautomerism, standard reverse-phase protocols often fail without specific buffering strategies. This guide compares three distinct methodologies: HPLC (Stability-Indicating) , Non-Aqueous Titration (Bulk Assay) , and qNMR (Absolute Purity) .

Part 1: Executive Technical Analysis

The Analytical Challenge: The target molecule contains a basic imidazole nitrogen (


) and a primary alcohol. In solution, the 1H-imidazole moiety undergoes rapid tautomeric exchange between the 4-ethyl and 5-ethyl forms.
  • Problem: Unbuffered HPLC leads to peak tailing due to silanol interactions.

  • Problem: Standard GC is risky due to the thermal instability of the hydroxyl group (dehydration to vinyl-imidazole).

  • Solution: We prioritize buffered HPLC for impurity profiling and Non-Aqueous Titration for net assay value.

Part 2: Comparative Methodologies

Method A: HPLC with Diode Array Detection (The Stability-Indicating Standard)

Best for: Impurity profiling, degradation studies, and trace analysis.

Mechanism: To suppress silanol ionization and ensure the imidazole remains in a single ionization state, a phosphate buffer at pH 7.0 or varying to pH 2.5 is required. We recommend a pH 2.5 buffer to keep the imidazole fully protonated, improving peak shape on modern C18 columns.

Experimental Protocol:

  • Column: C18 Endcapped (e.g., Zorbax Eclipse Plus or equivalent),

    
    .
    
  • Mobile Phase A:

    
     Potassium Phosphate Buffer (pH 2.5 adjusted with 
    
    
    
    ).
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60% B (Wash)

  • Flow Rate:

    
    .
    
  • Detection: UV at 210 nm (for the imidazole ring/ethyl group) and 254 nm .

  • Sample Diluent: Mobile Phase A.

Key Impurities Detected:

  • 4-Ethylimidazole: (Starting material) - Elutes later than the target.

  • Formaldehyde: (Reagent) - Elutes at void volume (requires derivatization for quantitation, but visible as void disturbance).

  • Oxidation Products: Imidazole-2-carboxylic acid derivatives.

Expert Insight: "Tailing factors > 1.5 usually indicate insufficient buffer strength. If tailing persists, add 5 mM Hexanesulfonic acid (Ion-Pairing reagent) to Mobile Phase A."

Method B: Non-Aqueous Titration (The Bulk Assay Standard)

Best for: Goods-in QC, stoichiometric calculations for synthesis.

Mechanism: Water behaves as a competing base against weak bases like imidazoles. By using glacial acetic acid as the solvent, we "level" the basicity, making the imidazole nitrogen strong enough to titrate against perchloric acid.

Experimental Protocol:

  • Solvent: Glacial Acetic Acid (Anhydrous).[1]

  • Titrant:

    
     Perchloric Acid (
    
    
    
    ) in Glacial Acetic Acid.[1]
  • Standardization: Standardize titrant against Potassium Hydrogen Phthalate (KHP).

  • Procedure:

    • Dissolve

      
       of dried sample in 
      
      
      
      Glacial Acetic Acid.
    • Add 2 drops of Crystal Violet indicator (or use potentiometric detection with a glass/calomel electrode).

    • Titrate to a blue-to-green endpoint (Visual) or inflection point (Potentiometric).

  • Calculation:

    
    
    (Eq. Wt of (5-ethyl-1H-imidazol-2-yl)methanol 
    
    
    
    )

Critical Control: "Ensure the acetic acid water content is


. Excess water blunts the endpoint inflection."
Method C: Quantitative NMR (qNMR) (The Orthogonal Validator)

Best for: Reference Standard qualification and distinguishing isomers.

Mechanism: qNMR provides absolute purity without a reference standard of the analyte. It relies on the integration ratio between the analyte protons and an Internal Standard (IS) of known purity.

Experimental Protocol:

  • Solvent: DMSO-

    
     (Prevents proton exchange broadening common in 
    
    
    
    ).
  • Internal Standard: Maleic Acid (traceable purity) or 1,3,5-Trimethoxybenzene.

  • Parameters:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 
      
      
      
      (Crucial for full relaxation of quaternary carbons if using
      
      
      , but for
      
      
      ,
      
      
      is usually sufficient).
    • Scans: 16-32.

  • Integration Targets:

    • Target: Methylene protons of the hydroxymethyl group (

      
      , singlet).
      
    • Target: Ethyl group signals (

      
       triplet, 
      
      
      
      quartet).
    • Note: The imidazole N-H proton is broad and unreliable for quantitation.

Part 3: Data Presentation & Decision Logic

Performance Comparison Table
FeatureHPLC (UV)Non-Aqueous TitrationqNMR
Primary Output Purity % (Area), Impurity ProfileAssay % (w/w)Absolute Purity % (w/w)
Specificity High (Separates impurities)Low (Titrates all bases)High (Structural specificity)
Precision (RSD)



LOD (Limit of Detection)

N/A (Macro analysis)

Sample Requirement Microgram levels100-200 mg10-20 mg
Time per Run 20-30 mins5-10 mins10-15 mins
Tautomer Sensitivity Co-elutes (Averaged)IndistinguishableCan distinguish (slow exchange)
Visualization: Analytical Workflow (DOT)

AnalyticalWorkflow Start Start: (5-ethyl-1H-imidazol-2-yl)methanol Sample Goal Define Analytical Goal Start->Goal Route_Assay Bulk Purity / Stoichiometry Goal->Route_Assay Routine QC Route_Profile Impurity Profiling / Stability Goal->Route_Profile R&D / Stability Route_Ref Reference Std Qualification Goal->Route_Ref Validation Titration Non-Aqueous Titration (HClO4 in AcOH) Route_Assay->Titration HPLC HPLC-UV (C18, pH 2.5) Gradient Elution Route_Profile->HPLC qNMR qNMR (DMSO-d6) Internal Std: Maleic Acid Route_Ref->qNMR Decision_Titration Result: Total Basic Content (Risk: Overestimation by basic impurities) Titration->Decision_Titration Decision_HPLC Result: % Area Purity (Risk: Response factor variance) HPLC->Decision_HPLC Decision_qNMR Result: Absolute Purity (Orthogonal Check) qNMR->Decision_qNMR Decision_qNMR->HPLC Calibrate Standards

Caption: Decision matrix for selecting the appropriate purity assessment protocol based on analytical needs (Routine QC vs. R&D).

Part 4: References

  • Enovatia. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors.[2] Retrieved from [Link]

  • Almac Group. (n.d.). Quantitative NMR (QNMR) as an alternative to traditional HPLC assay analysis.[3] Retrieved from [Link]

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of (5-ethyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the proper disposal of (5-ethyl-1H-imidazol-2-yl)methanol, a heterocyclic compound used in research and development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The guidance herein is synthesized from established best practices for handling imidazole-class chemicals and general hazardous waste management principles mandated by regulatory bodies such as the Environmental Protection Agency (EPA).

Hazard Assessment and Waste Classification

Before any disposal procedure can be initiated, a thorough understanding of the material's hazards is essential. While a specific Safety Data Sheet (SDS) for (5-ethyl-1H-imidazol-2-yl)methanol is not always readily available, its chemical class—substituted imidazoles—provides a strong basis for hazard assessment. The parent compound, imidazole, is classified as a corrosive, basic, and acutely toxic substance.[1][2][3] Therefore, (5-ethyl-1H-imidazol-2-yl)methanol must be managed as hazardous chemical waste .

Causality: The imidazole ring contains basic nitrogen atoms, making the compound alkaline and potentially corrosive. This dictates its incompatibility with acids and the necessity for its segregation into a specific waste stream.

Table 1: Assumed Hazard Profile and Classification

Hazard CharacteristicBasis of AssessmentRegulatory Implication
Corrosivity (Basic) Based on the imidazole functional group, which is known to be basic and corrosive.[2]Must be segregated from acidic waste. Not suitable for storage in certain metal containers.[4]
Acute Toxicity Imidazole derivatives are often classified as acutely toxic if swallowed or in contact with skin.[1][3]Cannot be disposed of via sanitary sewer or regular trash.[5][6] Requires careful handling with appropriate PPE.
Environmental Hazard Improper disposal can harm aquatic life and contaminate water systems.[7]Must be disposed of through a licensed hazardous waste contractor.[6]

Core Principles of Laboratory Waste Management

All chemical waste disposal is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[5][8] This regulation establishes a "cradle-to-grave" responsibility for the waste generator (the laboratory). The following principles are non-negotiable:

  • DO NOT dispose of (5-ethyl-1H-imidazol-2-yl)methanol down the sink.[1][5] This can violate environmental regulations and harm wastewater treatment systems.[6]

  • DO NOT dispose of this chemical in the regular or non-hazardous trash.[5]

  • DO NOT attempt to dispose of this chemical through evaporation in a fume hood.[9]

Step-by-Step Disposal Protocol

This protocol ensures that (5-ethyl-1H-imidazol-2-yl)methanol, whether in pure form or in solution, is handled safely from the point of generation to its final collection.

Step 3.1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste container, ensure you are wearing the appropriate PPE to prevent exposure.

  • Safety Goggles: Conforming to EN 166 or OSHA standards.[10]

  • Lab Coat: Buttoned to its full length.[11]

  • Gloves: Chemically resistant gloves (e.g., nitrile). If contact occurs, remove and discard the gloves immediately and wash your hands.[11]

Step 3.2: Waste Segregation and Container Selection

This is the most critical step for preventing dangerous chemical reactions within a waste container.

  • Identify the Correct Waste Stream: (5-ethyl-1H-imidazol-2-yl)methanol should be segregated into a "Non-Halogenated Organic Basic Waste" stream.

  • Select a Compatible Container:

    • Use a sturdy, leak-proof container with a secure screw-top cap.[9] High-density polyethylene (HDPE) or other plastic containers are preferred over glass for basic waste.[5]

    • Ensure the container is chemically compatible and has not been used for incompatible chemicals.[11]

    • Critical Incompatibilities: Never mix this waste with the following materials, as violent reactions can occur:

      • Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid)[12]

      • Acid Chlorides and Anhydrides[2][11]

      • Strong Oxidizing Agents (e.g., Peroxides, Nitric Acid)[11][12]

Step 3.3: Accurate and Compliant Labeling

Proper labeling is mandated by law and is essential for the safety of everyone who will handle the container.[5] Your institution's Environmental Health and Safety (EHS) office will provide official hazardous waste tags.

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[5]

  • The label must include the following information:

    • Full Chemical Name: Write out "(5-ethyl-1H-imidazol-2-yl)methanol". Do not use abbreviations or chemical formulas.[5]

    • Concentration: List all chemical components and their approximate percentages.

    • Generator Information: The name of the Principal Investigator (PI) and the specific laboratory/room number.[5]

    • Hazard Pictograms: Check the appropriate boxes for "Corrosive" and "Toxic".[5]

Step 3.4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[8][12]

  • Keep the Container Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[9][13] A funnel left in the opening is not considered a closed container.

  • Use Secondary Containment: Place the liquid waste container inside a larger, chemically resistant tub or tray to contain any potential leaks or spills.[9]

  • Store Away from Incompatibles: Ensure the SAA segregates basic waste from acidic and oxidizing materials.[12]

Step 3.5: Arranging for Final Disposal

Laboratory personnel do not dispose of hazardous waste themselves. The final disposal is managed by your institution's EHS department or a licensed contractor.[6][14]

  • Do Not Overfill: Fill containers to no more than 90% capacity to allow for vapor expansion.[4]

  • Request Pickup: Once the container is full or has reached the institutional time limit for storage in an SAA (typically up to one year for partially filled containers), submit a chemical waste pickup request to your EHS office.[5][12]

Disposal of Contaminated Materials and Empty Containers

  • Contaminated Debris: Any materials used to clean up a spill of (5-ethyl-1H-imidazol-2-yl)methanol, as well as grossly contaminated PPE, must be collected in a sealed bag or container, labeled as hazardous waste with the chemical's name, and disposed of through EHS.[7][11]

  • Empty Containers: An "empty" container that once held pure (5-ethyl-1H-imidazol-2-yl)methanol is still considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., methanol, water). The rinsate from all three rinses must be collected and disposed of as hazardous waste in the appropriate liquid waste container.[13]

Visual Workflow for Disposal

The following diagram outlines the decision-making process for the proper management and disposal of (5-ethyl-1H-imidazol-2-yl)methanol waste.

G Disposal Workflow for (5-ethyl-1H-imidazol-2-yl)methanol A Waste Generation (Pure compound, solution, or contaminated material) B Is the waste (5-ethyl-1H-imidazol-2-yl)methanol? A->B C Treat as Hazardous Waste per RCRA Regulations B->C Yes K Consult EHS for other waste types B->K No D Select Compatible Container (HDPE, Screw-Top Lid) C->D E Affix & Complete Hazardous Waste Label D->E F Segregate into 'Organic Basic Waste' Stream E->F G Store in SAA (Closed, Secondary Containment) F->G H Is container full or approaching time limit? G->H H->G No I Request Waste Pickup from EHS H->I Yes J EHS Collects for Final Disposal I->J

Caption: Decision workflow for the safe disposal of (5-ethyl-1H-imidazol-2-yl)methanol.

References

  • Imidazole Standard Operating Procedure. (2025). University of Washington.
  • Laboratory Hazardous Waste Disposal Guidelines.Central Washington University.
  • How to Dispose of Chemical Waste.Environmental Health and Safety, Stony Brook University.
  • Material Safety D
  • Proper Disposal of 4,4'-Bi-1H-imidazole: A Guide for Labor
  • Managing Hazardous Chemical Waste in the Lab. (2021).
  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026). MLI Environmental.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Imidazole Safety D
  • (5-Ethyl-1H-imidazol-2-yl)methanol Product Page.ChemScene.
  • Imidazole Safety D
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • IMIDAZOLE Safety Data Sheet. (2024). Elemental Microanalysis.
  • Hazardous Waste Disposal Guide.Dartmouth College.
  • Chemical Waste Disposal Guidelines.Emory University.
  • (2-Butyl-1H-imidazol-4-yl)

Sources

A Comprehensive Guide to the Safe Handling of (5-ethyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: An In-Depth Look at the Structural Moieties

(5-ethyl-1H-imidazol-2-yl)methanol's potential hazards can be inferred from its constituent parts. The imidazole moiety, a heterocyclic aromatic compound, is known to have corrosive properties and can be acutely toxic.[1][2] The methanol group contributes to the molecule's flammability and toxicity, particularly if inhaled, ingested, or absorbed through the skin.[3][4][5] Therefore, it is imperative to treat (5-ethyl-1H-imidazol-2-yl)methanol as a hazardous substance, exercising caution to mitigate risks.

Key Potential Hazards:

  • Corrosivity: Imidazole-based compounds can cause severe skin burns and eye damage.[1][6]

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[2][3][5]

  • Flammability: Methanol and its derivatives are flammable liquids and vapors.[3][4] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4][7]

  • Organ Toxicity: Methanol is known to cause damage to organs, particularly the optic nerve.[4][5]

  • Reproductive Toxicity: Some imidazole compounds are suspected of damaging fertility or the unborn child.[1][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling (5-ethyl-1H-imidazol-2-yl)methanol. The following table outlines the recommended PPE for various laboratory activities involving this compound.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Unpacking Safety glasses with side shieldsNitrile gloves[9]Lab coatNot generally required
Storage Safety glasses with side shieldsNitrile gloves[9]Lab coatNot generally required
Weighing/Transferring (in a fume hood) Chemical splash goggles[3][9]Nitrile gloves (double-gloving recommended)Lab coatNot generally required if handled in a certified chemical fume hood[7][9]
Conducting Reactions Chemical splash goggles and face shield[3]Nitrile or neoprene gloves[3]Flame-resistant lab coatUse in a well-ventilated area or fume hood.[10][11] A respirator may be required for large quantities or if engineering controls are insufficient.[9][12]
Spill Cleanup Chemical splash goggles and face shieldChemical-resistant gloves (e.g., butyl rubber, nitrile rubber)[12]Chemical-resistant apron or coverallsA supplied-air respirator may be necessary for large spills or in poorly ventilated areas.[12]
Waste Disposal Chemical splash gogglesNitrile glovesLab coatNot generally required if handling sealed waste containers

Operational Plan: From Receipt to Disposal

A systematic approach to handling (5-ethyl-1H-imidazol-2-yl)methanol is critical to minimize exposure and ensure a safe laboratory environment.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[3][10] The storage area should be clearly marked with appropriate hazard signs. Keep the container tightly sealed when not in use.[9][10]

Handling and Use
  • Engineering Controls : Always handle (5-ethyl-1H-imidazol-2-yl)methanol in a certified chemical fume hood to minimize inhalation of vapors.[3][9] The fume hood also provides a contained space in case of a spill.

  • Preventing Ignition : Ensure that there are no open flames, spark-producing equipment, or hot surfaces in the vicinity during handling.[3][13] Use non-sparking tools when transferring the material.[3][14]

  • Personal Hygiene : Avoid all personal contact with the substance, including inhalation.[10] Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling, even if gloves were worn.[9]

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and eliminate all ignition sources.[3] For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[3] For larger spills, dike the area to prevent spreading.[12] All spill cleanup materials must be collected in a sealed, labeled container for disposal as hazardous waste.[1] Ensure adequate ventilation during cleanup.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Seek immediate medical attention.[9]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[11][13] Remove contaminated clothing and shoes.[9] Seek medical attention if irritation persists.

  • Inhalation : Move the person to fresh air.[9][11] If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion : Do NOT induce vomiting.[9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of (5-ethyl-1H-imidazol-2-yl)methanol and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste containing (5-ethyl-1H-imidazol-2-yl)methanol, including unused product, reaction residues, and contaminated labware (e.g., gloves, weighing paper), must be segregated as hazardous waste.[1][15]

  • Waste Collection : Collect solid and liquid waste in separate, clearly labeled, and chemically compatible containers.[10][15] Ensure containers are tightly sealed.[10]

  • Labeling : All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name: "(5-ethyl-1H-imidazol-2-yl)methanol".[15]

  • Disposal : Arrange for the disposal of hazardous waste through a licensed contractor.[1] Do not dispose of this chemical down the drain or in regular trash.[1][16]

The following diagram illustrates the recommended workflow for the safe handling and disposal of (5-ethyl-1H-imidazol-2-yl)methanol.

cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Certified Chemical Fume Hood A->B C Weigh/Transfer (5-ethyl-1H-imidazol-2-yl)methanol B->C D Conduct Experiment C->D I Spill Occurs C->I E Segregate Contaminated Waste (Gloves, Pipettes, etc.) D->E Post-Experiment G Decontaminate Work Area D->G Post-Experiment D->I F Place in Labeled Hazardous Waste Container E->F H Arrange for Professional Hazardous Waste Disposal F->H G->F J Evacuate & Remove Ignition Sources I->J K Contain with Inert Material J->K L Collect in Sealed Container for Hazardous Waste Disposal K->L L->H

Caption: Workflow for safe handling and disposal.

By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling (5-ethyl-1H-imidazol-2-yl)methanol, ensuring a safe and productive laboratory environment.

References

  • Methanol - Standard Operating Procedure. (2012, December 14). Retrieved from [Link]

  • MSDS Overview: Handling and Transporting Methanol - Nexizo. (2025, June 17). Retrieved from [Link]

  • STANDARD OPERATING PROCEDURES (SOP) FOR INSPECTION, STORAGE, TESTING and USE OF METHANOL (Methyl Alcohol). (2025, July 3). Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET. (2012, March 19). Retrieved from [Link]

  • Safety Data Sheet: Imidazole - Chemos GmbH&Co.KG. (2020, April 20). Retrieved from [Link]

  • METHANOL SAFE HANDLING MANUAL - Methanol Institute. Retrieved from [Link]

  • Safer Handling of Alcohol in the Laboratory - NSTA. Retrieved from [Link]

  • Dräger Gas Detectors & PPE for Methanol | CH4O | 67-56-1. Retrieved from [Link]

  • Safety Data Sheet: Methanol - Chemos GmbH&Co.KG. (2021, July 16). Retrieved from [Link]

  • interthane 990 grass green part a - SAFETY DATA SHEET - AkzoNobel. (2016, June 10). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-ethyl-1H-imidazol-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(5-ethyl-1H-imidazol-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.